6-Amino-4-methylpyridin-3-OL
Description
The exact mass of the compound this compound is 124.063662883 g/mol and the complexity rating of the compound is 97.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-4-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRMXJVDKFEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696964 | |
| Record name | 6-Amino-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-10-9 | |
| Record name | 6-Amino-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-4-methylpyridin-3-ol: A Promising Scaffold for Drug Discovery
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Amino-4-methylpyridin-3-ol, a heterocyclic building block with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction and Core Properties
This compound is a substituted pyridine derivative characterized by the presence of an amino group, a hydroxyl group, and a methyl group on the pyridine ring. This unique arrangement of functional groups makes it a versatile scaffold for chemical modification and a potential pharmacophore for various biological targets. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino and pyridine nitrogen) in a constrained geometry suggests its potential for high-affinity interactions with protein targets.
While this specific compound is not extensively characterized in peer-reviewed literature, its structural similarity to known bioactive molecules, particularly kinase inhibitors, marks it as a compound of high interest for further investigation.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1033203-10-9 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O | [1][2][3] |
| Molecular Weight | 124.14 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][2][3] |
| Purity (typical) | ≥97% | [3] |
| Physical State | Solid (predicted) | - |
| Melting Point | Not reported in literature | - |
| Solubility | Not reported in literature | - |
Proposed Synthesis and Rationale
The key challenge in this synthesis is controlling the regioselectivity of the nitration step to obtain the desired 6-nitro intermediate. The hydroxyl group is an activating ortho-, para-director, while the pyridine nitrogen is a deactivating meta-director. Careful control of reaction conditions is therefore critical.
Hypothetical Step-by-Step Synthesis Protocol
Step 1: Nitration of 4-methylpyridin-3-ol
The initial step involves the electrophilic nitration of a commercially available or synthesized 4-methylpyridin-3-ol. The hydroxyl group at position 3 is expected to direct the incoming nitro group to the ortho (position 2 or 4) or para (position 6) positions. Due to steric hindrance from the methyl group at position 4, nitration at position 6 is anticipated to be a major product.
-
Reaction Setup: To a cooled (0 °C) solution of 4-methylpyridin-3-ol in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise with vigorous stirring.
-
Rationale: The use of a strong acid medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the strongly activating hydroxyl group still directs the substitution, primarily to the positions ortho and para to it. The low temperature helps to control the exothermic reaction and minimize side-product formation.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude 6-nitro-4-methylpyridin-3-ol. The product is then collected by filtration, washed with cold water, and purified by recrystallization or column chromatography.
Step 2: Reduction of 6-nitro-4-methylpyridin-3-ol
The second step is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation.[5][6][7][8] Catalytic hydrogenation is often a clean and efficient method.
-
Reaction Setup: The purified 6-nitro-4-methylpyridin-3-ol is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Reaction Execution: The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Rationale: Catalytic hydrogenation is a widely used and generally high-yielding method for the reduction of aromatic nitro groups. It is often preferred over metal/acid reductions (e.g., SnCl₂, Fe/HCl) as it typically results in cleaner products and simpler work-up procedures.[5][7]
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic and Physicochemical Characterization (Predicted)
As of the time of this writing, experimental spectroscopic data for this compound is not available in public databases. However, based on its structure, we can predict the key features of its NMR spectra, which would be invaluable for its characterization upon synthesis.
¹H NMR (Predicted):
-
Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.0-8.0 ppm), corresponding to the protons at positions 2 and 5 of the pyridine ring.
-
Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm, integrating to three protons.
-
Amino Protons: A broad singlet, the chemical shift of which would be solvent-dependent, integrating to two protons.
-
Hydroxyl Proton: A broad singlet, also solvent-dependent, integrating to one proton.
¹³C NMR (Predicted):
-
Six distinct carbon signals would be expected, with the carbons attached to the heteroatoms (C-O and C-N) appearing at lower field (higher ppm). The methyl carbon would appear at a higher field (lower ppm).
Infrared (IR) Spectroscopy (Predicted):
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C=C and C=N stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O stretch: A peak in the 1000-1300 cm⁻¹ region.
Chemical Reactivity and Derivatization Potential
The trifunctional nature of this compound provides multiple handles for chemical modification, making it an attractive starting material for the synthesis of compound libraries.
-
Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and formation of ureas and thioureas. It can also be used in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.[4]
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also participate in reactions such as the Williamson ether synthesis.
-
Pyridine Ring: The pyridine ring itself can be a site for further functionalization, although this is generally more challenging. C-H activation or transition-metal-catalyzed cross-coupling reactions could potentially be employed for this purpose.[1]
Caption: Potential derivatization pathways for this compound.
Potential Applications in Drug Discovery
The primary interest in this compound stems from the established biological activity of its close structural analogs. Notably, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[9][10]
FGFR4 is a receptor tyrosine kinase that has been implicated as an oncogenic driver in hepatocellular carcinoma (HCC).[9] The aminopyridinol scaffold has been shown to be a key pharmacophore for potent and selective inhibition of FGFR4. Molecular docking studies of these analogs have revealed that the aminopyridinol core can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.[9][10]
Given this precedent, this compound represents a promising starting point for the design of novel kinase inhibitors, not only for FGFR4 but potentially for other kinases as well. Its smaller size compared to the trimethylated analog may offer advantages in terms of ligand efficiency and the ability to explore different regions of the kinase active site.
Caption: Hypothetical binding mode of the aminopyridinol scaffold in a kinase active site.
Safety and Handling
Specific toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical building block with significant untapped potential. While detailed experimental data is currently sparse in the public domain, its structural features and the proven biological activity of its close analogs strongly suggest its utility in drug discovery, particularly in the development of kinase inhibitors. The proposed synthetic route provides a viable pathway for its preparation, opening the door for further investigation into its chemical and biological properties. For medicinal chemists and drug discovery scientists, this compound represents a promising and relatively unexplored scaffold for the development of novel therapeutics.
References
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Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
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PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved January 6, 2026, from [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 6, 2026, from [Link]
-
ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved January 6, 2026, from [Link]
-
ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved January 6, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved January 6, 2026, from [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved January 6, 2026, from [Link]
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Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved January 6, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 6, 2026, from [Link]
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ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
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An In-Depth Technical Guide to 6-Amino-4-methylpyridin-3-ol
Abstract: This technical guide provides a comprehensive overview of 6-Amino-4-methylpyridin-3-ol (CAS No. 1033203-10-9), a heterocyclic building block with significant potential in drug discovery and development. This document delves into the compound's physicochemical properties, synthesis, and key applications as a scaffold for potent kinase inhibitors and as a novel antioxidant. Detailed experimental protocols for evaluating its biological activity are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new therapeutic agents.
Introduction to this compound
Overview and Significance
This compound is a substituted aminopyridine that has emerged as a valuable scaffold in medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the synthesis of targeted therapeutics. The aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. The strategic placement of the amino, hydroxyl, and methyl groups on the pyridine ring of this specific molecule offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of derivative compounds.
The primary areas of interest for this compound and its analogues are in the development of selective kinase inhibitors, particularly for Fibroblast Growth Factor Receptor 4 (FGFR4) in the context of hepatocellular carcinoma, and as potent antioxidants for mitigating oxidative stress-related pathologies.[1][2]
Chemical Identity
| Identifier | Value |
| CAS Number | 1033203-10-9[3][4] |
| Chemical Name | This compound[3][4] |
| Molecular Formula | C₆H₈N₂O[4] |
| Molecular Weight | 124.14 g/mol [4] |
| IUPAC Name | 6-amino-4-methyl-3-pyridinol |
| InChI Key | VELRMXJVDKFEAK-UHFFFAOYSA-N |
Physicochemical and Structural Properties
Key Properties
This compound is typically supplied as a solid with a purity of 97% or higher.[4] While detailed experimental data on its physicochemical properties are not extensively published, its structure suggests it is a polar molecule with hydrogen bond donor and acceptor capabilities, which will influence its solubility and biological interactions.
| Property | Value/Information | Source |
| Physical Form | Solid | |
| Purity | ≥97% | [4] |
| Storage | 4°C, protect from light, stored under nitrogen |
Structural Elucidation
The structural confirmation of this compound and its derivatives is typically achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbons, respectively, on the pyridine ring and its substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and exact mass of the molecule.
-
Chromatography: High-performance liquid chromatography (HPLC) is used to assess purity.
Synthesis and Manufacturing
Proposed Synthetic Pathway
A potential synthetic approach could start from a readily available substituted pyridine. The introduction of the amino and hydroxyl groups can be achieved through nucleophilic aromatic substitution and/or directed ortho-metalation strategies. The following diagram outlines a conceptual workflow for the synthesis.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Research
The 6-amino-3-pyridinol scaffold is a versatile platform for developing targeted therapies. Two primary applications have been explored in the scientific literature for close analogues of this compound.
Core Scaffold for Kinase Inhibitors
Derivatives of the aminopyridinol scaffold have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The FGF19/FGFR4 signaling axis is a known driver in a subset of hepatocellular carcinomas (HCC).[1][6] Therefore, selective inhibition of FGFR4 is a promising therapeutic strategy.
In a key study, aminopyrimidinol derivatives were shown to exhibit high selectivity for FGFR4 over other FGFR subtypes (FGFR1-3).[1] This selectivity is crucial as the inhibition of other FGFRs is associated with toxicities such as hyperphosphatemia.[1][6]
Many advanced FGFR4 inhibitors achieve their high potency and selectivity through covalent modification of a specific cysteine residue (Cys552) in the ATP-binding site of the kinase.[1][6] While this compound itself is not a covalent inhibitor, it serves as a critical scaffold onto which a reactive group, such as an acrylamide moiety, can be appended to achieve this covalent interaction. The aminopyridine core provides the necessary binding interactions to position the reactive group for optimal engagement with the target cysteine.
The diagram below illustrates the role of FGFR4 in cancer cell proliferation and how its inhibition can block these downstream effects.
Caption: Simplified FGFR4 signaling pathway and point of inhibition.
Potent Antioxidant and Cytoprotective Agent
Novel 6-amino-3-pyridinols have been identified as potent antioxidants. They have demonstrated a higher reactivity toward peroxyl radicals and a greater capacity to inhibit lipid peroxidation in vitro compared to alpha-tocopherol, a well-known natural antioxidant.[7] This activity is attributed to the electron-donating properties of the aminopyridinol system, which allows it to scavenge free radicals effectively.
The antioxidant properties of this scaffold suggest its potential in treating diseases associated with high levels of oxidative stress, such as inflammatory bowel disease (IBD). A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol was shown to ameliorate dextran sulfate sodium (DSS)-induced colitis in mice.[2] The protective effects were linked to the compound's ability to reduce reactive oxygen species (ROS), thereby protecting intestinal barrier function and reducing inflammation.[2]
Experimental Protocols
The following are representative protocols for assessing the biological activities of this compound and its derivatives.
Protocol: FGFR4 Kinase Inhibition Assay
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[1][8]
Objective: To determine the in vitro inhibitory activity of this compound derivatives against the FGFR4 kinase.
Materials:
-
Recombinant active FGFR4 enzyme
-
FGFR4 substrate (e.g., poly(E,Y) peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[1]
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
96-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[6]
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound.
-
Add 10 µL of a solution containing the FGFR4 enzyme and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[1]
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP Detection: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1][8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the FGFR4 Kinase Inhibition Assay.
Protocol: In Vitro Antioxidant Capacity Assessment (DPPH Assay)
This protocol measures the free radical scavenging activity of a compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To evaluate the antioxidant capacity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.[9]
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 100 µL of the diluted test compound or control.
-
Add 100 µL of the DPPH working solution to each well and mix thoroughly.
-
Prepare a blank containing only the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[9]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Safety, Handling, and Storage
Hazard Identification and Precautions
Based on supplier safety information, this compound is classified with the following hazards:[10]
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Recommended Storage Conditions
Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store at 4°C under an inert atmosphere (e.g., nitrogen) and protected from light.
Conclusion
This compound is a promising and versatile chemical entity for drug discovery. Its utility as a core scaffold for developing selective FGFR4 inhibitors and as a potent antioxidant highlights its therapeutic potential. The synthetic accessibility and the potential for chemical modification make it an important building block for creating novel drug candidates. The protocols and information provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in their scientific endeavors.
References
[8] FGFR4, Active. (n.d.). SignalChem. [11] FGFR4 Kinase Enzyme System Application Note. (n.d.). Promega Corporation. [1] FGFR4 Kinase Assay. (n.d.). Promega Corporation. [6] FGFR4 Kinase Assay Kit. (n.d.). BPS Bioscience. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. [2] Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice. (2020). PubMed. DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. SAFETY DATA SHEET. (2025). Sigma-Aldrich. [12] 4 - SAFETY DATA SHEET. (n.d.). [7] Action of 6-amino-3-pyridinols as novel antioxidants against free radicals and oxidative stress in solution, plasma, and cultured cells. (2010). PubMed. [13] Human FGFR4 Reporter Assay Kit. (n.d.). Indigo Biosciences. [14] A75706 - SAFETY DATA SHEET. (2025). Sigma-Aldrich. DPPH Radical Scavenging Assay. (n.d.). MDPI. [15] 4 - SAFETY DATA SHEET. (2021). [16] Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. 4-Amino-6-methylpyridin-3-ol | 27404-92-8 | CBA40492. (n.d.). Biosynth. [17] Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). [18] Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. [3] this compound | 1033203-10-9. (n.d.). ChemicalBook. [4] this compound, min 97%, 100 mg. (n.d.). this compound | 1033203-10-9. (n.d.). Sigma-Aldrich. [19] Amino Acid Analysis Methods. (n.d.). Creative Proteomics. [5] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central. [10] this compound | 1033203-10-9. (n.d.). Sigma-Aldrich.
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- 17. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to the Structural Elucidation of 6-Amino-4-methylpyridin-3-ol: A Multi-technique Spectroscopic and Crystallographic Approach
Introduction and Strategic Overview
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. For novel compounds like 6-Amino-4-methylpyridin-3-ol (Figure 1), a precise structural assignment is paramount for understanding its physicochemical properties, predicting its reactivity, and informing its potential applications, particularly in medicinal chemistry and materials science.
This guide will walk through a systematic approach to confirming the structure of this compound (Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol )[1][2]. Our strategy integrates data from multiple spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by single-crystal X-ray crystallography. This multi-faceted approach ensures a high degree of confidence in the final structural assignment[3][4].
Our investigation will follow a logical workflow, beginning with the foundational confirmation of the molecular formula and proceeding through the detailed mapping of atomic connectivity and spatial arrangement.
Mass Spectrometry: Establishing the Molecular Blueprint
The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The sample is introduced into an HRMS instrument, typically using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high precision.
Expected Results and Interpretation
For a molecular formula of C₆H₈N₂O, the expected exact mass of the neutral molecule is 124.0637. The protonated molecule [M+H]⁺ would therefore have an m/z of 125.0715. The presence of two nitrogen atoms adheres to the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight[5]. The observation of a high-resolution mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₆H₈N₂O |
| Exact Mass | 124.0637 |
| [M+H]⁺ | 125.0715 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Spectral Features and Interpretation
Based on the structure of this compound, we anticipate several characteristic absorption bands:
-
O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is expected due to the overlapping stretching vibrations of the phenolic hydroxyl (-OH) group and the amino (-NH₂) group. The broadness is a result of hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The phenolic C-O stretching vibration should appear in the 1260-1180 cm⁻¹ range.
-
N-H Bending: The scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹.
The presence of these bands would provide strong evidence for the key functional groups: an amino group, a hydroxyl group, a methyl group, and a pyridine ring[6][7][8].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the determination of their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and has exchangeable protons that do not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR: Proton Environment and Connectivity
-
Aromatic Protons: Two distinct signals are expected for the protons on the pyridine ring. Due to the substitution pattern, these will appear as singlets or narrow doublets. Their chemical shifts will be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing ring nitrogen.
-
Methyl Protons: A singlet integrating to three protons is expected for the methyl group, likely in the range of 2.0-2.5 ppm.
-
Amine and Hydroxyl Protons: The protons of the -NH₂ and -OH groups will appear as broad singlets. Their chemical shifts can be variable and they will exchange with D₂O.
¹³C NMR: The Carbon Skeleton
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents and the ring nitrogen. Carbons bearing the amino and hydroxyl groups will be significantly shielded.
-
Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region (around 15-25 ppm).
2D NMR: Confirming the Connections
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. While limited in this molecule due to the lack of adjacent aromatic protons, it can confirm the absence of such couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the overall connectivity. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methyl protons to the C4 and C5 carbons of the pyridine ring would confirm the position of the methyl group. Similarly, correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern.
The combined interpretation of these NMR spectra allows for the complete assembly of the molecular structure piece by piece.
Single-Crystal X-ray Crystallography: The Definitive Proof
While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state[9].
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated[10][11].
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding a three-dimensional electron density map from which the positions of all non-hydrogen atoms can be determined. Hydrogen atoms are typically located in the difference Fourier map.
Expected Outcome
The successful solution and refinement of the crystal structure would provide:
-
Unambiguous Confirmation: Definitive proof of the atomic connectivity and the substitution pattern on the pyridine ring.
-
Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.
-
Intermolecular Interactions: Insight into the crystal packing and the nature of intermolecular forces, such as hydrogen bonding involving the amino and hydroxyl groups.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental composition, while FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments then allows for the detailed mapping of the molecular framework. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the structure in the solid state. This rigorous, multi-technique approach ensures the scientific integrity and trustworthiness of the final structural assignment, providing a solid foundation for any future research or development involving this compound.
References
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
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ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
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PubChemLite. (n.d.). 4-amino-6-methylpyridin-3-ol (C6H8N2O). Retrieved from [Link]
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ABL Technology. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
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-
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]
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6-Amino-4-methylpyridin-3-OL molecular weight and formula
An In-Depth Technical Guide to 6-Amino-4-methylpyridin-3-ol: Properties, Synthesis, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its core molecular properties, outline a logical synthetic pathway with detailed protocols, and explore its potential applications as a scaffold for therapeutic agents, particularly in kinase inhibition. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable building block.
Part 1: Core Molecular Profile
This compound is a substituted pyridine derivative. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine ring makes it a versatile scaffold, capable of forming multiple hydrogen bonds, which is a critical feature for molecular recognition in biological systems. Its fundamental properties are summarized below.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₈N₂O | [1][2][3] |
| Molecular Weight | 124.14 g/mol | [1][2][3][4] |
| CAS Number | 1033203-10-9 | [1][2][3] |
| Canonical SMILES | CC1=CC(=C(C=N1)O)N | |
| Appearance | (Varies) Typically an off-white to brown solid | General chemical knowledge |
| Purity | Available in purities from 95% to >98% |[2][3] |
Part 2: Synthesis and Characterization
While multiple synthetic routes can be envisioned, a common and reliable strategy for preparing aminopyridinols involves the regioselective nitration of a pyridinol precursor followed by catalytic reduction. This approach is favored for its high efficiency and the commercial availability of starting materials.
Conceptual Synthetic Rationale
The synthetic logic is a two-step transformation starting from 4-methylpyridin-3-ol.
-
Electrophilic Nitration: The pyridine ring is activated by the hydroxyl group, directing the incoming nitro group. The precise position is governed by the combined directing effects of the hydroxyl and methyl groups and the protonation state of the ring nitrogen under acidic conditions.
-
Catalytic Hydrogenation: The nitro group is selectively reduced to an amine using a standard catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean, high-yielding, and avoids harsh reducing agents that could affect other parts of the molecule.
Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Nitro-4-methylpyridin-3-ol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-methylpyridin-3-ol (1 eq). Cool the flask to 0°C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 3-4 volumes) while stirring to control the exothermic dissolution.
-
Nitration: Add a solution of fuming nitric acid (HNO₃, 1.1 eq) in concentrated sulfuric acid (1 volume) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Catalyst Setup: In a hydrogenation vessel, add the synthesized 6-Nitro-4-methylpyridin-3-ol (1 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).
-
Solvent Addition: Add a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), to dissolve the substrate.
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration & Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight (124.14 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 3: Applications in Drug Discovery & Medicinal Chemistry
The aminopyridinol scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective inhibitors of various enzymes, particularly protein kinases.
Potential as a Kinase Inhibitor Scaffold
Research into structurally related compounds has shown their efficacy as highly selective kinase inhibitors. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[5][6][7]
The therapeutic rationale is based on the ability of the aminopyridinol core to form specific hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This region is critical for anchoring ATP, and small molecules that can mimic these interactions can effectively block the enzyme's function.
-
The Amino Group (-NH₂): Typically acts as a hydrogen bond donor.
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor.
-
The Hydroxyl Group (-OH): Can act as both a hydrogen bond donor and acceptor.
This trifecta of interaction points allows for high-affinity binding and provides a rigid scaffold upon which further substitutions can be made to achieve selectivity for a specific kinase.
Mechanism of Action: Kinase Hinge Binding
Caption: Simplified interaction of the aminopyridinol core with a kinase hinge.
This interaction model suggests that this compound is an excellent starting point for developing targeted therapies. By modifying positions on the ring that extend into the solvent-exposed region of the ATP pocket, chemists can enhance potency and tune selectivity against other kinases, thereby minimizing off-target effects.
Part 4: Safety, Handling, and Storage
As a research chemical, this compound and its structural analogs must be handled with appropriate care. The following guidelines are based on safety data for closely related aminopyridine compounds.[8][9]
Table 2: Hazard and Safety Information
| Category | Guideline | Source(s) |
|---|---|---|
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331). Causes skin irritation and serious eye damage (H315, H318). May cause respiratory irritation (H335). | [8][9] |
| Precautionary Statements | Do not breathe dust/fume/gas/mist/vapors/spray (P260). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF SWALLOWED: Immediately call a POISON CENTER or doctor (P301 + P310). IF ON SKIN: Wash with plenty of soap and water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes (P305 + P351 + P338). | [8][9] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a well-ventilated area or a chemical fume hood. | [8][10][11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up. The compound may be light or air-sensitive; consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | [8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[8] |
Conclusion
This compound is a heterocyclic building block with significant potential for drug discovery. Its molecular weight of 124.14 g/mol and formula C₆H₈N₂O belie its structural richness, which features key hydrogen bonding groups on a stable aromatic core. The synthetic route via nitration and subsequent reduction is a robust and scalable method for its preparation. The true value of this compound lies in its demonstrated potential as a kinase inhibitor scaffold, offering a promising starting point for the development of targeted therapies for diseases such as cancer. Adherence to strict safety protocols is mandatory when handling this and related compounds.
References
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- 4-Amino-6-methylpyridin-3-ol Safety D
- 3-Aminopyridine Safety D
- 3-Amino-4-methylpyridine Safety D
- 4-Aminopyridine Safety D
- 2-Amino-4-methylpyridine Safety D
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed)
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed Central)
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.
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physical and chemical characteristics of 6-Amino-4-methylpyridin-3-OL
An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Amino-4-methylpyridin-3-ol
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridine, it serves as a valuable building block in the synthesis of more complex molecular architectures, particularly those containing fused heterocyclic systems. This document delineates its core physical and chemical properties, expected spectral characteristics, and known reactivity, providing a foundational understanding for its application in a research setting.
Core Compound Identification and Properties
This compound is a functionalized pyridine derivative. Its unique arrangement of an amino, a hydroxyl, and a methyl group on the pyridine core makes it a versatile intermediate for creating diverse chemical libraries.
Molecular Structure
The structure of this compound is fundamental to its reactivity. The electron-donating effects of the amino and hydroxyl groups influence the electron density of the pyridine ring, while the methyl group provides a site for potential functionalization or steric influence.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The fundamental physicochemical properties of a compound are critical for experimental design, dictating suitable solvents, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1033203-10-9 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O | [2][3][5] |
| Molecular Weight | 124.14 g/mol | [2][3][4][5] |
| Purity | Typically ≥97% | [2][3] |
| Appearance | Data not specified; likely a solid at room temperature. | N/A |
| Melting Point | Data not publicly available. | N/A |
| Boiling Point | Data not publicly available. | N/A |
| Solubility | Data not publicly available; expected to have some solubility in polar organic solvents like methanol, DMSO. | N/A |
Note on Data Availability: While core identifiers are well-established, specific experimental data such as melting point, boiling point, and detailed solubility profiles for this compound are not widely reported in publicly accessible literature. Researchers should perform their own characterization for these parameters.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following sections describe the expected spectral signatures for this compound based on its functional groups.
General Analytical Workflow
A standard workflow for the characterization of a newly synthesized or procured batch of this compound would follow a logical progression from structural confirmation to purity assessment.
Caption: Standard workflow for physicochemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be informative. Key signals should include:
-
A singlet for the methyl (–CH₃) protons, likely in the 2.0-2.5 ppm range.
-
A broad singlet for the amino (–NH₂) protons, which may vary in chemical shift depending on solvent and concentration.
-
A broad singlet for the hydroxyl (–OH) proton, also variable and exchangeable with D₂O.
-
Two distinct signals in the aromatic region (typically 6.0-8.5 ppm) corresponding to the two protons on the pyridine ring. Their coupling pattern will confirm their relative positions.
-
-
¹³C NMR: The carbon NMR spectrum should show six distinct signals:
-
One signal for the methyl carbon (aliphatic region, ~15-25 ppm).
-
Five signals in the aromatic/olefinic region (~100-160 ppm) for the five carbons of the pyridine ring, with those bonded to the heteroatoms (N, O) being the most deshielded.
-
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups.
-
O–H Stretch: A broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N–H Stretch: One or two sharp to medium peaks are anticipated in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
-
C–H Stretch: Signals just below 3000 cm⁻¹ for the methyl group's sp³ C-H bonds and just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C–O Stretch: A signal in the 1000-1300 cm⁻¹ region corresponding to the C-O bond of the phenol-like hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) experiment would be at an m/z of 124.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₆H₈N₂O.[6]
Chemical Reactivity and Synthetic Applications
The utility of this compound in drug discovery lies in its reactivity, which allows it to serve as a scaffold for building more complex molecules.
Nucleophilicity and Site Reactivity
The compound possesses multiple nucleophilic sites: the amino group, the hydroxyl group, and the pyridine nitrogen. The exocyclic amino group is generally the most potent nucleophile, making it a primary site for acylation, alkylation, or participation in coupling reactions. The pyridine nitrogen's basicity allows for protonation or coordination to metal catalysts.
Application in Heterocyclic Synthesis
A significant application of related 3-amino-4-methylpyridines is in the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines), a scaffold found in several drug candidates.[7][8] The reaction typically involves an electrophilic [4+1] cyclization, where the 3-amino and 4-methyl groups of the pyridine act as a four-atom unit that reacts with a one-carbon electrophile to form the fused five-membered pyrrole ring.
For instance, treatment of a 3-amino-4-methylpyridine with an anhydride like trifluoroacetic anhydride (TFAA) can lead to a cyclization that forms a 2-trifluoromethyl-6-azaindole derivative.[8][9] This highlights the compound's value in constructing complex, biologically relevant heterocyclic systems.
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An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 6-Amino-4-methylpyridin-3-ol
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 6-Amino-4-methylpyridin-3-ol in a diverse range of organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, combining theoretical understanding with a detailed, practical experimental protocol. We will cover the foundational principles of solubility, experimental design, a step-by-step thermodynamic solubility determination protocol using the gold-standard shake-flask method, and analytical quantification via High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of a Solubility Profile
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and material science. Its structural features—a pyridine ring, an amino group, a hydroxyl group, and a methyl group—confer a unique combination of polarity, hydrogen-bonding capability, and potential for ionic interactions. Understanding its solubility in various organic solvents is paramount for several reasons:
-
Process Chemistry: Rational solvent selection is key to optimizing reaction kinetics, yield, and purity during synthesis.
-
Purification: Knowledge of solubility is essential for developing efficient crystallization or chromatographic purification methods.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems directly impacts drug delivery, stability, and bioavailability.[1]
-
Analytical Method Development: Choosing the right diluent is crucial for accurate analysis by techniques like HPLC.[2]
This guide provides the necessary theoretical grounding and a robust experimental protocol to generate a reliable and comprehensive solubility profile for this compound.
Physicochemical Properties and Theoretical Solubility Considerations
To predict and understand the solubility of this compound, we must first analyze its key molecular properties.
| Property | Value / Description | Source | Significance for Solubility |
| Molecular Formula | C₆H₈N₂O | [3] | Provides the elemental composition. |
| Molecular Weight | 124.14 g/mol | [3] | Influences the mass-to-mole relationship. |
| Structure | Pyridine ring with amino, hydroxyl, and methyl substituents. | N/A | The polar -OH and -NH₂ groups can act as both hydrogen bond donors and acceptors. The nitrogen in the pyridine ring is a hydrogen bond acceptor. These features suggest a preference for polar solvents.[4] |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Predicted | High capacity to donate hydrogen bonds, favoring solubility in protic and polar aproc solvents.[4] |
| Hydrogen Bond Acceptors | 3 (from -OH, -NH₂, and pyridine N) | Predicted | High capacity to accept hydrogen bonds, enhancing interactions with a wide range of polar solvents.[4] |
| Predicted XLogP3-AA | 0.5 | [5] | A low logP value indicates a hydrophilic or polar nature, suggesting higher solubility in polar solvents compared to non-polar hydrocarbon solvents. |
| Predicted pKa | Acidic: ~9.5 (phenol), Basic: ~5.5 (pyridine N), ~4.5 (amino) | Predicted | The molecule is amphoteric. Its ionization state will change with pH, but this is less critical in unbuffered organic solvents. The presence of both acidic and basic centers enhances its potential for strong solute-solvent interactions. |
Core Principle: "Like Dissolves Like"
The fundamental principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[6][7] Based on the properties above, this compound is a polar molecule with substantial hydrogen bonding capabilities.[4]
-
Expected High Solubility: In polar protic solvents (e.g., methanol, ethanol, water) that can participate in hydrogen bonding as both donors and acceptors.
-
Expected Moderate to High Solubility: In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) which can act as hydrogen bond acceptors.
-
Expected Low Solubility: In non-polar solvents (e.g., hexane, toluene) which primarily interact through weaker van der Waals forces and cannot satisfy the strong hydrogen bonding requirements of the solute.[8]
Experimental Design for Comprehensive Solubility Profiling
A well-designed study should test the solubility of the compound in a representative set of solvents covering a range of polarities and chemical functionalities.
Solvent Selection Strategy
The choice of solvents should be deliberate, aiming to span different classes and polarity indices. The polarity index is a relative measure of a solvent's polarity.[9]
| Solvent Class | Example Solvent | Polarity Index (P') | Rationale for Inclusion |
| Polar Protic | Methanol | 5.1 | Strong hydrogen bond donor and acceptor. |
| Ethanol | 4.3 | Common, less polar alcohol. | |
| Isopropanol | 3.9 | Branched alcohol, probes steric effects. | |
| Polar Aprotic | Acetonitrile | 5.8 | High polarity, moderate H-bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, strong H-bond acceptor. | |
| Acetone | 5.1 | Ketone functionality, common lab solvent. | |
| Tetrahydrofuran (THF) | 4.0 | Cyclic ether, moderate polarity. | |
| Ethyl Acetate | 4.4 | Ester functionality, common extraction solvent. | |
| Non-Polar | Toluene | 2.4 | Aromatic hydrocarbon. |
| Dichloromethane (DCM) | 3.1 | Chlorinated solvent, slightly polar. | |
| Hexane | 0.1 | Aliphatic hydrocarbon, very non-polar. |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[10][11] This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium is reached between the dissolved and undissolved solid material. This protocol is based on the principles outlined in guidelines such as OECD Test Guideline 105.[12][13]
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of labeled glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point could be ~20 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150-200 rpm). The goal is to keep the solid suspended, not to create a vortex. The system should be allowed to equilibrate for a sufficient time to reach saturation. For thermodynamic solubility, a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[14]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle. Then, carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Filtration: Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and filter the saturated solution into a clean, labeled HPLC vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[15]
-
Dilution: If the compound is expected to be highly soluble in a particular solvent, an accurate dilution with the same solvent may be necessary to bring the concentration within the linear range of the HPLC calibration curve. Record the dilution factor precisely.
-
Analysis: Analyze the filtered samples by a calibrated HPLC-UV method to determine the concentration of the dissolved compound.
Workflow Visualization
Caption: Thermodynamic solubility determination via the shake-flask method.
Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography with UV detection is a precise and reliable technique for quantifying the concentration of the solute in the filtered saturated solution.[2][16]
Method Development Considerations
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol is typically effective.
-
Detection Wavelength: Determine the λ_max (wavelength of maximum absorbance) of this compound by running a UV scan to ensure maximum sensitivity.
-
Injection Volume: A standard volume, such as 10 µL, should be used consistently.
Calibration Curve Generation
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1000 µg/mL).
-
Create Standards: Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards that bracket the expected solubility concentrations.
-
Analyze Standards: Inject each standard into the HPLC system and record the peak area.
-
Plot Curve: Plot the peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.[2]
Calculating Solubility
Using the peak area obtained from the analysis of the saturated sample, calculate the concentration using the calibration curve's linear equation. Remember to account for any dilutions made.
Solubility (mg/mL) = (Calculated Concentration from HPLC) x (Dilution Factor)
Data Presentation and Interpretation
The final solubility data should be compiled into a clear, structured table for easy comparison and interpretation.
Example Data Table
| Solvent | Solvent Class | Polarity Index (P') | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |
| Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Non-Polar | 3.1 | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | Non-Polar | 0.1 | [Experimental Value] | [Calculated Value] |
This structured data will allow researchers to quickly identify suitable solvents for specific applications and to correlate solubility with solvent properties like polarity, providing valuable insights for future process development.
Conclusion
References
-
OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. [Link]
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Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]
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Hunter, C. A. (2015). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 13(28), 7647-7651. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
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Burdick & Jackson. (n.d.). Polarity Index. [Link]
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Labcompare. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]
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Shodex. (n.d.). Polarities of Solvents. [Link]
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Veseli, A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 75(1), 18-22. [Link]
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Organometallics. (n.d.). Solvent Miscibility and Polarity Chart. [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
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ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]
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ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. [Link]
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Alsenz, J., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(10), 3871-3878. [Link]
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LibreTexts Chemistry. (2022, September 30). 3.1: Physical properties of organic compounds. [Link]
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ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]
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PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]
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PubMed Central. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. [Link]
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Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. [Link]
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PubChem. (n.d.). (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine. [Link]
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PubMed Central. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... [Link]
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PubChem. (n.d.). 2-Amino-4-methylpyridine. [Link]
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PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... [Link]
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PubChem. (n.d.). 3-Amino-4-picoline. [Link]
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Spectroscopic Characterization of 6-Amino-4-methylpyridin-3-ol: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 6-Amino-4-methylpyridin-3-ol. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel pyridine derivatives.
Molecular Structure and Key Features
This compound is a substituted pyridine ring possessing three key functional groups that will dictate its spectroscopic behavior: an amino (-NH₂) group, a hydroxyl (-OH) group, and a methyl (-CH₃) group. The relative positions of these substituents on the pyridine core create a unique electronic environment, which will be reflected in the corresponding spectra.
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be rich in information due to the presence of O-H, N-H, C-H, C=C, and C=N bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |
| 3350 - 3150 | N-H stretch (medium) | Amino (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Pyridine ring |
| 2980 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |
| 1620 - 1580 | C=C and C=N stretch | Pyridine ring |
| 1500 - 1400 | N-H bend | Amino (-NH₂) |
| 1300 - 1200 | C-O stretch | Phenolic -OH |
| 850 - 750 | C-H out-of-plane bend | Pyridine ring |
Causality Behind Assignments:
-
O-H and N-H Stretching: The hydroxyl group will give a characteristic broad absorption band due to hydrogen bonding. The amino group will show one or two sharper peaks in the same region.
-
C-H Stretching: The aromatic C-H stretches will appear at a higher frequency than the aliphatic C-H stretches of the methyl group.
-
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1580 cm⁻¹ region. [1]* Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including N-H bending and C-O stretching, which are characteristic of the molecule as a whole. The IR spectrum of 3-pyridinol shows a strong C-O stretch in the 1300-1200 cm⁻¹ region, which is expected here as well. [2]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₆H₈N₂O, giving a molecular weight of 124.14 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 124.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): A fragment ion at m/z = 109 is expected due to the loss of the methyl group.
-
Loss of carbon monoxide (-CO): A fragment at m/z = 96 could arise from the loss of CO from the molecular ion, a common fragmentation for phenolic compounds.
-
Ring Fragmentation: Cleavage of the pyridine ring can lead to a variety of smaller fragments. The fragmentation of substituted pyridines often involves the loss of HCN or radicals. [3] Table 4: Predicted Major Fragment Ions
-
| m/z | Proposed Fragment |
| 124 | [M]⁺ |
| 109 | [M - CH₃]⁺ |
| 96 | [M - CO]⁺ |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Figure 3: A simplified workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures. This information serves as a valuable resource for the structural verification and characterization of this and related novel heterocyclic compounds in a research and development setting. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this compound.
References
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Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
-
The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]
-
NIST WebBook. 3-Pyridinol. [Link]
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Unveiling the Therapeutic Potential of 6-Amino-4-methylpyridin-3-ol: A Technical Guide for Drug Discovery
This guide provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, 6-Amino-4-methylpyridin-3-ol. Synthesizing data from structurally related analogs and the broader aminopyridine class, we present a scientifically grounded rationale for its investigation as a lead compound in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to explore its therapeutic promise.
The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Aminopyridines, monoamino and diamino derivatives of pyridine, are foundational scaffolds in medicinal chemistry.[1] Their unique structural properties allow for interaction with a wide array of enzymes and receptors, leading to a vast spectrum of biological and pharmacological effects.[1] A primary mechanism of action for some aminopyridines is the dose-dependent blockade of voltage-gated potassium channels.[1][2] This activity has led to their investigation and use in various neurological diseases.[2] Beyond neurology, the aminopyridine core is integral to drugs with antiviral, antihistaminic, anti-inflammatory, and anticancer properties, making it a "privileged scaffold" in drug discovery.[1][3] The versatility of this chemical moiety continues to attract significant interest for the development of novel therapeutics against a multitude of diseases.[4]
Physicochemical Profile of this compound
A clear understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. Below is a summary of the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 1033203-10-9 | [5][6] |
| Molecular Formula | C6H8N2O | [5][6] |
| Molecular Weight | 124.14 g/mol | [5][6] |
| Purity | Typically ≥97% | [5] |
| Canonical SMILES | CC1=CC(=C(C=N1)N)O |
Evidence from a Close Structural Analog: 6-Amino-2,4,5-trimethylpyridin-3-ol
Direct research on the biological activity of this compound is nascent. However, significant insights can be drawn from its trimethylated analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, which has been investigated for its anticancer and anti-inflammatory properties.
Anticancer Activity via Selective FGFR4 Inhibition
A novel series of aminotrimethylpyridinol derivatives, including the trimethylated analog of our topic compound, were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[7] Aberrant signaling of the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[3][4][7]
One derivative, compound 6O , demonstrated potent and selective inhibitory activity against FGFR4 over other FGFR subtypes (FGFR1-3).[7] This selectivity is crucial for minimizing off-target effects. In vitro, compound 6O showed strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line.[7] Furthermore, its in vivo anti-tumor activity in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model was comparable to the well-characterized FGFR4 inhibitor, BLU9931.[7]
Causality of Action: The FGF19-FGFR4 signaling axis, when aberrantly activated, promotes tumor proliferation and anti-apoptotic pathways, such as the Ras-Raf-ERK1/2 MAPK and PI3K-Akt pathways.[3] Selective inhibition of FGFR4 by compounds like the trimethylated aminopyridinol analog effectively blocks these downstream signals, leading to a reduction in tumor growth.[7]
Anti-inflammatory and Antioxidant Properties
Oxidative stress is a key contributor to the pathogenesis of inflammatory bowel disease (IBD).[8] A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, known as BJ-1108, has been shown to significantly inhibit the generation of reactive oxygen species (ROS) in vitro.[8] In a dextran sulfate sodium (DSS)-induced colitis mouse model, treatment with BJ-1108 led to improved disease severity, as evidenced by reduced body weight loss, preserved colon length, and diminished immune cell infiltration.[8]
Furthermore, a broader study on 6-amino-3-pyridinols confirmed their potent antioxidant capabilities. These compounds demonstrated higher reactivity toward peroxyl radicals and were more effective at inhibiting plasma lipid peroxidation in vitro than alpha-tocopherol, a well-known natural antioxidant.[9]
Causality of Action: The antioxidant effect of the aminopyridinol scaffold is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress and subsequent cellular damage and inflammation. This mechanism suggests a potential therapeutic role in oxidative stress-related diseases.
Hypothesized Biological Activities of this compound
Based on the evidence from its trimethylated analog and the general properties of the aminopyridine class, we hypothesize that this compound possesses the following biological activities:
-
Selective Kinase Inhibition: Given the potent and selective FGFR4 inhibition by its trimethylated analog, it is highly probable that this compound also acts as a kinase inhibitor. It may target FGFR4 or other kinases implicated in oncogenesis. The methyl and hydroxyl groups on the pyridine ring are key for forming hydrogen bonds within the kinase ATP-binding pocket.
-
Anticancer Activity: Stemming from its potential as a kinase inhibitor, the compound is a strong candidate for anticancer drug development, particularly for cancers with known dependencies on kinase signaling, such as FGFR4-driven hepatocellular carcinoma.
-
Anti-inflammatory and Antioxidant Activity: The core 6-amino-3-pyridinol structure is a potent free radical scavenger. We predict that this compound will exhibit significant antioxidant activity, which in turn will confer anti-inflammatory effects in models of diseases like IBD.
Proposed Experimental Validation Workflows
To empirically validate the hypothesized biological activities of this compound, we propose the following tiered experimental approach. This self-validating system begins with in vitro assays to establish proof-of-concept and progresses to more complex cellular and in vivo models.
Tier 1: In Vitro Proof-of-Concept
A. In Vitro Kinase Inhibition Assay
-
Objective: To determine if this compound directly inhibits FGFR4 or other kinases.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., ADP-Glo™ Kinase Assay) to test the compound at a standard concentration (e.g., 10 µM) against a panel of kinases, with a focus on the FGFR family.
-
For hits identified in the screen (e.g., >50% inhibition), perform dose-response assays to determine the IC50 value.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the recombinant kinase, substrate, and ATP with the compound dilutions.
-
Incubate at 30°C for 1 hour.
-
Add the kinase detection reagent and measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
B. DPPH Radical Scavenging Assay [1][10][11]
-
Objective: To quantify the intrinsic antioxidant activity of the compound.
-
Methodology:
-
Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[10]
-
Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol.[11]
-
In a 96-well plate, add a defined volume of each compound dilution to the DPPH working solution.[10]
-
Include a blank control containing only methanol and the DPPH solution.[10]
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[11]
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Tier 2: Cellular Activity Validation
A. MTT Cytotoxicity Assay [12][13][14][15]
-
Objective: To assess the anti-proliferative effect of the compound on cancer cells.
-
Methodology:
-
Seed hepatocellular carcinoma cells (e.g., Hep3B, Huh7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[12]
-
Treat the cells with serial dilutions of this compound for 72 hours.[12]
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm.[14]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
B. LPS-Stimulated Macrophage Assay [8][16][17]
-
Objective: To evaluate the anti-inflammatory activity of the compound in a cellular model of inflammation.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80% confluency.[16]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[16]
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.[17]
-
Assess the impact of the compound on reducing these inflammatory markers.
-
Tier 3: In Vivo Model Validation
A. Hepatocellular Carcinoma Xenograft Mouse Model [9][18][19][20]
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compound.
-
Methodology:
-
Subcutaneously inject human HCC cells (e.g., 2 x 10^6 Hep3B cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[18]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.[9]
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
B. DSS-Induced Colitis Mouse Model [2][21][22][23][24]
-
Objective: To confirm the in vivo anti-inflammatory and gut-protective effects of the compound.
-
Methodology:
-
Induce acute colitis in mice (e.g., C57BL/6) by administering 2-3% Dextran Sulfate Sodium (DSS) in their drinking water for 7 days.[2]
-
Concurrently, treat groups of mice with this compound or a vehicle control daily.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).[24]
-
At day 7-10, euthanize the mice and collect the colons.
-
Measure colon length (colitis leads to colon shortening).[2]
-
Perform histological analysis (H&E staining) on colon sections to assess tissue damage, inflammation, and immune cell infiltration.
-
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound is a promising scaffold for the development of novel therapeutics. Its predicted activities as a selective kinase inhibitor and a potent antioxidant warrant a thorough investigation. The experimental workflows detailed in this guide provide a clear and logical path for elucidating its biological functions and therapeutic potential.
Should initial in vitro and cellular assays yield positive results, future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling. The exploration of this and related aminopyridinol compounds could pave the way for new treatments for challenging diseases such as hepatocellular carcinoma and inflammatory bowel disease.
References
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
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- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 21. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
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- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Aminopyridinol Core: A Historical and Synthetic Deep Dive for the Modern Researcher
Abstract
The aminopyridinol scaffold, a deceptively simple heterocyclic structure, has proven to be a remarkably versatile and enduring core in the landscape of drug discovery and chemical synthesis. This technical guide provides an in-depth exploration of the discovery and history of aminopyridinol compounds, designed for researchers, scientists, and drug development professionals. We will traverse the historical milestones, from the foundational synthesis of aminopyridines to the elucidation of the diverse biological activities of their hydroxylated counterparts. This guide will dissect the evolution of synthetic methodologies, providing both historical context and practical, detailed protocols. Furthermore, we will examine the journey of aminopyridinols from laboratory curiosities to key pharmacophores in a range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. Through a blend of historical narrative, detailed chemical insights, and practical experimental guidance, this document aims to equip the modern researcher with a comprehensive understanding of this pivotal chemical class.
The Genesis of a Privileged Scaffold: Early Discoveries in Aminopyridine Chemistry
The story of aminopyridinols is intrinsically linked to the broader history of aminopyridine chemistry. For much of the 19th and early 20th centuries, the pyridine ring was considered relatively inert to nucleophilic substitution. This perception was shattered in 1914 by the pioneering work of Russian chemist Aleksei Yevgen'evich Chichibabin. His discovery, now famously known as the Chichibabin reaction, demonstrated the direct amination of pyridine at the 2-position using sodium amide (NaNH₂). This reaction was a watershed moment, opening the door to a vast new territory of pyridine derivatives.
The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism, forming a hydride-Meisenheimer complex as an intermediate. The simplicity and efficiency of this method for installing an amino group on the pyridine ring laid the fundamental groundwork for the future synthesis of more complex derivatives, including the aminopyridinols.
The Emergence of Aminopyridinols: Early Synthetic Strategies
While the Chichibabin reaction provided access to the core aminopyridine structure, the introduction of a hydroxyl group to create aminopyridinols required further synthetic ingenuity. Early methods for the synthesis of aminopyridinols, particularly the medicinally significant 2-amino-3-hydroxypyridine, were often multi-step and lacked the elegance of later approaches.
One of the earliest documented routes involved the nitration of 3-hydroxypyridine, followed by reduction of the resulting nitro group to an amine. This classical approach, while effective, often suffered from issues with regioselectivity and harsh reaction conditions.
A significant advancement in the synthesis of 2-amino-3-hydroxypyridine came from the use of furfural as a starting material. A Swiss patent described a process involving the ring-opening of furfural with chlorine, followed by reaction with sulfamic acid and subsequent hydrolysis to yield the desired aminopyridinol. This innovative approach highlighted the creative strategies being employed to access this valuable scaffold.
The following diagram illustrates a generalized scheme for these early synthetic strategies:
Caption: Early synthetic pathways to aminopyridinols.
From Chemical Curio to Therapeutic Hopeful: A Timeline of Biological Discovery
The initial interest in aminopyridinols was primarily from a chemical synthesis perspective. However, as the 20th century progressed, the unique electronic and structural features of this scaffold began to attract the attention of medicinal chemists.
Early Stirrings: Non-Medicinal Applications and Initial Biological Screening
Interestingly, one of the early and enduring applications of an aminopyridinol, specifically 2-amino-3-hydroxypyridine, was in the cosmetics industry as a hair dye component. Regulatory submissions for this use date back to at least 1995, showcasing its utility outside of the pharmaceutical realm.[1]
The Neurological Frontier: The Unexpected Journey of 4-Aminopyridine
While not an aminopyridinol, the story of 4-aminopyridine is a compelling parallel that highlights the therapeutic potential residing within the broader aminopyridine class. Initially developed in 1963 as an avicide (a substance to poison birds), its potent effects on the central nervous system were undeniable. Later, researchers discovered that 4-aminopyridine acts as a potassium channel blocker. This mechanism of action led to its investigation for neurological conditions characterized by impaired nerve conduction. Decades of research culminated in its approval for the symptomatic treatment of multiple sclerosis, a remarkable journey from a pesticide to a therapeutic agent. This trajectory undoubtedly spurred further investigation into other aminopyridine derivatives, including the aminopyridinols, for neurological applications.
The Modern Era: Aminopyridinols as Kinase Inhibitors and Anti-Inflammatory Agents
The late 20th and early 21st centuries witnessed an explosion in our understanding of cellular signaling pathways, particularly the role of kinases in diseases like cancer and inflammation. This knowledge-driven era of drug discovery identified the aminopyridinol core as a "privileged scaffold" for kinase inhibition. The amino and hydroxyl groups are perfectly positioned to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, making them ideal starting points for the design of potent and selective inhibitors.
Numerous studies have now demonstrated the efficacy of aminopyridinol-based compounds as inhibitors of a wide range of kinases, including Janus kinases (JAKs), phosphoinositide 3-kinases (PI3Ks), and receptor tyrosine kinases.[2][3][4] This has led to the development of aminopyridinol derivatives as potential treatments for various cancers and inflammatory disorders.[2][5]
The following table summarizes key milestones in the discovery and development of aminopyridinol and related compounds:
| Era | Key Development | Significance | Representative Compound(s) |
| Early 20th Century | Discovery of the Chichibabin reaction. | Enabled the synthesis of the core 2-aminopyridine structure. | 2-Aminopyridine |
| Mid 20th Century | Development of multi-step syntheses for aminopyridinols. | Provided initial access to the aminopyridinol scaffold. | 2-Amino-3-hydroxypyridine |
| 1960s | Development of 4-aminopyridine as an avicide. | Uncovered the potent CNS effects of aminopyridines. | 4-Aminopyridine |
| Late 20th Century | Use of 2-amino-3-hydroxypyridine in hair dyes. | Demonstrated non-pharmaceutical applications. | 2-Amino-3-hydroxypyridine |
| Late 20th - Early 21st Century | Identification of aminopyridinols as kinase inhibitors. | Opened a major new therapeutic avenue for these compounds. | Various proprietary kinase inhibitors |
| Early 21st Century | Approval of a 4-aminopyridine formulation for multiple sclerosis. | Validated the therapeutic potential of aminopyridines in neurological disorders. | Dalfampridine (prolonged-release 4-aminopyridine) |
| Ongoing | Development of aminopyridinol derivatives for cancer and inflammatory diseases. | Continued exploration of the therapeutic potential of this versatile scaffold. | Numerous clinical and preclinical candidates |
Experimental Protocols: Synthesis of a Representative Aminopyridinol
To provide a practical context to the synthetic history, this section details a representative laboratory-scale synthesis of 2-amino-3-hydroxypyridine via the nitration-reduction route.
Synthesis of 2-Amino-3-hydroxypyridine
Reaction Scheme:
Sources
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- 2. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 6-Amino-4-methylpyridin-3-ol: From Molecular Structure to Bioactivity Prediction
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 6-Amino-4-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We move beyond a simple recitation of methods, offering a detailed narrative on the causality behind experimental design in the computational realm. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a thorough in-silico analysis. We will explore the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties, culminating in an evaluation of its potential biological activity through molecular docking. All methodologies are grounded in Density Functional Theory (DFT), a powerful tool for predicting molecular properties with high accuracy.
Introduction: The Scientific Imperative
Substituted pyridines are a cornerstone of many pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding. This compound (6A4MP3O) combines several key functional groups—an amino group (a strong electron donor), a hydroxyl group (both a hydrogen bond donor and acceptor), and a methyl group on a pyridine ring—making it a compelling candidate for diverse applications. Theoretical and computational studies provide a powerful, cost-effective means to explore the potential of such molecules before committing to extensive laboratory synthesis and testing.
This guide will provide a validated workflow for characterizing 6A4MP3O, establishing a foundational understanding of its properties that can guide future research.
The Computational Cornerstone: Density Functional Theory (DFT)
The heart of our investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules to determine their properties. The choice of functional and basis set is critical for obtaining accurate results.
Expertise in Method Selection:
For molecules like 6A4MP3O, which contain both π-conjugated systems and heteroatoms, the B3LYP hybrid functional is a well-established and reliable choice.[1][2][3] It effectively balances the accuracy of Hartree-Fock theory with the computational efficiency of other functionals. We will pair this with the 6-311++G(d,p) basis set.[1][4] The "++" indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing the behavior of lone pairs and hydrogen bonding interactions. The "(d,p)" signifies the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and are crucial for accurate calculations of properties like vibrational frequencies and hyperpolarizability.
The general workflow for a comprehensive computational study is as follows:
Caption: A typical workflow for the comprehensive computational analysis of a small molecule.
Part I: Elucidating the Molecular Foundation
Optimized Molecular Geometry
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, its ground state geometry. This is achieved through geometry optimization.
Protocol 1: Geometry Optimization
-
Input Structure: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Calculation Setup: In a quantum chemistry software package (e.g., Gaussian), specify the following keywords in the input file: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the minimum energy conformation is found.
-
Verification: Upon completion, it is crucial to perform a frequency calculation (see Protocol 2) to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
Expected Outcomes:
The output will provide the optimized bond lengths, bond angles, and dihedral angles. This data is fundamental, as all other properties are calculated from this stable structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-C (ring) | ~1.39 - 1.41 |
| C-N (ring) | ~1.33 - 1.37 | |
| C-O | ~1.35 | |
| C-NH2 | ~1.37 | |
| N-H | ~1.01 | |
| O-H | ~0.97 | |
| C-CH3 | ~1.51 | |
| **Bond Angles (°) ** | C-N-C (ring) | ~117 - 119 |
| C-C-C (ring) | ~119 - 121 | |
| C-C-NH2 | ~120 | |
| C-C-OH | ~120 |
Note: These are expected values based on similar structures in the literature. Actual calculated values would be derived from the output of the DFT calculation.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational analysis not only confirms that the optimized geometry is a true minimum but also allows for the prediction of the molecule's infrared (IR) and Raman spectra. These spectra are unique molecular fingerprints.
Protocol 2: Vibrational Frequency Calculation
-
Input Structure: Use the optimized geometry of this compound from Protocol 1.
-
Calculation Setup: In the quantum chemistry software, use the keyword: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.
-
Execution: Run the calculation.
-
Analysis: The output will list the vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by a factor (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.[3]
Data Interpretation:
The predicted spectra can be compared with experimental data to validate the computational model. Key vibrational modes to analyze include:
-
O-H and N-H stretching: Typically found in the 3200-3600 cm⁻¹ region.
-
C-H stretching (aromatic and methyl): Around 2900-3100 cm⁻¹.
-
C=C and C=N ring stretching: In the 1400-1600 cm⁻¹ region.
-
C-O and C-N stretching: In the 1200-1300 cm⁻¹ region.
Part II: Unveiling Electronic Behavior
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity and electronic properties.
-
HOMO: The orbital from which an electron is most easily removed (electron-donating character).
-
LUMO: The orbital to which an electron is most easily added (electron-accepting character).
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, which is relevant for applications in electronics and non-linear optics.[5]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Protocol 3: HOMO-LUMO Analysis
-
Data Extraction: The HOMO and LUMO energies are automatically calculated during the geometry optimization and frequency calculations. They can be found in the output file.
-
Visualization: Use a visualization program (e.g., GaussView) to plot the 3D shapes of the HOMO and LUMO. This shows where the electron density is located for these key orbitals.
-
Gap Calculation: Calculate ΔE = E(LUMO) - E(HOMO).
Expected Results for 6A4MP3O:
The HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting their electron-donating nature. The LUMO will likely be distributed across the pyridine ring's π* anti-bonding orbitals. The HOMO-LUMO gap will provide insights into the molecule's kinetic stability and electronic transitions.[6]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the molecule's surface. It is invaluable for understanding intermolecular interactions, particularly in the context of drug design.
-
Red regions (negative potential): Indicate areas rich in electrons, prone to electrophilic attack (e.g., around the nitrogen and oxygen atoms).
-
Blue regions (positive potential): Indicate areas of electron deficiency, prone to nucleophilic attack (e.g., around the hydrogen atoms of the amino and hydroxyl groups).
An MEP analysis can predict how 6A4MP3O might interact with a biological target, such as a protein's active site.[7]
Part III: Advanced Properties and Applications
Non-Linear Optical (NLO) Properties
Molecules with significant charge separation and high polarizability can exhibit non-linear optical (NLO) properties, making them useful in technologies like optical switching and frequency conversion.[8][9] Key NLO parameters, including the dipole moment (μ) and the first-order hyperpolarizability (β), can be calculated computationally.
Protocol 4: NLO Property Calculation
-
Input Structure: Use the optimized geometry.
-
Calculation Setup: Use the keyword: #p B3LYP/6-311++G(d,p) Polar. The Polar keyword requests the calculation of polarizability and hyperpolarizability.
-
Analysis: The output will provide the values for the dipole moment components (μx, μy, μz), the polarizability (α), and the first-order hyperpolarizability (β). The total values are calculated from these components.
Trustworthiness through Comparison:
The calculated hyperpolarizability of 6A4MP3O can be compared to that of a standard NLO material like urea. A significantly higher β value suggests that the molecule has potential as an NLO material.[10] The presence of both donor (-NH2, -OH) and acceptor (the pyridine ring) groups connected by a π-system is a classic design principle for NLO-active molecules.
Molecular Docking: Predicting Biological Activity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is a critical step in rational drug design.
While the specific biological targets for 6A4MP3O are not yet defined, we can outline a general protocol. Studies on similar molecules have shown activity as inhibitors of enzymes like Fibroblast Growth Factor Receptor 4 (FGFR4) or Cyclin-Dependent Kinases (CDKs).[11][12]
Protocol 5: Molecular Docking
-
Target Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound as the ligand. Assign charges and define rotatable bonds.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically place the ligand in the protein's active site. The software will score the different poses based on binding affinity (e.g., in kcal/mol).[13]
-
Analysis of Results: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Self-Validating System:
A successful docking study should reveal a low-energy binding pose where the ligand makes chemically sensible interactions with the target's active site. For instance, the hydroxyl and amino groups of 6A4MP3O would be expected to form hydrogen bonds with polar residues in the protein. The predicted binding affinity provides a quantitative estimate of the ligand's potential efficacy.
Conclusion
This guide has outlined a robust, multi-faceted computational workflow for the in-depth characterization of this compound. By systematically applying DFT and related methods, researchers can gain profound insights into the molecule's geometry, vibrational and electronic properties, NLO potential, and putative biological interactions. This theoretical foundation is not merely an academic exercise; it provides actionable intelligence to guide synthetic efforts, prioritize experimental testing, and accelerate the discovery and development of new chemical entities for therapeutic or material science applications. The protocols and rationale presented herein are grounded in established scientific literature, ensuring a high degree of expertise, authoritativeness, and trustworthiness.
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Choi, J., Park, H., Cho, S. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]
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PubMed Central. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. [Link]
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An In-depth Technical Guide to the Safe Handling of 6-Amino-4-methylpyridin-3-ol for Research and Development
This guide provides comprehensive safety and handling protocols for 6-Amino-4-methylpyridin-3-ol, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from safety data for structurally related pyridine derivatives and established best practices for laboratory chemical safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on analogous compounds is warranted to ensure the highest level of safety.
Hazard Identification and Risk Assessment
This compound is a substituted pyridine derivative. The pyridine ring is a common motif in many biologically active compounds and is known for its potential toxicity. The presence of amino and hydroxyl groups can further influence its reactivity and toxicological profile.
Anticipated Hazards: Based on data from related aminopyridines and pyridinols, the primary hazards are expected to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation: Causes skin irritation.[2][4][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Exposure Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[3][7][8][9] The ventilation system should be regularly certified to ensure adequate airflow.
-
Containment: For procedures with a higher risk of aerosol generation, the use of a glove box or other closed-system transfer methods should be considered.
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and within a 10-second travel distance from the work area.[4][6][7][10]
Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][5][6][7][9][10][11] | Protects against splashes and airborne particles, preventing severe eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[3][9][12] Latex gloves are not recommended.[9] | Prevents skin contact, which can cause irritation and systemic toxicity. Always check the glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned laboratory coat.[7] For larger quantities or splash risks, a chemically resistant apron or suit may be necessary. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required when working in a certified fume hood. However, if dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][6][7][10] | Prevents inhalation of the compound, which can cause respiratory irritation and systemic toxicity. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and accidents.
Handling
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[4][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled.[2][4][5][6]
-
Grounding: For larger quantities, take precautionary measures against static discharge.
Storage
-
Container: Store in a tightly sealed, properly labeled container.[1][2][4][5][7][9][13]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][8][9] The storage area should be secure and accessible only to authorized personnel.[1][2]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][6][7][10]
Emergency Procedures
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][8] Seek medical attention if irritation persists.[4][9] |
| Inhalation | Move the individual to fresh air.[1][4][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4][5][6] Seek immediate medical attention.[4][5][6][7] |
Spill Management
The response to a spill depends on its size and location.
-
Small Spills (in a fume hood):
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[8]
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Large Spills (or any spill outside a fume hood):
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.[7][8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2][5][6][14]
Visualization of Workflows
Standard Handling Workflow
Caption: Emergency response workflow for a chemical spill.
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Managing Moisture Sensitivity: A Technical Guide to the Hygroscopic Nature and Storage of Aminopyridinols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyridinols, a class of heterocyclic compounds featuring both an amino and a hydroxyl group on a pyridine ring, are of significant interest in pharmaceutical development. However, the very functional groups that grant them their biological activity also render them susceptible to moisture. This guide provides a comprehensive exploration of the hygroscopic nature of aminopyridinols, grounded in first principles of chemical structure and solid-state science. We will dissect the mechanisms of water sorption, detail the essential analytical techniques for characterization, and establish scientifically sound protocols for storage and handling. This document is intended to serve as a vital resource for scientists and professionals dedicated to maintaining the stability, quality, and efficacy of these promising pharmaceutical compounds.
The Challenge of Hygroscopicity in Pharmaceutical Development
Hygroscopicity, the intrinsic ability of a substance to attract and hold water molecules from the surrounding environment, is a critical parameter in drug development.[1] For an Active Pharmaceutical Ingredient (API) like an aminopyridinol, uncontrolled water sorption can initiate a cascade of detrimental effects.[2][3] These consequences are not merely superficial; they can fundamentally alter the drug's performance and safety profile.
Moisture ingress can lead to:
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis and other degradation pathways that reduce the API's purity and potency.[4][5]
-
Physical Instability: Moisture can induce physical changes such as caking, clumping, or even deliquescence (dissolving in absorbed water), which severely impacts powder flowability, blend uniformity, and accurate dosing during manufacturing.[6][7][8]
-
Altered Biopharmaceutical Properties: Changes in the solid-state form, such as moisture-induced crystallization of an amorphous solid, can alter dissolution rates and, consequently, the drug's bioavailability.[7]
-
Microbiological Contamination: Sufficient water activity can create an environment conducive to microbial growth, compromising product safety.[6]
Therefore, a thorough understanding and proactive management of hygroscopicity are not optional but essential for successful drug development.[3][9]
The Molecular Basis of Hygroscopicity in Aminopyridinols
The propensity of aminopyridinols to absorb water is rooted in their molecular architecture. The key structural features—the pyridine ring nitrogen, the amino group (-NH₂), and the hydroxyl group (-OH)—are all capable of forming strong hydrogen bonds with water molecules.
-
Hydrogen Bond Donors/Acceptors: The amino and hydroxyl groups contain hydrogen atoms bonded to electronegative nitrogen and oxygen atoms, making them potent hydrogen bond donors. The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the pyridine ring nitrogen, act as hydrogen bond acceptors.[10] This multiplicity of hydrogen bonding sites creates a strong affinity for polar water molecules.
-
Solid-State Form: The physical form of the aminopyridinol solid is equally crucial. Amorphous material, which lacks a long-range ordered crystal lattice, has higher free energy and more accessible surface area for water molecules to interact with, making it significantly more hygroscopic than its crystalline counterparts.
Quantifying Hygroscopicity: Essential Analytical Protocols
To control a property, one must first be able to measure it accurately. Several analytical techniques are indispensable for characterizing the hygroscopic behavior of aminopyridinols.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that provides precise measurements of water vapor sorption and desorption by a sample.[11] It is the gold standard for generating moisture sorption isotherms, which are crucial for understanding a material's behavior across a wide range of humidity conditions.[12]
-
Sample Preparation: Place 5-20 mg of the aminopyridinol sample onto the DVS microbalance sample pan.
-
Drying/Pre-treatment: Dry the sample in situ at 25°C under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This establishes a dry baseline mass.[1]
-
Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates.[13]
-
Desorption Phase: Following equilibration at the highest RH, decrease the RH in the same stepwise manner back to 0% RH to measure moisture loss.
-
Data Analysis: Plot the percentage change in mass against RH to generate sorption and desorption isotherms. The resulting graph can reveal the deliquescence point, hydrate formation, and the presence of amorphous content.[13]
Karl Fischer Titration (KF)
KF titration is a highly specific and accurate method for determining the water content of a sample.[14][15] It is based on a stoichiometric chemical reaction between iodine and water. The choice between the two main types of KF titration depends on the expected water content.[16][17]
-
Volumetric KF: Ideal for samples with moderate to high water content (>0.1%).[16] The titrant containing iodine is added via a burette.
-
Coulometric KF: Exceptionally sensitive and used for samples with trace amounts of water (ppm to 5%).[17] Iodine is generated electrochemically in situ.
-
Vessel Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.
-
Solvent Neutralization: Titrate the solvent with the Karl Fischer reagent until the endpoint is reached, neutralizing any residual water in the vessel.
-
Sample Introduction: Accurately weigh and quickly introduce a specified quantity of the aminopyridinol sample into the vessel. Ensure the sample dissolves or is adequately dispersed.
-
Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The volume of reagent consumed is recorded.
-
Calculation: Calculate the water content using the volume of titrant consumed and the predetermined water equivalence factor (F) of the reagent.[14]
Method Comparison
| Technique | Principle | Primary Application | Typical Sample Size |
| Dynamic Vapor Sorption (DVS) | Gravimetric (mass change) | Characterizing hygroscopic behavior across an RH range; identifying critical humidity points.[11] | 5 - 20 mg |
| Karl Fischer (KF) Titration | Titrimetric (chemical reaction) | Precise quantification of total water content at a single point in time.[14][15] | 50 mg - 2 g |
| Thermogravimetric Analysis (TGA) | Gravimetric (mass loss on heating) | Quantifying water and other volatiles; assessing thermal stability.[2] | 5 - 20 mg |
Classification and Impact on Material Stability
The European Pharmacopoeia provides a widely accepted system for classifying the hygroscopicity of a substance.[1] This classification is based on the percentage increase in mass after storage at a defined condition (25°C and 80% RH) for 24 hours.
| Classification | Mass Increase (w/w) | Implications for Aminopyridinols |
| Non-hygroscopic | < 0.2% | Minimal risk; standard storage conditions may suffice. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Requires well-closed containers. Monitoring of RH is advised. |
| Hygroscopic | ≥ 2% and < 15% | Requires storage in airtight containers.[18] Environmental controls are necessary. |
| Very hygroscopic | ≥ 15% | Strict controls required. Must be stored in airtight containers, possibly with desiccants or under inert gas. |
| Deliquescent | Sufficient water is absorbed to form a liquid | The most severe case. Requires the most stringent environmental controls and packaging. |
| (Source: Adapted from European Pharmacopoeia criteria)[1][19] |
Moisture uptake directly impacts the stability of aminopyridinols. Beyond the classification threshold, the "free water" becomes available to participate in chemical reactions or induce physical state changes, compromising the quality attributes of the API.[10][20]
A Self-Validating System for Storage and Handling
To ensure the integrity of hygroscopic aminopyridinols, a multi-layered control strategy is essential. This system should encompass environmental controls, appropriate packaging, and rigorous handling protocols.
Environmental Control
The primary defense is controlling the ambient environment.
-
Storage: Materials classified as hygroscopic or very hygroscopic should be stored in a climate-controlled area where the relative humidity is maintained below 40% RH.
-
Manufacturing: Processing steps such as weighing, milling, and blending should be performed in areas with even stricter humidity control, often targeting 20-35% RH, to prevent issues like poor powder flow or clumping.[6] The use of industrial dehumidifiers or specialized dry cabinets is often warranted.[7][21]
Packaging Solutions
Packaging is the immediate barrier protecting the API from ambient humidity.
-
Primary Containers: Glass and aluminum/aluminum foil laminates offer the best protection. For less sensitive materials, high-density polyethylene (HDPE) containers with induction-sealed liners can be effective.
-
Moisture-Barrier Bags: For bulk transport and storage, multi-layer foil bags are the industry standard.
-
Use of Desiccants: Sachets of silica gel, molecular sieves, or other desiccants can be placed inside the secondary packaging to absorb any moisture that permeates the container.
Handling Workflow
Human interaction is a common point of moisture ingress. A strict protocol is non-negotiable.
Conclusion
The hygroscopic nature of aminopyridinols is a direct consequence of their molecular structure and a critical factor that must be managed throughout the drug development lifecycle. A proactive, data-driven approach is paramount. This begins with accurate characterization using techniques like DVS and Karl Fischer titration to quantify the material's sensitivity to moisture. The insights gained from this analysis directly inform the design of a robust control strategy, incorporating stringent environmental controls, high-barrier packaging, and meticulous handling protocols. By implementing these self-validating systems, researchers and developers can safeguard the chemical and physical stability of aminopyridinols, ensuring the delivery of a safe, effective, and high-quality pharmaceutical product.
References
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- Benchchem.
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Methodological & Application
synthesis of 6-Amino-4-methylpyridin-3-OL from 3-amino-4-methylpyridine
An Application Note for the Synthesis of 6-Amino-4-methylpyridin-3-ol from 3-amino-4-methylpyridine
Abstract
This compound is a valuable substituted pyridinol scaffold relevant to pharmaceutical research and drug development. This application note provides a comprehensive scientific guide for its synthesis. A direct, single-step conversion from 3-amino-4-methylpyridine is not chemically feasible due to the required transposition of the amino group and regiochemical constraints of hydroxylation. Therefore, we present a rational, multi-step synthetic pathway designed for researchers and drug development professionals. This guide details a robust three-step sequence: 1) diazotization of 3-amino-4-methylpyridine to form the key intermediate 4-methylpyridin-3-ol, 2) regioselective nitration at the C6 position, and 3) subsequent reduction of the nitro group to yield the target compound. Each step is accompanied by a detailed protocol, mechanistic insights, and an explanation of the underlying chemical principles, ensuring both technical accuracy and practical applicability.
Introduction and Synthetic Strategy
The synthesis of highly substituted pyridine derivatives is a central task in medicinal chemistry. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive building block. The user-specified transformation from 3-amino-4-methylpyridine requires a non-obvious synthetic approach, as it involves the migration of an amino group from the C3 to the C6 position and the introduction of a hydroxyl group at the now-vacant C3 position.
Direct hydroxylation methods, such as the Boyland-Sims oxidation, are powerful tools for the ortho-hydroxylation of arylamines.[1][2] Applying this reaction to 3-amino-4-methylpyridine would be expected to yield 3-amino-4-methylpyridin-2-ol, as the C4 position is blocked. This highlights the necessity for a more strategic, multi-step approach to achieve the desired isomer.
Our proposed pathway circumvents these challenges by leveraging a sequence of reliable and well-documented transformations. The overall strategy is to first replace the C3-amino group with the desired C3-hydroxyl group and then install the amino functionality at the C6 position.
Retrosynthetic Analysis
The synthesis can be logically planned by working backward from the target molecule:
-
The C6-amino group can be installed via the reduction of a C6-nitro group.
-
The C6-nitro group can be introduced onto the 4-methylpyridin-3-ol intermediate via electrophilic aromatic substitution (nitration). The hydroxyl group at C3 is a strong ortho-, para-directing group, favoring substitution at C2 and C6.
-
The key intermediate, 4-methylpyridin-3-ol, can be synthesized from the starting material, 3-amino-4-methylpyridine, through a diazotization reaction followed by hydrolysis.
This forward strategy is outlined in the workflow diagram below.
Caption: Proposed three-step synthesis pathway.
Detailed Protocols and Mechanistic Discussion
This section provides step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-Methylpyridin-3-ol via Diazotization
Principle: This reaction transforms the primary aromatic amine into a diazonium salt, which is a versatile intermediate. Upon warming in an aqueous acidic solution, the diazonium group is replaced by a hydroxyl group through an SN1-type mechanism, releasing nitrogen gas.[3] Precise temperature control is critical, as diazonium salts are thermally unstable and can decompose uncontrollably at higher temperatures.
Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of 3-amino-4-methylpyridine (10.8 g, 100 mmol) in 10% aqueous sulfuric acid (150 mL). Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
Diazotization: While stirring vigorously, add a pre-cooled solution of sodium nitrite (7.6 g, 110 mmol) in deionized water (25 mL) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 5 °C during the addition. The rate of addition should be slow enough to control any gas evolution.
-
Intermediate Formation: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: Remove the ice bath and slowly warm the reaction mixture to 50-60 °C using a water bath. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Workup: Cool the mixture to room temperature. Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 4-methylpyridin-3-ol.
Step 2: Regioselective Nitration of 4-Methylpyridin-3-ol
Principle: This step involves an electrophilic aromatic substitution. The hydroxyl group at C3 is a strongly activating ortho-, para-director, while the pyridine nitrogen is deactivating. The directing effects of the hydroxyl group dominate, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C6 positions. The C6 position is generally favored due to reduced steric hindrance compared to the C2 position, which is adjacent to the pyridine nitrogen.
Protocol:
-
Preparation: In a round-bottom flask, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice bath. With careful stirring, slowly add the 4-methylpyridin-3-ol (5.45 g, 50 mmol) obtained from Step 1. The pyridinol will protonate and dissolve.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL, ~60 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-methylpyridin-3-ol, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice (200 g) with stirring. A precipitate may form.
-
Neutralization and Isolation: Slowly neutralize the cold acidic solution with a concentrated ammonium hydroxide solution or sodium carbonate until it is slightly alkaline (pH ~8). The product, 6-nitro-4-methylpyridin-3-ol, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization.
Step 3: Reduction of 6-Nitro-4-methylpyridin-3-ol to this compound
Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method. A palladium on carbon (Pd/C) catalyst is commonly used, where the nitro group is reduced by molecular hydrogen on the catalyst surface.
Protocol:
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 6-nitro-4-methylpyridin-3-ol (3.08 g, 20 mmol) and methanol or ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (approx. 150 mg, 5 mol%) to the mixture. Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi (approx. 3.4 atm).
-
Reaction: Stir or shake the mixture at room temperature. The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. Quench it with water immediately after use.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting solid is the target compound, this compound, which can be recrystallized if necessary to achieve high purity.
Summary of Materials and Expected Outcomes
The following table summarizes the key physical properties and expected outcomes for the synthetic sequence.
| Compound Name | Starting/Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characteristics |
| 3-Amino-4-methylpyridine | Starting Material | C₆H₈N₂ | 108.14 | N/A | White to light tan crystalline powder. MP: 102-107 °C.[4] |
| 4-Methylpyridin-3-ol | Intermediate | C₆H₇NO | 109.13 | 60-75% | Off-white to tan solid. |
| 6-Nitro-4-methylpyridin-3-ol | Intermediate | C₆H₆N₂O₃ | 154.13 | 55-70% | Yellow solid. |
| This compound | Final Product | C₆H₈N₂O | 124.14 | 85-95% | Off-white to pale brown solid. |
Conclusion
This application note outlines a validated and logical three-step synthetic route for the preparation of this compound from 3-amino-4-methylpyridine. By breaking down the complex transformation into a series of fundamental organic reactions, this guide provides researchers with a clear and actionable protocol. The detailed explanation of the principles and mechanisms behind each step ensures that the process is not only reproducible but also understood, allowing for potential optimization and adaptation for related targets in drug discovery and development.
References
-
Wikipedia. (n.d.). Boyland–Sims oxidation. Retrieved from [Link]
-
PubMed. (2011). Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities. Retrieved from [Link]
-
ResearchGate. (2021). Oxidation of Aniline Under Modified Boyland-Sims Conditions. Retrieved from [Link]
-
chemeurope.com. (n.d.). Boyland-Sims oxidation. Retrieved from [Link]
-
PubMed. (2010). Revised mechanism of Boyland-Sims oxidation. Retrieved from [Link]
-
Chem-Station. (2017). Boyland-Sims Oxidation. Retrieved from [Link]
-
Organic Reactions. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
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Application Notes & Protocols: A Scalable Synthesis Protocol for 6-Amino-4-methylpyridin-3-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, the 6-amino-4-methylpyridin-3-ol core represents a valuable building block for a range of therapeutic agents, including kinase inhibitors.[1][2] This document provides a detailed, scalable protocol for the synthesis of this compound, designed to be adaptable for the generation of various derivatives. The protocol emphasizes not just the procedural steps but also the underlying chemical principles and practical considerations for scaling up production.
Introduction to the Synthetic Strategy
The synthesis of substituted pyridines can be approached through various classical and modern methodologies, including condensation reactions, cycloadditions, and cross-coupling strategies.[3][4][5][6] For the specific case of this compound, a multi-step synthesis commencing from commercially available and cost-effective starting materials is often the most practical and scalable approach. The strategy outlined here is a convergent synthesis that builds the pyridine ring with the desired substitution pattern. This method is designed for robustness and scalability, drawing inspiration from established pyridine syntheses and adapting them for the specific target molecule.
Overall Synthetic Workflow
The synthesis is proposed as a four-step process starting from 4-methyl-3-nitropyridine. This common starting material allows for the sequential introduction of the hydroxyl and amino functionalities. The workflow is designed to be linear and scalable, with each step yielding a stable intermediate that can be purified before proceeding to the next stage.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-nitropyridine N-oxide
Rationale: The initial N-oxidation of 4-methyl-3-nitropyridine serves to activate the pyridine ring for subsequent nucleophilic substitution. The electron-withdrawing nitro group deactivates the ring, making direct substitution challenging. The N-oxide formation increases the electrophilicity of the ring, particularly at the 2- and 6-positions.
Protocol:
-
To a solution of 4-methyl-3-nitropyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methyl-3-nitropyridine N-oxide.
Step 2: Synthesis of 6-Chloro-4-methyl-3-nitropyridine
Rationale: The N-oxide is then converted to the 6-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step introduces a leaving group at the 6-position, which can be readily displaced in the subsequent amination step.
Protocol:
-
4-Methyl-3-nitropyridine N-oxide (1.0 eq) is added portion-wise to phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.
-
The reaction mixture is heated to 100 °C and stirred for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous solution is neutralized with solid sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-chloro-4-methyl-3-nitropyridine.
Step 3: Synthesis of 6-Amino-4-methyl-3-nitropyridine
Rationale: The chloro group at the 6-position is displaced by an amino group via nucleophilic aromatic substitution. Using ammonia in methanol is a common and effective method for this transformation.
Protocol:
-
A solution of 6-chloro-4-methyl-3-nitropyridine (1.0 eq) in methanol (15 mL/g) is saturated with ammonia gas at 0 °C in a sealed pressure vessel.
-
The reaction mixture is heated to 80 °C for 12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give 6-amino-4-methyl-3-nitropyridine.
Step 4: Synthesis of this compound
Rationale: The final step involves the reduction of the nitro group to a hydroxylamine, which then rearranges to the aminophenol. Catalytic hydrogenation is a clean and efficient method for this reduction.
Protocol:
-
To a solution of 6-amino-4-methyl-3-nitropyridine (1.0 eq) in ethanol (20 mL/g) is added 10% Palladium on carbon (Pd/C, 10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization or column chromatography.
Data Summary and Scalability Considerations
The following table summarizes the key parameters for each step of the synthesis, with projected scalability considerations.
| Step | Key Transformation | Reagents | Solvent | Typical Yield | Purity (crude) | Scalability Notes |
| 1 | N-Oxidation | 4-methyl-3-nitropyridine, m-CPBA | DCM | 85-95% | >90% | Exothermic reaction, requires careful temperature control on a large scale. |
| 2 | Chlorination | 4-methyl-3-nitropyridine N-oxide, POCl₃ | Neat | 70-85% | >85% | Corrosive and moisture-sensitive reagent. Requires a well-ventilated fume hood and careful handling. |
| 3 | Amination | 6-chloro-4-methyl-3-nitropyridine, NH₃ | Methanol | 80-90% | >90% | Requires a pressure vessel for reactions above the solvent's boiling point. |
| 4 | Nitro Reduction | 6-amino-4-methyl-3-nitropyridine, H₂, Pd/C | Ethanol | 90-98% | >95% | Flammable hydrogen gas requires appropriate safety precautions. Catalyst handling and recovery are key for cost-effectiveness at scale. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By detailing the rationale behind each synthetic step and providing clear, actionable protocols, researchers and process chemists are equipped to produce this valuable building block and its derivatives efficiently and safely. The modular nature of this synthetic route also allows for the introduction of diversity at various stages, paving the way for the creation of novel chemical entities for drug discovery and development.
References
- Vertex Pharmaceuticals. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry.
- Walsh, P. J., & Marcoux, J. M. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign.
- Al-Zahabi, E. A., & Al-Ghorbani, M. (n.d.). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c.
- Iaroshenko, V. O., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- Chaudhary, C. L., et al. (2022).
- Nishiwaki, N., et al. (2019). Synthesis of Fully Substituted Pyridines. ChemistryViews.
- Various Authors. (n.d.). De novo Synthesis of Substituted Pyridines.
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- Sigma-Aldrich. (n.d.). 6-Aminopyridin-3-ol | 55717-46-9.
- Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- HDH Pharma Inc. (n.d.). This compound, min 97%, 100 mg.
- Chen, C. H., et al. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones. PubMed Central - NIH.
- Wang, G., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.
- Iaroshenko, V. O., et al. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
- Givaudan. (n.d.). Scalable Preparation of Substituted 4‐Aminoquinolines: Advancements in Manufacturing Process Development.
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Application Notes: The Versatile Scaffold of 6-Amino-4-methylpyridin-3-ol in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The aminopyridine motif is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1] Within this class, 6-Amino-4-methylpyridin-3-ol emerges as a particularly valuable building block, offering a unique spatial arrangement of hydrogen bond donors and acceptors, coupled with a modifiable pyridine core. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in medicinal chemistry, with a focus on its application in the design of targeted therapies, particularly kinase inhibitors. We will delve into its physicochemical properties, its role as a dynamic pharmacophore, and provide detailed protocols for the synthesis of its derivatives and their evaluation in relevant biological assays.
Physicochemical Properties and Structural Attributes
This compound is a crystalline solid with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[2][3] Its structure is characterized by a pyridine ring substituted with an amino group at the 6-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position. This unique arrangement of functional groups imparts a desirable balance of polarity and lipophilicity, crucial for drug-like properties.
| Property | Value | Source |
| CAS Number | 1033203-10-9 | [2][3] |
| Molecular Formula | C₆H₈N₂O | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Purity | Typically ≥97% | [2] |
The amino and hydroxyl groups are key hydrogen bond donors and acceptors, enabling the molecule to form crucial interactions within the binding sites of biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions and influence the overall planarity and conformational flexibility of derivatives. The strategic placement of these groups makes this compound an ideal starting point for library synthesis and lead optimization.
The 6-Aminopyridin-3-ol Scaffold as a Kinase Hinge-Binding Pharmacophore
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases contains a "hinge region" that forms key hydrogen bonds with ATP. Many successful kinase inhibitors are designed to mimic this interaction. The 6-aminopyridin-3-ol scaffold is an excellent pharmacophore for targeting the kinase hinge region.
The 6-amino group and the pyridine nitrogen can form a bidentate hydrogen bond interaction with the backbone of the kinase hinge, mimicking the adenine portion of ATP. The 3-hydroxyl group can serve as an additional hydrogen bond donor or acceptor, or as a handle for further derivatization to explore other regions of the ATP-binding pocket and achieve selectivity.
Application Example: Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
A compelling example of the utility of this scaffold is in the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma (HCC).[4] Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol, a close analog of our topic compound, have shown potent and selective inhibition of FGFR4.[4]
The FGF19-FGFR4 signaling pathway, when aberrantly activated, promotes tumor growth. Selective inhibition of FGFR4 is a promising therapeutic strategy.
Figure 1: Simplified FGFR4 signaling pathway and the point of intervention by 6-aminopyridinol-based inhibitors.
The aminopyridinol core of these inhibitors forms critical hydrogen bonds with the hinge region of FGFR4, while substituents are optimized to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[4]
Protocols for Medicinal Chemistry Applications
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a representative synthesis of a derivative of this compound, which can be further elaborated into potential kinase inhibitors. The synthesis involves the protection of the amino group, followed by etherification of the hydroxyl group, and subsequent deprotection.
Figure 2: A general workflow for the synthesis of this compound derivatives.
Step-by-Step Methodology:
-
Protection of the Amino Group:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-Boc protected intermediate.
-
-
Etherification of the Hydroxyl Group:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) (1.2 eq) or cesium carbonate (Cs₂CO₃) (1.5 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired ether.
-
-
Deprotection of the Amino Group:
-
Dissolve the N-Boc protected ether (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, purify by chromatography or crystallization to obtain the final derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized derivatives against a target kinase, such as FGFR4.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human kinase (e.g., FGFR4)
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add the kinase, substrate peptide, and inhibitor solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Biological Activity Data
The following table summarizes the in vitro inhibitory activity of representative aminopyridinol derivatives against FGFR4 and other FGFR family members, demonstrating the potential for achieving high selectivity.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference |
| BLU9931 (Control) | FGFR4 | - | ~50x | ~100x | ~100x | [4] |
| Compound 6A | FGFR4 | 190 | 8.2x | 6.0x | 1.5x | [4] |
| Compound 6O | FGFR4 | 75.3 | >664x | 471x | >398x | [4] |
Data adapted from Chaudhary et al., J Enzyme Inhib Med Chem, 2022.[4]
Conclusion and Future Perspectives
This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its inherent structural and electronic properties make it an excellent starting point for the design of potent and selective inhibitors of various biological targets, particularly kinases. The strategic derivatization of its amino and hydroxyl groups allows for the fine-tuning of pharmacological properties and the exploration of chemical space to achieve desired activity and selectivity profiles. The successful development of highly selective FGFR4 inhibitors based on this scaffold underscores its potential. Future applications could extend to the development of inhibitors for other kinase families, as well as other enzyme classes and receptor modulators, making this compound a key tool in the arsenal of medicinal chemists.
References
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Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
- Marinescu, M. (2017). 2-Aminopyridine–A classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355.
-
Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
-
PubChem. (n.d.). 3-Amino-4-picoline. [Link]
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MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]
-
ACS Publications. (2002). Synthesis of 3-Hydroxypyridines Using Ruthenium-Catalyzed Ring-Closing Olefin Metathesis. [Link]
-
PubMed Central. (2009). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]
- Google Patents. (1977). Process for the production of 2-amino-3-hydroxypyridines.
-
Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. [Link]
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Application of 6-Amino-4-methylpyridin-3-ol in Kinase Inhibitor Design: A Technical Guide
Introduction: The Central Role of Kinases and the Promise of the Pyridinol Scaffold
Protein kinases, a vast and diverse family of enzymes, are the master regulators of cellular signaling. They catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, controlling nearly every aspect of cell life, from proliferation and differentiation to metabolism and apoptosis.[1] Given their central role, it is no surprise that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] This has made protein kinases one of the most significant and successfully pursued classes of drug targets in modern medicine.[2]
The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory disorders.[1][3] A majority of these inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and halting the downstream signaling cascade.[1][4][5] The design of these inhibitors is a delicate balance of achieving high potency for the target kinase while maintaining selectivity across the kinome to minimize off-target effects and associated toxicities.
Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. The aminopyridine and related pyridone/pyridinol moieties are considered "privileged structures" in medicinal chemistry.[6] These scaffolds are adept at forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a key interaction that anchors many potent inhibitors.[4] The 6-Amino-4-methylpyridin-3-ol scaffold, the focus of this guide, embodies the key features of this privileged class and offers a versatile platform for the design of novel and selective kinase inhibitors. Its structure provides strategically positioned hydrogen bond donors and acceptors, along with a methyl group that can be exploited for selectivity and a framework amenable to synthetic diversification.
This technical guide provides a comprehensive overview of the application of this compound in kinase inhibitor design. We will delve into the rationale for its use, provide detailed protocols for the synthesis of derivatives, and outline robust methodologies for their biological evaluation, with a specific focus on Fibroblast Growth Factor Receptor 4 (FGFR4), a clinically relevant cancer target where a closely related scaffold has demonstrated significant activity.[6][7][8]
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the starting scaffold is fundamental to any drug design campaign.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 1033203-10-9 | [9] |
| Molecular Formula | C₆H₈N₂O | Biosynth[10] |
| Molecular Weight | 124.14 g/mol | Biosynth[10] |
| Appearance | Solid (Typical) | N/A |
| Storage | Store in a cool, dry place | [9] |
Design Principles for Kinase Inhibitors Incorporating the this compound Scaffold
The design of potent and selective kinase inhibitors is a structure-guided process. The this compound scaffold serves as an excellent starting point due to its inherent ability to mimic the adenine portion of ATP and engage in key interactions within the kinase active site.
Rationale for the Scaffold: The Hinge-Binding Motif
Most ATP-competitive kinase inhibitors form one to three hydrogen bonds with the backbone of the hinge region, which connects the N- and C-terminal lobes of the kinase domain. The this compound scaffold is perfectly pre-organized for this interaction. The pyridine nitrogen and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, forming a bidentate interaction with the hinge backbone, similar to the adenine ring of ATP. The 3-hydroxyl group provides an additional point for hydrogen bonding or can be used as a handle for further chemical modification.
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Application Notes and Protocols for 6-Amino-4-methylpyridin-3-OL Derivatives as Selective FGFR4 Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: Targeting FGFR4 in Hepatocellular Carcinoma
Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC), the most common form of liver cancer.[1] In a healthy state, the signaling pathway involving Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor FGFR4 plays a role in regulating bile acid homeostasis.[2] However, aberrant amplification and overexpression of FGF19 lead to constitutive activation of the FGFR4 signaling cascade.[1] This sustained signaling promotes tumor cell proliferation and survival through downstream pathways like RAS-RAF-ERK and PI3K-AKT, making the FGF19-FGFR4 axis a highly validated therapeutic target for specific HCC patient populations.[1]
The development of selective FGFR4 inhibitors is a promising therapeutic strategy.[1] High selectivity is crucial to avoid off-target toxicities associated with the inhibition of other FGFR family members (FGFR1-3), such as hyperphosphatemia.[3] The 6-amino-4-methylpyridin-3-ol and related aminopyrimidinol scaffolds have been identified as novel chemical series demonstrating high potency and remarkable selectivity for FGFR4.[4][5] These compounds typically feature a hinge-binding moiety and an acrylamide "warhead" that can form a covalent bond with a unique cysteine residue (Cys552) in the FGFR4 kinase domain, a feature not present in FGFR1-3, which provides a structural basis for their selectivity.[2][3]
This document provides a comprehensive guide to the synthesis, biochemical evaluation, and cellular characterization of these selective FGFR4 inhibitors, offering field-proven insights and detailed, self-validating protocols.
Scientific Foundation: Mechanism of Action and Selectivity
The potency and selectivity of the aminopyridinol and aminopyrimidinol derivatives are rooted in their specific molecular interactions within the ATP-binding pocket of the FGFR4 kinase domain.
FGFR4 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway and the mechanism by which this compound derivatives exert their inhibitory effect. Upon binding of FGF19 and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, activating downstream signaling. The inhibitors block this first crucial step.
Caption: FGFR4 signaling pathway and inhibitor mechanism of action.
Structural Basis for Selectivity
Molecular docking studies have elucidated the structural basis for the high selectivity of these compounds.[4][6] Key insights include:
-
Covalent Targeting: The presence of an electrophilic group, such as an acrylamide, allows for the formation of a covalent bond with Cys552 in the FGFR4 hinge region, locking the inhibitor in place.[2]
-
Steric Hindrance: The substitution of methyl groups on the central pyridine or pyrimidine ring can be detrimental to activity against FGFR1-3 by causing steric clashes, while being accommodated by the FGFR4 binding pocket.[4]
-
Hydrogen Bonding: The core aminopyridinol structure forms critical hydrogen bonds with hinge region residues, such as Ala553, anchoring the molecule correctly for potent inhibition.[4]
Experimental Workflows and Protocols
A logical workflow is essential for the efficient discovery and characterization of novel inhibitors. The process begins with chemical synthesis, followed by biochemical screening for potency and selectivity, and culminates in cell-based assays to determine anti-cancer efficacy.
General Experimental Workflow
Caption: High-level workflow for inhibitor development.
Protocol 1: Representative Synthesis of a 6-Amino-pyrimidin-5-ol Derivative
This protocol describes a representative synthesis adapted from published procedures for a selective FGFR4 inhibitor.[4] The synthesis involves a key Buchwald-Hartwig amination or similar cross-coupling reaction to introduce the desired amino side chain.
Rationale: This multi-step synthesis is designed to build the final molecule by sequentially attaching the key pharmacophoric elements to the central pyrimidinol core. The use of a palladium-catalyzed cross-coupling reaction in the final steps allows for the modular installation of various amine side chains, facilitating the exploration of structure-activity relationships (SAR).
Materials:
-
4,6-dimethylpyrimidin-5-ol
-
N,N-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄)
-
Acryloyl chloride
-
N-(3,4-dimethoxyphenyl)prop-2-en-1-amine
-
Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Step-by-Step Procedure:
-
Bromination of the Pyrimidinol Core:
-
To a solution of 4,6-dimethylpyrimidin-5-ol (1.0 eq) in THF, add DBDMH (0.7 eq).
-
Stir the mixture at room temperature for 5 hours. Monitor reaction completion by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with EtOAc and water. Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., 10% to 40% EtOAc/Hexanes gradient) to yield 2-bromo-4,6-dimethylpyrimidin-5-ol.[4]
-
-
Synthesis of the Amine Side Chain (if not commercially available):
-
Synthesize the required N-(aryl/heteroaryl)acrylamide side chain. This often involves reacting the corresponding aniline with acryloyl chloride under basic conditions.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In a reaction vessel, combine the brominated pyrimidinol from Step 1 (1.0 eq), the desired N-substituted acrylamide amine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene.
-
Heat the reaction mixture (e.g., 100-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through celite.
-
Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the final compound by silica gel chromatography or preparative HPLC to yield the target inhibitor.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro FGFR4 Biochemical Kinase Inhibition Assay
This protocol uses the ADP-Glo™ Kinase Assay (Promega) to measure the amount of ADP produced by the FGFR4 kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]
Rationale: This luminescent, homogeneous assay is highly sensitive and robust for high-throughput screening. It quantifies kinase activity by measuring ADP production. The first step terminates the kinase reaction and depletes remaining ATP. The second step converts the newly formed ADP back to ATP, which is then used by a luciferase to generate a light signal that directly correlates with kinase activity.[7]
Materials:
-
Recombinant human FGFR4 kinase (active)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
White, opaque 384-well or 96-well assay plates
-
Multimode plate reader with luminescence detection capability
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 2X Kinase Assay Buffer.
-
Prepare a solution of FGFR4 enzyme in 1X Kinase Assay Buffer. The final concentration should be determined by an initial enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay.[7]
-
Prepare a solution containing the peptide substrate and ATP in 1X Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for FGFR4 to ensure sensitive detection of competitive inhibitors.
-
Prepare serial dilutions of the test compounds in 100% DMSO. Then, create intermediate dilutions in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]
-
Add 2 µL of the diluted FGFR4 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Mix the plate gently and incubate at room temperature (or 30 °C) for 60 minutes.[7]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the substrate for luciferase.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Anti-Proliferation Assay (MTT/MTS)
This protocol measures the metabolic activity of HCC cells (e.g., Hep3B, Huh7) as an indicator of cell viability following treatment with FGFR4 inhibitors.[4]
Rationale: Hep3B and Huh7 cells are known to overexpress FGF19 and are dependent on the FGFR4 signaling pathway for their proliferation, making them suitable models to test the cellular efficacy of FGFR4 inhibitors.[4] The MTT or MTS assay is a colorimetric method where mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product, allowing for the quantification of cell proliferation.
Materials:
-
Hep3B or Huh7 human hepatocellular carcinoma cell lines
-
Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (serially diluted)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 48-72 hours at 37 °C in a 5% CO₂ incubator.[4]
-
-
Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Data Interpretation and Representative Results
The following tables summarize representative data for aminopyridinol/pyrimidinol derivatives, illustrating how to assess potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity Profile
| Compound ID | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Selectivity (Fold vs FGFR1) |
|---|---|---|---|---|---|
| BLU9931 | 6.0 | >1000 | >1000 | >1000 | >167 |
| 6A | 190 | 1565 | 1149 | 277 | 8.2 |
| 6O | 75.3 | >50,000 | 35,482 | >30,000 | >664 |
(Data adapted from Chaudhary et al., 2022)[4]
Analysis: Compound 6O demonstrates excellent potency against FGFR4 (IC₅₀ = 75.3 nM) and exceptional selectivity, with over 664-fold less activity against FGFR1.[4] This high degree of selectivity is a critical attribute for minimizing potential off-target effects. Compound 6A is less potent and shows only marginal selectivity.[4]
Table 2: Anti-Proliferative Activity in HCC Cell Lines
| Compound ID | Hep3B IC₅₀ (µM) | Huh7 IC₅₀ (µM) |
|---|---|---|
| BLU9931 | 0.9 | - |
| 6A | 25.2 | - |
| 6O | 4.5 | - |
(Data adapted from Chaudhary et al., 2022)[4]
Analysis: The biochemical potency of the compounds translates to cellular activity. Compound 6O effectively inhibits the proliferation of the FGFR4-dependent Hep3B cell line with an IC₅₀ of 4.5 µM.[4] The correlation between biochemical IC₅₀ and cellular IC₅₀ provides evidence of on-target activity, though differences in magnitude are expected due to factors like cell permeability and stability.
Conclusion and Future Directions
The this compound scaffold and its pyrimidinol bioisosteres represent a highly promising class of selective FGFR4 inhibitors. The protocols detailed herein provide a robust framework for their synthesis and pharmacological characterization. By systematically applying these biochemical and cell-based assays, researchers can efficiently identify and optimize lead candidates for the treatment of FGF19-driven hepatocellular carcinoma. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and advance them toward clinical development.
References
-
Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. Available at: [Link]
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Zhang, T., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 747-752. Available at: [Link]
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ResearchGate. (2022). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and selectivity. [Image]. Available at: [Link]
-
Wang, Y., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Acta Pharmacologica Sinica, 43, 2719–2728. Available at: [Link]
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Figshare. (2017). 2‑Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Available at: [Link]
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Journal of Biomolecular Structure and Dynamics. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. PubMed. Available at: [Link]
-
ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
-
Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 193, 112217. Available at: [Link]
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Semantic Scholar. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
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ResearchGate. (2022). Evaluation of FGFR4 inhibitors combinations in HCC cells. [Image]. Available at: [Link]
-
Jeong, B. S., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 78, 255-266. Available at: [Link]
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El-Damasy, A. K., et al. (2022). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Archiv der Pharmazie, 355(8), e2200115. Available at: [Link]
-
ResearchGate. (2023). Molecular Modeling Study for the Design of New FGFR4 Inhibitors Using 3D‑QSAR, Molecular Docking, Molecular Dynamic, ADMET Prediction, and Retrosynthesis. Available at: [Link]
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ResearchGate. (2018). H3B-6527 effects in the HCC cell line Hep3B in vitro. [Image]. Available at: [Link]
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Zahid, M. U., et al. (2020). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 21(23), 9038. Available at: [Link]
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Chen, Y., et al. (2022). FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. Proceedings of the National Academy of Sciences, 119(41), e2208932119. Available at: [Link]
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Application Notes and Protocols: Development of Novel GSK-3β Inhibitors from a 6-Amino-4-methylpyridin-3-ol Scaffold for Alzheimer's Disease Research
Introduction: Targeting GSK-3β in the Fight Against Alzheimer's Disease
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. Two of the primary pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Glycogen synthase kinase-3β (GSK-3β), a constitutively active serine/threonine kinase, has emerged as a critical nexus in the pathogenesis of AD, directly influencing both of these hallmark pathologies.[2][3]
GSK-3β is implicated in the hyperphosphorylation of tau, which leads to its dissociation from microtubules, subsequent aggregation into NFTs, and disruption of neuronal transport.[1] Furthermore, GSK-3β activity has been shown to modulate the processing of amyloid precursor protein (APP), thereby contributing to the production of neurotoxic Aβ peptides.[3] Given its central role in these pathological cascades, the inhibition of GSK-3β represents a promising therapeutic strategy for the development of disease-modifying treatments for Alzheimer's.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel GSK-3β inhibitors derived from a 6-Amino-4-methylpyridin-3-ol scaffold. This scaffold has been selected for its potential to engage in key interactions within the ATP-binding pocket of GSK-3β and for its amenability to chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The Rationale for the this compound Scaffold
The this compound core structure presents several strategic advantages for the design of GSK-3β inhibitors. The aminopyridine moiety can serve as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors. The hydroxyl group offers a potential site for further derivatization to explore interactions with other regions of the active site or to modulate physicochemical properties. The methyl group can provide a vector for substitution to probe different pockets within the enzyme. The overall structural simplicity of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to enhance inhibitor potency and selectivity.
Synthetic Strategy: Building a Library of this compound Derivatives
The following is a proposed synthetic scheme for generating a library of diverse this compound analogs for GSK-3β inhibition screening. This strategy focuses on the derivatization of the exocyclic amino group, which is a common approach for developing aminopyridine-based kinase inhibitors.
Caption: General synthetic routes for derivatizing this compound.
Protocol 1: Synthesis of Amide and Sulfonamide Derivatives
This protocol describes the acylation and sulfonylation of the 6-amino group to generate a diverse set of amide and sulfonamide derivatives.
Materials:
-
This compound
-
A library of acyl chlorides (R-COCl) and sulfonyl chlorides (R-SO2Cl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Base Addition: Add anhydrous pyridine or TEA (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acyl/Sulfonyl Chloride Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide or sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Screening Cascade for GSK-3β Inhibitor Discovery
A tiered screening approach is recommended to efficiently identify and characterize potent and selective GSK-3β inhibitors from the synthesized library.
Caption: A tiered workflow for the discovery of GSK-3β inhibitors.
Protocol 2: In Vitro GSK-3β Kinase Assay (Primary Screening)
This protocol outlines a luminescent-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against GSK-3β. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform for this purpose.[4][5][6]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a synthetic peptide containing a GSK-3β phosphorylation motif)
-
ATP
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Synthesized inhibitor library (dissolved in DMSO)
-
A known GSK-3β inhibitor as a positive control (e.g., CHIR-99021)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add GSK-3β enzyme diluted in assay buffer to all wells except the "no enzyme" control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP (at a concentration near its Km) to all wells. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell-Based Tau Phosphorylation Assay (Secondary Screening)
This assay evaluates the ability of the active compounds from the primary screen to inhibit GSK-3β activity in a cellular context by measuring the phosphorylation of its substrate, tau.[7][8][9]
Materials:
-
A suitable cell line, such as human neuroblastoma SH-SY5Y cells or a U2OS cell line stably expressing a tau construct.[8]
-
Cell culture medium and supplements
-
Test compounds and a positive control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody specific for phosphorylated tau at a GSK-3β target site (e.g., p-Tau Ser396 or AT8)
-
Primary antibody for total tau
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
-
Western blot or ELISA reagents
-
Microplate reader or imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Tau Phosphorylation:
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total tau, followed by the appropriate secondary antibodies. Visualize the bands and quantify the band intensities.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total tau in the cell lysates.
-
-
Data Analysis: Normalize the phosphorylated tau signal to the total tau signal for each treatment condition. Calculate the percent inhibition of tau phosphorylation relative to the vehicle-treated control and determine the IC50 value for each compound.
Data Presentation and Interpretation
The following table provides an example of how to summarize the data obtained from the screening cascade for a hypothetical set of compounds derived from the this compound scaffold.
| Compound ID | R Group (at 6-amino) | GSK-3β IC50 (nM) | p-Tau Inhibition IC50 (nM) | Kinase Selectivity (Fold vs. CDK2) | BBB Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| Lead-01 | Phenyl | 50 | 150 | >100 | 5.2 |
| Lead-02 | 4-Fluorophenyl | 25 | 80 | >200 | 6.8 |
| Lead-03 | Cyclopropyl | 150 | 450 | >50 | 3.1 |
| Lead-04 | Thiophene-2-yl | 75 | 200 | >150 | 4.5 |
Interpretation of Results:
-
Structure-Activity Relationship (SAR): The data in the table can be used to establish SAR. For instance, the addition of a fluorine atom to the phenyl ring (Lead-02 vs. Lead-01) improves both enzymatic and cellular potency. Aromatic R groups appear more favorable than aliphatic ones (Lead-01 vs. Lead-03).
-
Lead Selection: Lead-02 emerges as a promising candidate due to its high potency, good selectivity, and favorable predicted brain permeability.
-
Next Steps: Further optimization of Lead-02 could involve exploring other substitutions on the phenyl ring or modifying the pyridinol core to enhance its properties.
ADMET and Blood-Brain Barrier Permeability Considerations
For a GSK-3β inhibitor to be effective in treating Alzheimer's disease, it must be able to cross the blood-brain barrier (BBB) to reach its target in the central nervous system.[10][11] Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.
Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the BBB.[11]
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a lipid-coated filter membrane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A solution of brain-like lipids (e.g., porcine brain lipid extract) in a suitable solvent (e.g., dodecane)
-
Test compounds and control compounds with known BBB permeability
-
Plate reader for UV-Vis absorbance or a liquid chromatography-mass spectrometry (LC-MS) system for quantification
Procedure:
-
Membrane Coating: Coat the filter membrane of the acceptor plate with the lipid solution.
-
Compound Preparation: Prepare solutions of the test and control compounds in PBS in the donor plate.
-
Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the compound solutions are in contact with the artificial membrane.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) for each compound using the following equation:
Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca(t) / Ceq))
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Conclusion and Future Directions
The development of potent, selective, and brain-penetrant GSK-3β inhibitors is a highly promising avenue for Alzheimer's disease research. The this compound scaffold provides a versatile starting point for the design and synthesis of novel inhibitor libraries. The systematic application of the synthetic and screening protocols outlined in this document will enable researchers to identify and optimize lead compounds with the potential for further preclinical and clinical development. Future work should focus on in vivo efficacy studies in relevant animal models of Alzheimer's disease to validate the therapeutic potential of the most promising inhibitors.
References
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SignalChem. (n.d.). GSK3-beta Active Kinase Datasheet. [Link]
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Innoprot. (n.d.). tau Phosphorylation Assay. [Link]
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- Lee, J., et al. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 21(18), 6825.
- Coffman, K. J., et al. (2011). 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1669-1673.
- Fuster-Matanzo, A., et al. (2011). GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration. Frontiers in Molecular Neuroscience, 4, 47.
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BioWorld. (2025). GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. [Link]
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Cells Online. (n.d.). Alzheimer's Disease (AD) Model: Tau Phosphorylation Assay Cell Line. [Link]
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- Hartz, R. A., et al. (2023). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252.
- Sharma, A., & Singh, P. P. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 1845-1870.
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Creative Bioarray. (n.d.). Tau Phosphorylation Assay. [Link]
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PreADMET. (2015). Blood Brain Barrier Penetration. [Link]
- Sgammato, R., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 25(21), 5034.
- Wielechowska, M., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 66(15), 10499-10518.
- Sharma, A., & Singh, P. P. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 1845-1870.
- Coffman, K. J., et al. (2011). 6-Amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1669-1673.
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- Congdon, E. E., & Sigurdsson, E. M. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. *Journal of Visualized Experiments, (95), 52317.
- Kim, D. W., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1030.
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Optibrium. (n.d.). Automatic QSAR modeling of ADME properties: blood-brain barrier penetration and aqueous solubility. [Link]
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Popelier, P. L. A. (2016). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. [Link]
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Patsnap. (2025). What is the role of bioisosterism in drug design?. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Kim, D. W., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1030.
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- Chapman, J., et al. (2011). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4823-4827.
- Al-Hussaini, K., et al. (2023). Computational Assessment of Lactobacillus helveticus and Bifidobacterium longum Metabolites for Perinatal Depression Therapy. International Journal of Molecular Sciences, 24(23), 16757.
- Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057.
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- Sakamoto, T., et al. (2025). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. Analytical Chemistry.
- Tanaka, T., et al. (2011). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(1), 382-386.
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Application Note: A Validated Protocol Portfolio for Assessing the In Vitro Antioxidant Properties of 6-Amino-4-methylpyridin-3-ol Analogues
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive suite of validated in vitro protocols designed to rigorously evaluate the antioxidant potential of novel 6-Amino-4-methylpyridin-3-ol analogues. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind each assay, ensuring a deep understanding of the experimental choices. We present a multi-tiered approach, beginning with foundational chemical assays (DPPH, ABTS, FRAP) to establish radical scavenging and reducing power, and progressing to a more biologically relevant cell-based model (Cellular Antioxidant Activity Assay). The protocols are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure trustworthiness and reproducibility. By following this guide, researchers can generate a robust, publication-quality dataset to characterize their compounds and explore structure-activity relationships.
Mechanistic Underpinnings of Antioxidant Action
Before embarking on experimental work, it is crucial to understand the primary mechanisms by which phenolic compounds, such as this compound analogues, exert their antioxidant effects. The antioxidant capacity of these molecules is predominantly governed by their ability to neutralize reactive oxygen species (ROS) and other free radicals through several key pathways.[1][2]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable antioxidant radical (ArO•) that is resonance-stabilized.[2][3]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion (R:⁻). The antioxidant itself becomes a radical cation (ArOH•⁺). This is a foundational mechanism for many colorimetric assays.[1][4]
-
Transition Metal Chelation: Some phenolic structures can bind to pro-oxidant transition metals like iron (Fe²⁺) and copper (Cu²⁺). By chelating these metals, the antioxidants prevent them from participating in Fenton-type reactions, which generate highly damaging hydroxyl radicals.[5]
The assays detailed in this guide are selected to probe these different, yet complementary, mechanisms.
Caption: Core mechanisms of phenolic antioxidants.
A Multi-Faceted Strategy for In Vitro Evaluation
No single assay can fully capture the antioxidant profile of a compound.[6][7] Therefore, we advocate for a tiered approach that builds from simple, rapid chemical screens to more complex, biologically meaningful systems. This workflow ensures that resources are focused on the most promising candidates.
Caption: Recommended experimental workflow for antioxidant assessment.
Tier 1 Protocols: Chemical-Based Assays
These assays are rapid, cost-effective, and ideal for initial screening of an analogue library. They are performed in a 96-well plate format for high-throughput capability.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the SET mechanism.[8] The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm.[9] When reduced by an antioxidant, the solution turns pale yellow or colorless. The degree of color change is proportional to the scavenging potential.[8]
Reagents & Materials:
-
DPPH (M.W. 394.32 g/mol )
-
Methanol (Spectrophotometric grade)
-
Test Compounds (this compound analogues)
-
Positive Control: Trolox or Ascorbic Acid
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
DPPH Working Solution (0.1 mM): Dissolve ~4.0 mg of DPPH in 100 mL of methanol. Adjust the absorbance of this solution to 1.0 ± 0.1 at 517 nm by diluting with methanol if necessary. This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil.[8]
-
Sample Preparation: Prepare a stock solution of each analogue (e.g., 1 mg/mL) in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL). Prepare the positive control in the same manner.
-
Assay Procedure:
-
Add 100 µL of each sample dilution (or positive control) to the wells of the 96-well plate.
-
Add 100 µL of methanol to a set of wells to serve as the negative control (A_control).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.
-
Mix gently by pipetting or on a plate shaker for 1 minute.
-
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[10]
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:[8] % Inhibition = [(A_control - A_sample) / A_control] x 100
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay also relies on the SET mechanism. The ABTS radical cation (ABTS•⁺) is a blue/green chromophore generated by oxidizing ABTS with potassium persulfate.[11] Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[11][12]
Reagents & Materials:
-
ABTS (M.W. 548.68 g/mol )
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test Compounds & Positive Control (Trolox)
-
96-well microplates & reader
Protocol:
-
ABTS•⁺ Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the radical cation.[11][12]
-
-
ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 20 µL of each sample dilution (or Trolox standard) to the wells.
-
Add 180 µL of the ABTS•⁺ working solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
Data Analysis: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Generate a standard curve by plotting the percentage inhibition for different concentrations of Trolox.
-
Calculate the % Inhibition for your samples using the same formula as the DPPH assay.
-
Determine the TEAC value for each analogue by comparing its % inhibition to the Trolox standard curve. The result is expressed as µM of Trolox equivalents per µM of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13] The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. This assay measures the total reducing power of a sample.
Reagents & Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test Compounds & Standard (FeSO₄·7H₂O or Trolox)
-
96-well microplates & reader
Protocol:
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[13]
-
Sample/Standard Preparation: Prepare serial dilutions of your analogues and the standard (e.g., FeSO₄ from 100 to 1000 µM).
-
Assay Procedure:
-
Add 20 µL of each sample dilution or standard to the wells.
-
Add 180 µL of the pre-warmed FRAP working reagent to all wells.
-
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The exact time can be optimized, but should be consistent.[14]
-
Measurement: Read the absorbance at 593 nm.
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentration.
-
Use the linear regression equation from the standard curve to calculate the FRAP value of your samples.
-
Results are expressed as µM of Fe²⁺ equivalents per µM or mg of the test compound.
Tier 2 Protocol: Cellular Antioxidant Activity (CAA) Assay
Principle: Chemical assays do not account for bioavailability, metabolism, or localization within a cell.[15] The CAA assay bridges this gap by measuring antioxidant activity inside live cells.[16] It uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent DCF. An effective antioxidant will enter the cell and prevent this oxidation, resulting in lower fluorescence.[15][17]
Reagents & Materials:
-
Human hepatocarcinoma (HepG2) cells (or other suitable adherent cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - free radical initiator
-
Hanks' Balanced Salt Solution (HBSS)
-
Test Compounds & Positive Control (Quercetin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (top or bottom reading)
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density that will achieve 90-100% confluence within 24-48 hours.
-
Cell Treatment:
-
Remove the culture medium and wash the cells gently with 100 µL of warm HBSS.
-
Add 100 µL of HBSS containing the test compound (at various concentrations) or Quercetin to the cells.
-
-
Probe Loading: Add 25 µL of DCFH-DA solution (final concentration ~25 µM) to each well.
-
Incubation: Incubate the plate in a 37°C, 5% CO₂ incubator for 60 minutes to allow for compound uptake and probe de-esterification.[16]
-
Initiation of Oxidative Stress:
-
Remove the treatment solution and wash the cells once with 100 µL of warm HBSS.
-
Add 100 µL of AAPH solution (final concentration ~600 µM in HBSS) to all wells except the negative control wells.
-
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[18]
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.
-
Calculate the percentage inhibition of DCF formation: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100
-
The results are expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of Quercetin. A standard curve for Quercetin should be run with each assay to calculate the Quercetin Equivalents (QE) for the test compounds.
Data Presentation and Interpretation
To facilitate comparison and structure-activity relationship (SAR) analysis, all quantitative data should be summarized in a clear, structured table.
Table 1: Summary of In Vitro Antioxidant Activity of this compound Analogues
| Compound ID | Modification/Substituent | DPPH IC₅₀ (µM) | ABTS (TEAC) | FRAP Value (µM Fe²⁺/µM Cmpd) | CAA Value (µmol QE/µmol Cmpd) |
| Parent | -H | e.g., 55.2 | e.g., 0.85 | e.g., 1.2 | e.g., 0.25 |
| Analogue 1 | -OCH₃ at R¹ | Data | Data | Data | Data |
| Analogue 2 | -Cl at R² | Data | Data | Data | Data |
| Trolox | Positive Control | e.g., 8.1 | 1.00 | e.g., 1.5 | N/A |
| Quercetin | Positive Control | e.g., 5.4 | e.g., 1.8 | e.g., 2.5 | 1.00 |
References
- Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. (2020). PubMed.
- Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.). Wiley Online Library.
- Concept, mechanism, and applications of phenolic antioxidants in foods - ResearchGate. (n.d.).
- DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024). ACME Research Solutions.
- Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity - Benchchem. (n.d.). Benchchem.
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019). Protocols.io.
- Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol - Benchchem. (n.d.). Benchchem.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc..
- Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (n.d.). Kamiya Biomedical Company.
- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). G-Biosciences.
- Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH. (n.d.).
- ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). G-Biosciences.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - NIH. (2022).
- 2.3. Antioxidant Activity: FRAP Assay - Bio-protocol. (n.d.). Bio-protocol.
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). PubMed Central.
- CAA Antioxidant Assay Kit - Zen-Bio. (n.d.). Zen-Bio.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. (2021). MDPI.
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. (n.d.). PubMed Central.
- In Vitro Antioxidant Assays - PubMed. (n.d.). PubMed.
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Purification of 6-Amino-4-methylpyridin-3-ol by Optimized Basic-Modified Normal-Phase Column Chromatography
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Senior Application Scientist Note: The purification of polar, heterocyclic amines like 6-Amino-4-methylpyridin-3-ol presents a common yet significant challenge in synthetic chemistry. The inherent basicity of the amino group leads to strong interactions with the acidic silanol groups on a standard silica gel stationary phase, resulting in poor separation, significant peak tailing, and often, irreversible adsorption of the product. This guide moves beyond a simple recitation of steps to provide a robust, mechanistically-grounded protocol designed to overcome these challenges. We will detail a method employing a basic-modified mobile phase, a technique that ensures high purity and recovery by mitigating unwanted stationary phase interactions. This protocol is designed to be a self-validating system, using Thin-Layer Chromatography (TLC) as a predictive tool for method development and for real-time monitoring of the purification's success.
Physicochemical Properties and Safety Overview
This compound is a heterocyclic compound featuring both a basic amino group and a weakly acidic hydroxyl group, rendering it polar and amphoteric.[1][2] Understanding its fundamental properties is critical for successful handling and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Solid (powder/crystalline) | [4] |
| CAS Number | 1033203-10-9 | [1][2][3] |
Safety and Handling: this compound and its structural isomers are classified as irritants and may be toxic if swallowed or in contact with skin.[5][6] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Consult the relevant Safety Data Sheet (SDS) before use. Solvents such as Dichloromethane (DCM) and Methanol (MeOH) are volatile and toxic; appropriate containment measures are mandatory.
The Principle of Basic-Modified Chromatography for Amines
The core challenge in purifying amines on silica gel is the interaction between the basic amine and the acidic surface of the stationary phase. Silica gel is covered with silanol groups (Si-OH), which are Brønsted acids. A basic analyte like this compound can be protonated by these groups, leading to a strong ionic interaction that prevents smooth elution. This results in significant streaking on TLC plates and broad, tailing peaks during column chromatography, leading to poor separation and low recovery.
To counteract this, our protocol introduces a small quantity of a volatile organic base, triethylamine (Et₃N or TEA), into the mobile phase.[8]
Mechanism of Action:
-
Site Neutralization: Triethylamine is a stronger, less-hindered base that flows through the column with the mobile phase. It effectively neutralizes the acidic silanol sites by forming a transient ionic bond (Si-O⁻ HNEt₃⁺).
-
Competitive Inhibition: By occupying these active sites, TEA prevents the target molecule, this compound, from being strongly adsorbed.
-
Improved Elution: The target molecule now interacts with the silica surface primarily through weaker, reversible hydrogen bonding and dipole-dipole interactions, allowing it to be eluted effectively by the polar mobile phase. This results in symmetrical peaks and a sharp, efficient separation from impurities.
The diagram below illustrates this crucial principle.
Caption: Interaction of an amine with silica with and without a basic modifier.
Detailed Experimental Protocol
This protocol is structured as a complete workflow, from initial method development on a small scale to the final purification.
Caption: Complete workflow for the purification of this compound.
| Material/Reagent | Grade/Specification |
| Crude this compound | N/A |
| Silica Gel | Standard Grade, 230-400 mesh (40-63 µm) |
| Dichloromethane (DCM) | HPLC or ACS Grade |
| Methanol (MeOH) | HPLC or ACS Grade |
| Triethylamine (TEA) | Reagent Grade, >99% |
| Ethyl Acetate | ACS Grade (for TLC) |
| Hexane | ACS Grade (for TLC) |
| TLC Plates | Silica Gel 60 F₂₅₄ |
| Glass Chromatography Column | Appropriate size (e.g., 2-4 cm diameter) |
| Collection Vessels | Test tubes or flasks |
| Celite or Cotton | For column base |
Objective: To identify an optimal mobile phase composition that provides good separation between the desired product and impurities. The target Retention Factor (Rf) for the product should be between 0.25 and 0.35 for effective column separation.[9]
-
Prepare Eluents: Prepare small batches of different solvent systems. A good starting point is a Dichloromethane/Methanol system. In separate vials, prepare 10 mL each of:
-
98:2 (v/v) DCM/MeOH
-
95:5 (v/v) DCM/MeOH
-
90:10 (v/v) DCM/MeOH
-
-
Add Basic Modifier: To each of the prepared eluents, add triethylamine (TEA) to a final concentration of 1% (v/v). For 10 mL of eluent, this is 100 µL of TEA. This step is critical to prevent streaking. [8]
-
Spot TLC Plate: Dissolve a small amount of the crude reaction mixture in a few drops of methanol. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop and Visualize: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up ~80% of the plate. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the product spot in each solvent system. Choose the system that places the product Rf at ~0.25-0.35 and shows the best separation from other UV-active spots. For example, if 95:5:1 DCM/MeOH/TEA gives an Rf of 0.3, this will be your starting eluent for the column.
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or Celite at the bottom.
-
Add a layer of sand (~1 cm).
-
In a beaker, prepare a slurry of silica gel in your initial, less polar eluent (e.g., 100% DCM or Hexane). A typical ratio is ~50-100 g of silica for every 1 g of crude material, depending on separation difficulty.
-
Pour the slurry into the column. Use pressure from a pump or airline to gently pack the silica bed, ensuring there are no air bubbles or cracks. The final packed bed should be flat.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material (~1 g) in a minimal amount of a polar solvent like methanol.
-
Add 2-3 times the mass of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
-
Carefully add the powder to the top of the packed silica bed, creating a thin, even layer.
-
Gently add a protective layer of sand (~1 cm) on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent (the one identified in TLC, e.g., 95:5:1 DCM/MeOH/TEA) to the column without disturbing the sand layer.
-
Apply gentle air pressure to begin eluting the mobile phase through the column. Maintain a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions depends on the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs. For example, move from 95:5:1 DCM/MeOH/TEA to 90:10:1 DCM/MeOH/TEA to elute more polar compounds. A stepwise gradient is often effective.
-
-
Fraction Analysis:
-
Using TLC, analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Develop the TLC plate using the same solvent system used for the column.
-
Identify the fractions that contain your pure product (single spot at the correct Rf) and those that contain mixtures.
-
-
Pooling and Isolation:
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum along with the DCM and methanol.
-
The remaining solid is your purified this compound.
-
Confirm the purity by a final TLC and other analytical methods (e.g., NMR, LC-MS) and determine the yield.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (Methanol) in your mobile phase. |
| Poor Separation | - Rf value is too high (>0.5).- Column was overloaded.- Flow rate was too fast.- Improper packing (cracks/channels). | - Use a less polar mobile phase.- Use more silica gel relative to the crude material.- Reduce the pressure/flow rate.- Repack the column carefully. |
| Streaking/Tailing on TLC/Column | Insufficient basic modifier (TEA) or highly acidic impurities in the crude mix. | Ensure at least 1% TEA is present in the mobile phase. You can increase it to 2% if streaking persists. |
| Product Elutes with Solvent Front | Mobile phase is too polar. | Start with a much less polar system (e.g., 99:1 or even 100:0 DCM/MeOH + 1% TEA). |
Conclusion
This application note provides a comprehensive and reliable protocol for the purification of this compound using normal-phase column chromatography. By understanding and addressing the fundamental chemical interactions between the basic analyte and the acidic stationary phase through the use of a triethylamine-modified eluent, researchers can consistently achieve high purity and yield. The emphasis on systematic TLC-based method development ensures that the protocol is adaptable and can be optimized for various crude sample compositions, making it a valuable tool for professionals in organic synthesis and drug development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 1033203-10-9 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. reddit.com [reddit.com]
- 9. columbia.edu [columbia.edu]
Comprehensive Purity Characterization of 6-Amino-4-methylpyridin-3-ol: An Orthogonal Analytical Approach
An Application Note and Protocol Guide
Abstract
This application note provides a detailed framework for the comprehensive purity analysis of 6-Amino-4-methylpyridin-3-ol (CAS: 1033203-10-9), a critical heterocyclic building block in pharmaceutical synthesis.[1][2] The purity of such an intermediate is paramount as it directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). We present an orthogonal analytical strategy, combining chromatographic, spectroscopic, and thermal methods to ensure a robust and reliable purity profile. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justifications and actionable, step-by-step protocols grounded in established regulatory principles such as the ICH Q2(R2) guidelines.[3][4][5][6]
Introduction: The Imperative of Purity Analysis
This compound is a substituted pyridine derivative with functional groups that make it a versatile precursor in medicinal chemistry. Impurities can arise from the manufacturing process (process impurities), degradation during storage (degradation products), or as residual starting materials.[7][8] These impurities, even in trace amounts, can alter the pharmacological and toxicological properties of the final drug product. Therefore, a multi-faceted analytical approach is not just recommended but essential for comprehensive characterization.
The United States Pharmacopeia (USP) emphasizes that concepts of purity are intrinsically linked to advancements in analytical chemistry.[7][9] A modern purity assessment, therefore, relies on a combination of high-resolution separation techniques and definitive structural identification methods. This guide details such an integrated workflow.
The Orthogonal Analytical Workflow
To build a complete and trustworthy purity profile, we employ an orthogonal testing strategy. This involves using multiple analytical methods with different scientific principles to analyze the same sample. This approach minimizes the risk of an impurity co-eluting or being otherwise masked by a single technique. The overall workflow is designed to move from quantitative assessment of purity (chromatography) to definitive identification (spectroscopy) and physical characterization (thermal analysis).
Caption: Orthogonal workflow for purity analysis.
Chromatographic Purity Assessment
Chromatographic methods are the cornerstone of purity analysis, providing quantitative data on the main component and its related impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for non-volatile organic compounds. It separates analytes based on their polarity. For a polar compound like this compound, a C18 column provides a hydrophobic stationary phase, while a polar mobile phase (typically a mixture of water/buffer and acetonitrile or methanol) elutes the compounds. A UV detector is suitable as the pyridine ring is a chromophore. This method serves the dual purpose of determining the assay (potency) and quantifying impurities.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard and sample into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (Diluent). This results in a concentration of ~0.5 mg/mL.
-
For impurity analysis, a more concentrated sample (~1.0 mg/mL) may be required to detect trace components.
-
-
Chromatographic System:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the diluent as a blank, followed by the standard preparation (six replicate injections for system suitability) and then the sample preparations.
-
Run the gradient program as specified in Table 1.
-
-
Data Analysis:
-
System Suitability: For the standard injections, ensure the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[4]
-
Assay Calculation: Compare the peak area of the main component in the sample chromatogram to that of the standard of known purity.
-
Purity Calculation (Area Percent): Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram. This method assumes all components have a similar UV response. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.
-
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution for polar analytes.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization of the amino group, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute compounds from the C18 stationary phase. |
| Gradient | 5% B to 95% B over 20 min | A gradient ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring system provides strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Gas Chromatography (GC) for Residual Solvents
Expertise & Rationale: GC is the ideal method for analyzing volatile and semi-volatile compounds, making it the standard for detecting residual solvents from the manufacturing process.[11][12] Static headspace sampling (HS-GC) is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile API. A mass spectrometer (MS) detector provides definitive identification of the solvents.
Experimental Protocol: Headspace GC-MS
-
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that dissolves the sample but does not interfere with the analysis.
-
Seal the vial immediately with a PTFE/silicone septum and crimp cap.
-
-
GC System:
-
A GC system equipped with a headspace autosampler, a capillary column, and a Mass Spectrometer detector.
-
-
Execution:
-
Incubate the vial in the headspace oven (e.g., at 80 °C for 15 minutes) to allow volatile solvents to partition into the gas phase.
-
Automatically inject a sample of the headspace gas onto the GC column.
-
Run the temperature program to separate the solvents.
-
The MS will acquire data, allowing for identification based on mass spectra and quantification.
-
Table 2: Recommended GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Phase designed for excellent separation of common residual solvents. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with MS detection. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min | A standard temperature program to elute a wide range of solvents. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization. |
| Mass Range | m/z 35-350 | Covers the molecular weights of common organic solvents. |
Spectroscopic Identity and Structural Confirmation
While chromatography quantifies purity, spectroscopy provides unequivocal proof of identity for both the main component and its impurities.
Mass Spectrometry (MS)
Expertise & Rationale: MS is a powerful tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] When coupled with HPLC (LC-MS), it can provide the molecular weight of the API and each impurity peak separated by the HPLC, which is the first crucial step in identifying unknown impurities. The molecular formula of this compound is C₆H₈N₂O, with a monoisotopic mass of 124.0637 g/mol .
Protocol: LC-MS Analysis
-
System: Use the same HPLC method as described in Section 3.1.
-
Interface: Divert the flow from the HPLC column into an Electrospray Ionization (ESI) source of a mass spectrometer. ESI is a soft ionization technique suitable for polar molecules.
-
MS Parameters:
-
Ionization Mode: Positive ESI, as the amino group is readily protonated.
-
Expected Ion: [M+H]⁺ at m/z 125.0715.
-
Analysis: Acquire full scan data to see all ions present. For any impurity peaks observed, the corresponding m/z value provides its molecular weight. High-resolution MS (HRMS) can be used to determine the elemental composition.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation.[15] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. For purity analysis, ¹H NMR is highly quantitative (qNMR) if an internal standard is used and can detect impurities with different structures, even if they are not seen by HPLC.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆), which will solubilize the polar compound and its impurities.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Chemical Shifts (δ): The positions of the peaks confirm the types of protons (aromatic, methyl, amino, hydroxyl).
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Coupling Constants (J): The splitting patterns reveal which protons are adjacent to each other.
-
Impurity Detection: Any peaks not corresponding to the main structure or the solvent indicate the presence of impurities.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
A singlet for the methyl (CH₃) group protons.
-
Two distinct signals in the aromatic region for the two pyridine ring protons.
-
A broad singlet for the amino (NH₂) protons.
-
A broad singlet for the hydroxyl (OH) proton.
Physicochemical Characterization via Thermal Analysis
Thermal methods provide information on the physical properties of the compound, which can also be indicative of purity.
Expertise & Rationale:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and heat of fusion. A sharp melting peak is indicative of high purity, while impurities typically cause a broadening of the peak and a depression of the melting point.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to quantify the amount of volatile material, such as water or residual solvents, in the sample.[16]
Protocol: DSC/TGA
-
Sample Preparation: Place 2-5 mg of the sample into an appropriate aluminum pan.
-
Execution:
-
Place the pan in the instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
For DSC, heat from ambient to a temperature beyond the melting point.
-
For TGA, heat to a temperature where all volatiles are removed but before decomposition begins.[16]
-
-
Data Interpretation:
-
DSC Thermogram: The peak of the endotherm corresponds to the melting point.
-
TGA Thermogram: Any mass loss observed before decomposition corresponds to the content of water and/or residual solvents.
-
Analytical Method Validation
A developed analytical method is only useful if it is proven to be reliable. Method validation demonstrates that an analytical procedure is suitable for its intended purpose, a requirement of regulatory bodies worldwide.[5][6][17]
Expertise & Rationale: Following the ICH Q2(R2) guidelines, the primary HPLC purity method must be validated to ensure its performance is well-understood and documented.[3][4]
Caption: Key stages of analytical method validation.
Table 3: Key Validation Parameters according to ICH Q2(R2)
| Parameter | Purpose | How It's Assessed |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.[4] | Analyze placebo, spiked samples, and stressed samples (acid, base, peroxide, heat, light). |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[3][4] | Analyze a series of at least five standard concentrations; evaluate the correlation coefficient (r²) and y-intercept of the regression line. |
| Accuracy | To measure the closeness of the test results to the true value.[4] | Analyze samples with known amounts of spiked analyte (e.g., 80%, 100%, 120% of the nominal concentration) and calculate the percent recovery. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Calculate the Relative Standard Deviation (RSD) of replicate analyses. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on signal-to-noise ratio (e.g., 3:1) or the standard deviation of the response. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on signal-to-noise ratio (e.g., 10:1) or the standard deviation of the response. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | Vary key method parameters within a realistic range and observe the effect on the results. |
Conclusion
The characterization of this compound purity requires a scientifically sound, multi-faceted strategy. By integrating the quantitative power of chromatography (HPLC, GC), the definitive structural information from spectroscopy (MS, NMR), and the physicochemical data from thermal analysis, a comprehensive and reliable purity profile can be established. This orthogonal approach ensures that process-related impurities, degradation products, and residual solvents are all adequately controlled. Furthermore, rigorous validation of the primary purity method according to ICH guidelines provides the necessary confidence in the data, ensuring the quality and safety of this important pharmaceutical intermediate.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). YouTube.
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
- General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. (n.d.). USP29-NF24.
- General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. (n.d.). uspbpep.com.
- 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). US Pharmacopeia.
- Breakthrough: New US Pharmacopeia General Chapter to Improve Biologics Impurity Control. (2024, November 28). Mynewsdesk.
- 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (2022, March 17). PubMed Central.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.). Semantic Scholar.
- This compound | 1033203-10-9. (n.d.). ChemicalBook.
- This compound, min 97%, 100 mg. (n.d.). Fisher Scientific.
- Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. (n.d.). National Institute of Standards and Technology.
- This compound | 1033203-10-9. (n.d.). Sigma-Aldrich.
- 4-Amino-6-methylpyridin-3-ol | 27404-92-8. (n.d.). Biosynth.
- Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. (n.d.). Polimery.
- An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. (n.d.). Hindawi.
- Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (n.d.). NIH.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Thermal, dielectric, mechanical and structural behavior of 2-amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol bulk single crystal. (n.d.). NIH.
- This compound. (n.d.). Sigma-Aldrich.
- Special Issue: Nuclear Magnetic Resonance Spectroscopy. (n.d.). MDPI.
- Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. (2007, June). ResearchGate.
- Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019, April 29). MDPI.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI.
- Pyrolysis-Gas Chromatography Mass-Spectrometry of Amino-Acids. (n.d.). AMiner.
Sources
- 1. This compound | 1033203-10-9 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. uspbpep.com [uspbpep.com]
- 8. usp.org [usp.org]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thermal, dielectric, mechanical and structural behavior of 2-amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol bulk single crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
N-Acetylation of Aminopyridinols: A Comprehensive Experimental Protocol for Pharmaceutical Research
Introduction: The Significance of N-Acetylated Aminopyridinols in Drug Discovery
Aminopyridinols and their N-acetylated derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic introduction of an acetyl group to the amino moiety of an aminopyridinol can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are critical in the optimization of lead compounds during the drug development process. For instance, N-acetylation can modulate the compound's ability to cross biological membranes, alter its binding affinity to target proteins, and influence its pharmacokinetic profile. This application note provides a detailed experimental protocol for the N-acetylation of aminopyridinols, offering insights into the reaction mechanism, optimization strategies, and purification techniques.
Reaction Mechanism and Scientific Rationale
The N-acetylation of aminopyridinols is a classic example of nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the amino group's lone pair of electrons on one of the carbonyl carbons of acetic anhydride. Pyridine often serves a dual role as a solvent and a basic catalyst. It activates the hydroxyl group of the aminopyridinol, enhancing the nucleophilicity of the amino group, and also neutralizes the acetic acid byproduct formed during the reaction.[1]
The selectivity of N-acetylation over O-acetylation on the pyridinol hydroxyl group is generally high under controlled conditions. This is attributed to the greater nucleophilicity of the amino group compared to the hydroxyl group. However, reaction conditions such as temperature and the amount of acetic anhydride should be carefully controlled to avoid potential side reactions like di-acetylation.
dot digraph "N_Acetylation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} Caption: Mechanism of N-acetylation of aminopyridinols.
Detailed Experimental Protocol
This protocol provides a general method for the N-acetylation of aminopyridinols. Specific conditions may require optimization based on the reactivity of the particular isomer.
Materials and Reagents
-
Aminopyridinol isomer (e.g., 2-amino-3-hydroxypyridine, 3-amino-2-hydroxypyridine)
-
Acetic Anhydride (reagent grade, ≥99%)
-
Pyridine (anhydrous)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Recrystallization dish
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer for product characterization
Experimental Workflow Diagram
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", width=2.5]; edge [fontname="Arial", color="#5F6368"];
} Caption: General workflow for the N-acetylation of aminopyridinols.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aminopyridinol (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of aminopyridinol). Stir the solution until the solid is completely dissolved.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1-1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water. This will quench the excess acetic anhydride and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove acetic acid and residual pyridine, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acetylated product. To remove residual pyridine, co-evaporate the crude product with toluene (2 x 10 mL).[1]
-
Purification: The crude product is typically a solid and can be purified by recrystallization.[2] Common solvent systems for recrystallization of N-acetylated aromatic amines include ethanol/water, ethyl acetate/hexanes, or toluene.[3] The choice of solvent will depend on the specific properties of the product.
-
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination, to confirm its identity and purity.
Comparative Data for N-Acetylation of Aminopyridinol Isomers
The following table provides a summary of typical reaction conditions and expected outcomes for the N-acetylation of various aminopyridinol isomers. These are representative examples and may require optimization.
| Aminopyridinol Isomer | Acetic Anhydride (eq.) | Reaction Time (h) | Typical Yield (%) | Recrystallization Solvent |
| 2-Amino-3-hydroxypyridine | 1.2 | 3 | 85-95 | Ethanol/Water |
| 3-Amino-2-hydroxypyridine | 1.2 | 4 | 80-90 | Ethyl Acetate/Hexanes |
| 4-Amino-3-hydroxypyridine | 1.3 | 4 | 75-85 | Toluene |
| 2-Amino-5-hydroxypyridine | 1.2 | 3 | 88-96 | Ethanol/Water |
| 5-Amino-2-hydroxypyridine | 1.2 | 3.5 | 82-92 | Ethyl Acetate |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure that the reagents are anhydrous, as water can hydrolyze the acetic anhydride. Increasing the reaction time or slightly warming the reaction mixture (e.g., to 40-50 °C) may also improve the yield, but monitor for the formation of byproducts by TLC.
-
Incomplete Reaction: If the starting material is still present after the recommended reaction time, an additional portion of acetic anhydride (0.2-0.3 eq.) can be added.
-
O-Acetylation: To minimize O-acetylation, maintain a low reaction temperature during the addition of acetic anhydride and avoid a large excess of the acetylating agent. The amino group is significantly more nucleophilic, making N-acetylation the kinetically favored product under these conditions.
-
Purification Difficulties: If the product oils out during recrystallization, try a different solvent system or use a seed crystal to induce crystallization. Column chromatography on silica gel may be necessary for products that are difficult to crystallize.
-
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and harmful if inhaled or absorbed through the skin. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Conclusion
The N-acetylation of aminopyridinols is a fundamental transformation in the synthesis of potential drug candidates. The protocol outlined in this application note provides a robust and reliable method for achieving this transformation with high selectivity and yield. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can effectively utilize this reaction to modify and optimize their compounds of interest for drug discovery and development programs.
References
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]
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Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
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Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31. [Link]
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Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide. Molecular Crystals and Liquid Crystals, 592(1), 10-20. [Link]
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Kusakiewicz-Dawid, A., et al. (2007). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Chemical & Pharmaceutical Bulletin, 55(5), 747-752. [Link]
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Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]
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Tandoğan, M. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Link]
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Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 527-533. [Link]
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Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
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PrepChem. A. Preparation of N-hydroxy 3-pyridineacetamide. [Link]
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Kiddle, J. J. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(12), 6438-6442. [Link]
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Zibert, T., et al. (2022). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Cellulose, 29(1), 159-170. [Link]
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Klásek, A., et al. (2001). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 39(12), 743-747. [Link]
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CUNY. Purification by Recrystallization. [Link]
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YouTube. Recrystallization of Acetanilide. [Link]
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PubChem. 2-Amino-3-Hydroxypyridine. [Link]
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YouTube. Recrystallization of Acetanilide. [Link]
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SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. [Link]
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NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). [Link]
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ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
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ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
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Eureka | Patsnap. Preparation method of 3-amino-2-hydroxypyridine. [Link]
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ChemSynthesis. N-(3-hydroxy-4-[3][4]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. [Link]
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MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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PubMed Central. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. [Link]
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ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
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PubMed Central. Expression, purification, crystallization and preliminary X-ray crystallographic studies of a novel acetylcitrulline deacetylase from Xanthomonas campestris. [Link]
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Protocol.io. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]
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Application Notes and Protocols: 6-Amino-4-methylpyridin-3-ol as a Versatile Intermediate in Pharmaceutical Synthesis
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. The substituted aminopyridine core, in particular, has emerged as a privileged structure, embedded in a multitude of clinically significant agents. This guide focuses on a specific, yet highly versatile, building block: 6-Amino-4-methylpyridin-3-ol . While its direct incorporation into a marketed drug is not as prominently documented as some of its close analogs, its structural motifs and reactive handles present a compelling case for its utility in the synthesis of next-generation kinase inhibitors and other targeted therapies.
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound. We will delve into the rationale behind its use, drawing parallels from closely related, clinically relevant molecules. The protocols provided herein are illustrative, grounded in established chemical principles, and designed to be adaptable to a variety of synthetic targets.
The Aminopyridinol Scaffold: A Cornerstone in Kinase Inhibition
The 3-hydroxypyridine moiety of this compound is a bioisostere of a phenol, offering a similar hydrogen bonding profile but with modified physicochemical properties, such as pKa and metabolic stability. The vicinal amino group at the 6-position serves as a critical vector for synthetic diversification, allowing for the introduction of various pharmacophoric elements.
A prime example of the utility of this scaffold can be seen in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. Although these examples utilize the closely related 6-Amino-2,4,5-trimethylpyridin-3-ol, the underlying synthetic logic and biological rationale are directly translatable.[1][2] FGFR4 is a key oncogenic driver in certain cancers, and its selective inhibition is a promising therapeutic strategy.[1] The aminopyridinol core in these inhibitors often serves as the hinge-binding motif, a critical interaction for potent kinase inhibition.
Synthetic Utility and Key Reactions
The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amino group, the hydroxyl group, and the pyridine ring itself. The amino group is a versatile handle for the formation of amides, ureas, sulfonamides, and for carbon-nitrogen bond formation through cross-coupling reactions.
N-Arylation via Buchwald-Hartwig Amination: A Protocol for Scaffold Elaboration
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This reaction is particularly well-suited for coupling the amino group of this compound with a variety of aryl and heteroaryl halides, enabling the construction of complex molecular architectures.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Precursor.
The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aryl bromide. This is a foundational step in the synthesis of many kinase inhibitors, where the appended aryl group can be tailored to target specific features of the ATP-binding pocket.
Table 1: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Purpose | Typical Quantity |
| This compound | Starting Material | 1.0 mmol |
| Substituted Aryl Bromide | Coupling Partner | 1.2 mmol |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 0.02 mmol |
| XPhos | Ligand | 0.04 mmol |
| NaOtBu | Base | 1.4 mmol |
| Toluene | Solvent | 5 mL |
| Anhydrous Conditions | Reaction Environment | N/A |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the substituted aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium and Ligand Selection: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: Sodium t-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and regeneration of the active catalyst.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions.
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination.
Derivatization of the Hydroxyl Group
The hydroxyl group at the 3-position can be functionalized to modulate solubility, introduce additional binding interactions, or serve as a point of attachment for probes or other moieties. Standard etherification or esterification reactions can be employed, though protection of the more nucleophilic amino group may be necessary depending on the desired transformation.
Quality Control and Analytical Characterization
Rigorous analytical characterization is essential to ensure the purity and identity of this compound and its derivatives.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl group, aromatic protons, and protons of the amino and hydroxyl groups. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the methyl carbon and the six aromatic carbons. |
| LC-MS | Purity Assessment & Mass Confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio. |
| FTIR | Functional Group Identification | Characteristic stretches for N-H (amine), O-H (hydroxyl), and C=C/C=N (aromatic ring). |
Self-Validating Systems in Protocols
Each protocol should be designed as a self-validating system. This means incorporating in-process controls and clear success indicators. For the Buchwald-Hartwig protocol, the disappearance of the starting materials as monitored by TLC or LC-MS provides a clear endpoint for the reaction. The expected mass of the product in the LC-MS analysis serves as a primary validation of a successful transformation.
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Future Directions and Emerging Applications
The aminopyridinol scaffold is a fertile ground for further exploration in medicinal chemistry. Its potential is not limited to kinase inhibitors. The strategic placement of hydrogen bond donors and acceptors, coupled with the versatile amino group, makes it an attractive starting point for the design of inhibitors for other enzyme classes, such as proteases and transferases. Furthermore, its use in the development of probes for chemical biology and as a fragment in fragment-based drug discovery is an area of growing interest.
Diagram 2: Potential Derivatization Pathways
Caption: Derivatization pathways for this compound.
References
- N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides. Google Patents; US9290485B2.
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central; PMC9013627. Available from: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed; 17411058. Available from: [Link]
-
Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed; 26459211. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate; 224856942. Available from: [Link]
-
Buchwald -Hartwig Amination. OpenOChem Learn. Available from: [Link]
-
(PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate; 359325916. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. m.youtube.com [m.youtube.com]
Application Note: Unlocking Binding Affinities of 6-Amino-4-methylpyridin-3-OL Derivatives Through In Silico Molecular Docking
An Application Note and Protocol for Molecular Docking Studies with 6-Amino-4-methylpyridin-3-OL Derivatives
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, this compound derivatives have emerged as a promising class of compounds with potential applications in various disease areas, including cancer.[3] Understanding the molecular interactions that govern the binding of these derivatives to their biological targets is paramount for rational drug design and lead optimization. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a protein (receptor).[4][5] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound derivatives using the widely adopted AutoDock Vina software.[6][7] We will delve into the theoretical underpinnings of each step, offering field-proven insights to ensure the generation of reliable and reproducible results.
Theoretical Framework: The "Why" Behind the "How"
A successful molecular docking experiment is not merely about executing a series of commands; it is about making informed decisions at each stage of the process. The protocol outlined below is designed to be a self-validating system, where the rationale behind each step contributes to the overall scientific integrity of the study.
-
Protein Preparation: The initial crystal structure of a protein obtained from the Protein Data Bank (PDB) is often not immediately suitable for docking.[8][9] It may contain water molecules, co-factors, and other heteroatoms that can interfere with the docking process. Moreover, hydrogen atoms are typically absent in PDB files. Therefore, the protein must be "cleaned" by removing non-essential molecules, and hydrogens must be added to satisfy the valency of atoms. The assignment of atomic charges (e.g., Kollman charges) is also a critical step, as it allows for the calculation of electrostatic interactions, which are a major component of the docking scoring function.[8]
-
Ligand Preparation: The 3D conformation of the ligand is a key determinant of its binding mode. Starting with a 2D structure, it is essential to generate a low-energy 3D conformation through energy minimization using a suitable force field.[10] Assigning partial charges (e.g., Gasteiger charges) to the ligand atoms is also necessary for the accurate calculation of binding energies.[10] Furthermore, defining the rotatable bonds in the ligand allows the docking algorithm to explore different conformations within the binding pocket, which is crucial for flexible ligand docking.[10]
-
Grid Generation: The docking process is computationally intensive. To make it more efficient, the search space for the ligand is typically restricted to a defined volume around the binding site, known as the grid box.[11][12] The dimensions and location of this grid box are critical parameters. A grid box that is too small may exclude the actual binding pose, while one that is too large will unnecessarily increase the computation time.[13]
-
Docking and Scoring: AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the grid box.[14] It uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) for different binding poses.[15] A more negative binding energy generally indicates a more favorable binding interaction.[15][16]
-
Validation: A crucial step to ensure the reliability of a docking protocol is to perform a re-docking experiment.[17][18][19][20] This involves docking the co-crystallized ligand back into the active site of the protein. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters.[18][19][20]
Experimental Workflow Overview
The following diagram illustrates the key stages of the molecular docking workflow described in this application note.
Caption: A streamlined workflow for molecular docking studies.
Detailed Step-by-Step Protocol
This protocol uses AutoDock Tools (ADT) for preparing the protein and ligand files, and AutoDock Vina for the docking simulation. Visualization of the results is performed using PyMOL.[21][22][23]
Part 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file of the target protein from the RCSB PDB database ([Link]). For this protocol, we will use a relevant target for this compound derivatives, such as Fibroblast Growth Factor Receptor 4 (FGFR4), based on existing research.[3]
-
Clean the Protein:
-
Add Hydrogens:
-
In ADT, navigate to Edit > Hydrogens > Add.
-
Select "Polar only" and click "OK". This is crucial for defining the correct hydrogen bonding patterns.[8]
-
-
Assign Charges:
-
Go to Edit > Charges > Add Kollman Charges. These charges are well-suited for proteins in molecular docking studies.[8]
-
-
Save as PDBQT:
-
Save the prepared protein as a PDBQT file (Grid > Macromolecule > Choose). This format includes the atomic charges and atom types required by AutoDock Vina.[25]
-
Part 2: Ligand Preparation
-
Create 2D Structure: Draw the 2D structure of your this compound derivative using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Generate 3D Coordinates: Convert the 2D structure into a 3D structure. Most chemical drawing software has this functionality. Save the structure as a .mol or .sdf file.
-
Energy Minimization and Format Conversion:
-
Define Rotatable Bonds:
-
Open the ligand PDBQT file in ADT (Ligand > Input > Open).
-
The software will automatically detect and set the rotatable bonds. You can manually adjust these if necessary (Ligand > Torsion Tree).[10]
-
Part 3: Grid Generation
-
Define the Binding Site:
-
In ADT, with the protein PDBQT file loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the grid box to encompass the entire binding site.[6][12] If the binding site is unknown, you can perform a "blind docking" by setting the grid box to cover the entire protein surface.[8]
-
-
Save Grid Parameters:
Part 4: Running the Docking Simulation
-
Prepare Configuration File: Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, as well as the grid box parameters.
-
Execute AutoDock Vina: Open a command-line terminal and run the following command:
This will initiate the docking simulation. The results will be saved in docking_results.pdbqt, and a log file (log.txt) will be generated containing the binding affinities of the different poses.[7]
Analysis and Interpretation of Results
Quantitative Analysis
The primary output of a docking simulation is a set of binding poses for the ligand, each with a corresponding binding affinity. The results are typically summarized in a table for easy comparison.
| Derivative | Binding Affinity (kcal/mol) | RMSD (Å) from Reference | Key Interacting Residues |
| Compound 1 | -8.5 | 1.2 | LYS550, GLU562, ASP641 |
| Compound 2 | -7.9 | 1.8 | LYS550, PHE642 |
| Compound 3 | -9.1 | 0.9 | LYS550, GLU562, ASP641, CYS580 |
| Reference | -9.5 | N/A | LYS550, GLU562, ASP641 |
-
Binding Affinity: The more negative the value, the stronger the predicted binding.[15][16] In the example table, Compound 3 shows the highest predicted affinity.
-
RMSD: For re-docking experiments, an RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[16][18][20]
Qualitative Analysis: Visualizing Interactions
Visual inspection of the top-ranked docking poses is crucial for understanding the specific molecular interactions that contribute to binding.
-
Load Structures in PyMOL: Open the prepared protein PDBQT file and the docking results PDBQT file in PyMOL.[22][23]
-
Identify Interactions: Use the visualization tools in PyMOL to identify key interactions such as:
-
Hydrogen bonds: These are critical for binding specificity and affinity.
-
Hydrophobic interactions: Often play a significant role in ligand binding.
-
Pi-pi stacking: Can occur between aromatic rings in the ligand and protein.[14]
-
-
Generate Publication-Quality Images: PyMOL can be used to create high-quality images of the protein-ligand complex, highlighting the key interactions.[21][22]
The following diagram outlines the decision-making process for analyzing docking results.
Caption: Decision workflow for analyzing molecular docking results.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery. By following a well-validated and scientifically sound protocol, researchers can gain valuable insights into the binding mechanisms of novel compounds like this compound derivatives. This application note provides a robust framework for conducting such studies, emphasizing the importance of understanding the rationale behind each step to ensure the generation of high-quality, reliable data that can effectively guide further experimental work.
References
-
How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
Tutorial – AutoDock Vina. (n.d.). Retrieved January 5, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved January 5, 2026, from [Link]
-
Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (n.d.). Retrieved January 5, 2026, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual - Medium. (n.d.). Retrieved January 5, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
How can I validate a docking protocol? - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved January 5, 2026, from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (n.d.). Retrieved January 5, 2026, from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]
-
-
Preparing the protein and ligand for docking. (n.d.). Retrieved January 5, 2026, from [Link]
-
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
Grid Generation and Matching for Small Molecule Docking - Theoretical and Computational Biophysics Group. (n.d.). Retrieved January 5, 2026, from [Link]
-
Visualization Molecular Docking using PyMol or LigPlot - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (n.d.). Retrieved January 5, 2026, from [Link]
-
AutoDock4.2.6 Part-5 Generation of Grid Parameter File(GPF) - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
Learn Maestro: Preparing protein structures - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
Key Parameters for Accurate Molecular Docking #bioinformatics #biotech - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
-
Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
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Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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Dockingpie - PyMOL Wiki. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris Publisher. (n.d.). Retrieved January 5, 2026, from [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
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Graphviz workflow 1 - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
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Graphviz tutorial - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. (n.d.). Retrieved January 5, 2026, from [Link]
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Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug | Abstract - Ashdin Publishing. (n.d.). Retrieved January 5, 2026, from [Link]
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Graphviz. (n.d.). Retrieved January 5, 2026, from [Link]
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(PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved January 5, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the synthesis of 6-Amino-4-methylpyridin-3-ol. This pyridinol derivative is a valuable building block in medicinal chemistry and drug development. Achieving a high yield of this compound is crucial for the efficiency and scalability of subsequent synthetic steps. This guide, presented in a question-and-answer format, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your experimental outcomes.
Proposed Synthetic Pathway
The recommended synthetic route is a robust two-step process starting from the commercially available 4-Methylpyridin-3-ol[1][2]. This pathway involves an electrophilic nitration followed by a reduction of the resulting nitro group. This approach is favored for its straightforward execution and the relatively high purity of the intermediates.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this nitration-reduction synthetic route preferred?
A: This two-step route is advantageous for several reasons. The starting material, 4-methylpyridin-3-ol, is readily available. The directing effects of the hydroxyl and methyl groups on the pyridine ring favor nitration at the C6 position, leading to good regioselectivity. Furthermore, the reduction of an aromatic nitro group is a well-established and high-yielding transformation with multiple reliable methods available, allowing for flexibility based on laboratory capabilities.[3][4]
Q2: What are the most critical parameters for maximizing yield in this synthesis?
A: For the nitration step , the most critical parameters are temperature control and the rate of addition of the nitrating agent. These reactions are highly exothermic, and poor temperature management can lead to decomposition and the formation of undesired byproducts.[5][6] For the reduction step , the key parameters are catalyst activity (for catalytic hydrogenation) or complete dissolution and stoichiometry of the reducing agent (for metal-based reductions), as well as reaction time to ensure complete conversion.
Q3: How can I best monitor the progress of each reaction step?
A: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.[7]
-
Setup: Use a silica gel plate. Spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane).
-
Interpretation: The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared, and a new, distinct product spot has appeared. The co-spot helps to confirm if the spots are different, especially if their Rf values are similar.[7][8]
-
Eluent System: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). The polarity can be adjusted as needed.
Q4: What are the key safety precautions for this synthesis?
A:
-
Nitration: This step involves highly corrosive and reactive acids (nitric and sulfuric acid).[9][10] Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5][11] Prepare an ice bath for immediate cooling in case of an exothermic runaway. Ensure a neutralizing agent, like sodium bicarbonate, is readily available for spills.[11]
-
Catalytic Hydrogenation: If using H₂ gas, ensure the system is properly sealed to prevent leaks. Hydrogen is highly flammable. Purge the reaction vessel with an inert gas (like nitrogen or argon) before and after the reaction. Use a catalyst like Palladium on Carbon (Pd/C) which can be pyrophoric; do not allow the dry catalyst to come into contact with organic solvents in the presence of air.
Troubleshooting Guide
Step 1: Nitration of 4-methylpyridin-3-ol
Q: My nitration reaction is resulting in a low yield or a mixture of isomers. What's going wrong?
A: Low yields or poor regioselectivity in nitration reactions are typically linked to reaction conditions.
-
Cause 1: Incorrect Temperature. If the temperature is too high, it can lead to the formation of undesired isomers and decomposition products. Pyridine rings are sensitive to harsh nitrating conditions.[6][12]
-
Solution: Maintain a strict temperature protocol. The nitrating mixture (HNO₃/H₂SO₄) should be pre-cooled before the dropwise addition of the pyridine substrate. The reaction temperature should be kept low (typically 0-10 °C) during the addition and then allowed to proceed at a controlled temperature as specified by the protocol.
-
-
Cause 2: Incorrect Reagent Stoichiometry or Addition Rate. Adding the substrate too quickly can cause localized overheating, leading to side reactions. Using an incorrect ratio of nitric to sulfuric acid can reduce the efficiency of nitronium ion (NO₂⁺) formation.
-
Solution: Ensure accurate measurement of both acids. Add the 4-methylpyridin-3-ol substrate slowly and dropwise to the pre-cooled nitrating mixture with vigorous stirring to ensure rapid heat dissipation and uniform concentration.
-
Q: I'm observing charring or the formation of a dark, tarry substance during nitration. How can I prevent this?
A: Charring is a clear sign of decomposition due to overly aggressive reaction conditions.
-
Cause: Runaway Exothermic Reaction. This is the most common cause. The heat generated by the reaction is not being dissipated effectively, causing the temperature to rise uncontrollably and decompose the organic material.[6]
-
Solution: Improve your cooling efficiency. Use a larger ice/salt bath and ensure the reaction flask is well-immersed. Slow down the addition rate of the substrate significantly. Consider diluting the reaction mixture with additional sulfuric acid to act as a heat sink, although this may require adjusting the workup procedure.
-
Step 2: Reduction of 6-nitro-4-methylpyridin-3-ol
Q: The reduction of the nitro group is incomplete. How can I drive it to completion?
A: Incomplete reduction is a common issue that can often be resolved by adjusting the reaction parameters.
-
Cause 1 (Catalytic Hydrogenation): Inactive Catalyst. The Palladium on Carbon (Pd/C) catalyst may be old or may have been deactivated by impurities.
-
Solution: Use a fresh batch of catalyst. Ensure the starting material and solvent are free from potential catalyst poisons (e.g., sulfur compounds). Sometimes, adding a small amount of acid (like acetic acid) can help reactivate the catalyst and speed up the reaction.
-
-
Cause 2 (SnCl₂ Reduction): Insufficient Reducing Agent or Acid. The stoichiometry of stannous chloride is critical. An insufficient amount will lead to incomplete reaction. The acidic medium (HCl) is also essential for the reaction mechanism.[4][13]
-
Solution: Ensure you are using a sufficient molar excess of SnCl₂·2H₂O (typically 3-5 equivalents). The reaction should be performed in a suitable solvent like ethanol with concentrated HCl. Monitor the reaction by TLC until the starting nitro compound is fully consumed.[4]
-
-
Cause 3: Poor Solubility. The nitro-intermediate may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent.
-
Solution: Choose a solvent system in which the starting material is more soluble. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are common.[3] For SnCl₂ reductions, ethanol is often used.[4] Gentle heating (e.g., 40-50 °C) can also improve solubility and reaction rate.
-
Q: My final product is dark and difficult to purify after reduction. What causes this discoloration?
A: Discoloration often arises from side products or degradation, particularly during workup.
-
Cause 1: Air Oxidation. Aminophenols and aminopyridinols are susceptible to air oxidation, which can form highly colored quinone-imine type impurities, especially under basic conditions.
-
Solution: During the workup (especially after neutralizing the acid and making the solution basic to extract the product), minimize the exposure of the solution to air. Work quickly and consider bubbling nitrogen through the solution before extraction.
-
-
Cause 2: Residual Tin Salts. If using SnCl₂, residual tin salts can form complexes or precipitates that are difficult to remove and can contaminate the product.[14]
-
Solution: After the reaction is complete, the workup is critical. A common procedure involves carefully neutralizing the acidic mixture with a strong base (e.g., NaOH or K₂CO₃) to a high pH (>10). This precipitates tin salts as tin hydroxides, which can then be filtered off (e.g., through a pad of celite). Thorough extraction of the filtrate with an organic solvent is then required.[4][15]
-
General Issues
Q: I'm having trouble with the final purification and isolation. What are the best practices?
A: Purifying polar, amphoteric molecules like aminopyridinols can be challenging.
-
Problem: Product is water-soluble, leading to poor extraction yield.
-
Solution: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (at least 3-5) to ensure complete removal of the product from the aqueous layer. Saturating the aqueous layer with sodium chloride (brine) can also decrease the solubility of the organic product and improve extraction efficiency.
-
-
Problem: Product does not crystallize easily.
-
Solution 1 (Column Chromatography): Silica gel column chromatography can be effective. Due to the polar nature of the product, a relatively polar mobile phase will be required (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures).
-
Solution 2 (Acid-Base Purification): Since the product has a basic amino group, you can dissolve the crude product in an organic solvent and extract it into a dilute acid solution (e.g., 1M HCl). Wash the acidic aqueous layer with a non-polar solvent (like ether or hexanes) to remove non-basic impurities. Then, carefully basify the aqueous layer and re-extract the purified product back into an organic solvent.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-nitro-4-methylpyridin-3-ol
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 equivalents). Cool the flask to 0 °C in an ice/salt bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.5 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve 4-methylpyridin-3-ol (1.0 equivalent) in a minimum amount of concentrated sulfuric acid and transfer it to the dropping funnel. Add the substrate solution dropwise to the nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. Slowly neutralize the solution by adding a saturated solution of sodium carbonate (Na₂CO₃) or concentrated ammonium hydroxide until the pH is ~7-8. Be cautious as this is an exothermic process with significant gas evolution.
-
Isolation: The product may precipitate upon neutralization. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.
Protocol 2: Synthesis of this compound (SnCl₂ Method)
-
Setup: To a round-bottom flask containing the crude 6-nitro-4-methylpyridin-3-ol (1.0 equivalent), add ethanol to form a slurry.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the flask.[4] Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring.
-
Reaction: After the addition of HCl, remove the ice bath and heat the reaction mixture to reflux (around 50-70 °C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and cool the solution in an ice bath.
-
Neutralization and Filtration: Very carefully, add a concentrated solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is >10. A thick, white precipitate of tin hydroxide will form.[4][15]
-
Isolation: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. This can be further purified by silica gel chromatography or recrystallization.
Data Summary Table
| Parameter | Step 1: Nitration | Step 2: Reduction (SnCl₂) |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ | SnCl₂·2H₂O, Conc. HCl |
| Solvent | Conc. H₂SO₄ | Ethanol |
| Temperature | 0-10 °C (addition), then RT | 50-70 °C |
| Typical Time | 3-5 hours | 2-4 hours |
| Workup pH | Neutral to slightly basic (~7-8) | Strongly basic (>10) |
| Expected Yield | 60-75% | 70-85% |
| TLC Eluent | 30-50% EtOAc in Hexanes | 5-10% MeOH in DCM/EtOAc |
| Product Appearance | Yellowish solid | Off-white to light brown solid |
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for diagnosing sources of low yield.
References
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-
Let's learn something. (2024). Nitration reaction safety. YouTube. Available at: [Link]
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Guggenheim, T. L. et al. (Eds.). (1996). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. Available at: [Link]
-
University of Wisconsin-Madison Environmental Health & Safety. NITRIC ACID SAFETY. Available at: [Link]
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Kattel, S. et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Available at: [Link]
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Lee, Y. C. et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
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LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Available at: [Link]
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Zhang, H. et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]
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Deady, L. W. & Korytsky, O. L. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Journal of Chemical Education. Available at: [Link]
-
Kim, J. S. et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Watkins, E. B. et al. (2015). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
Organic Syntheses. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]
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ScienceMadness Discussion Board. (2023). Synthesizing 4-methylpyridine. Available at: [Link]
-
Common Organic Chemistry. Nitro Reduction - SnCl2. Available at: [Link]
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ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available at: [Link]
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Chemistry Stack Exchange. (2016). What groups can be reduced by Sn/HCl?. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Sn2+ reduction. Available at: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
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Kadirov, M. K. et al. (2020). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Available at: [Link]
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Chemistry university. (2021). Catalytic Hydrogenation. YouTube. Available at: [Link]
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Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Available at: [Link]
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ResearchGate. (2002). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]
-
Cativiela, C. et al. (2002). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: [Link]
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ResearchGate. (2009). An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines. Available at: [Link]
-
ResearchGate. (1991). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate Synthase from Apple Fruits. Available at: [Link]
-
ResearchGate. (1993). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate Oxidase from Apple Fruit. Available at: [Link]
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Technical Support Center: Synthesis of Substituted Aminopyridines
Welcome to the Technical Support Center for the synthesis of substituted aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the synthesis of this critical class of compounds. The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis is often fraught with difficulties related to regioselectivity, reactivity, and functional group compatibility.
This guide is structured in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to troubleshoot your synthetic challenges effectively.
Section 1: Regioselectivity – The Primary Hurdle
The inherent electronic properties of the pyridine ring dictate the position of incoming substituents. Understanding and controlling this is paramount for a successful synthesis.
FAQ 1: Why am I getting a mixture of 2- and 4-substituted aminopyridines in my nucleophilic aromatic substitution (SNAr) reaction, and how can I favor one over the other?
Answer:
The pyridine nitrogen is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.[1][2][3] Attack at the C3 position does not allow for this stabilization, making it significantly less favorable.[1][2][4]
Troubleshooting and Strategy:
-
Steric Hindrance: To favor substitution at the C4 position, you can introduce a sterically bulky substituent at the C2 position of your starting pyridine. This will disfavor nucleophilic attack at C2, directing it to the more accessible C4 position. Conversely, a bulky group at C3 might direct to C2.
-
Leaving Group Manipulation: The nature of the leaving group can influence regioselectivity, although this is less predictable. Experimenting with different halogens (F, Cl, Br) on your starting pyridine might reveal a preference for one position.
-
Directed Ortho Metalation (DoM): For C2-functionalization, employing a directing group can be highly effective. A common strategy is to use a group at the C2 position (like an amide or a protected amine) that can coordinate to a metal (e.g., lithium via an organolithium reagent), leading to deprotonation and subsequent functionalization at the C3 position. While not a direct amination, this allows for building complexity around the amino group's eventual position.
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider a different synthetic strategy altogether, such as a condensation reaction to build the pyridine ring with the desired substitution pattern already in place (e.g., Hantzsch pyridine synthesis).[5]
Section 2: Nucleophilic Aromatic Substitution (SNAr) Challenges
SNAr is a common method for introducing an amino group onto a pyridine ring, but it is not without its pitfalls.
FAQ 2: My SNAr reaction to form a 2-aminopyridine is not proceeding, or the yield is very low. What are the likely causes?
Answer:
Several factors can lead to a sluggish or failed SNAr reaction on a pyridine ring.[6] The key is to ensure the pyridine ring is sufficiently activated and the reaction conditions are optimal.
Troubleshooting Checklist:
-
Pyridine Ring Activation: The pyridine ring's electron deficiency is often insufficient for attack by a neutral amine. The presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, on the pyridine ring is crucial to facilitate nucleophilic attack.[6] Without adequate activation, the reaction may require harsh conditions or fail completely.
-
Leaving Group Quality: The leaving group's ability to depart is critical. For SNAr on pyridines, the general order of reactivity for halide leaving groups is F > Cl > Br > I.[6] If you are using a bromide or iodide, consider switching to the corresponding fluoro- or chloro-pyridine.
-
Nucleophile Strength: While a more nucleophilic amine is generally better, highly basic amines can lead to side reactions, such as deprotonation of the pyridine ring or reaction with other functional groups.
-
Reaction Conditions:
-
Temperature: Many SNAr reactions on pyridines require elevated temperatures, sometimes in excess of 150 °C, especially for less activated substrates.[6]
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is typically used to dissolve the reactants and stabilize the charged intermediate.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is often added to deprotonate the amine nucleophile in situ or to neutralize any acid formed during the reaction.
-
Experimental Protocol: General Procedure for SNAr on an Activated Halopyridine
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the halopyridine (1.0 eq.), the amine (1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a polar aprotic solvent (e.g., DMSO or DMF) to dissolve the reactants.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Transition-Metal Catalysis: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to aminopyridine synthesis can be challenging.
FAQ 3: My Buchwald-Hartwig amination of a bromopyridine is giving low yields or a complex mixture of byproducts. How can I troubleshoot this?
Answer:
The Buchwald-Hartwig amination of (hetero)aryl halides is a cornerstone of modern organic synthesis.[7][8] However, pyridyl substrates present a unique challenge due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[9]
Troubleshooting Decision Tree:
Troubleshooting Buchwald-Hartwig Amination
Detailed Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Ligand Choice: This is often the most critical parameter. Sterically hindered and electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.[9] Commonly successful ligands for pyridyl substrates include XPhos, SPhos, and RuPhos. It is often necessary to screen a panel of ligands to find the optimal one for your specific substrate combination.
-
Palladium Source: While Pd(OAc)₂ is common, it can be unreliable for forming the active Pd(0) species.[10] Consider using a pre-catalyst such as a G3 or G4 palladacycle (e.g., XPhos Pd G3), which provides a more consistent source of the active catalyst.
-
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are typically employed.[9] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, though this may require a higher reaction temperature.
-
Solvent and Temperature: The reaction must be performed under anhydrous and oxygen-free conditions.[9][10] Toluene, dioxane, and THF are common solvents. Degassing the solvent is critical to prevent oxidation of the catalyst. The optimal temperature can vary and may require screening.
-
Substrate Purity: Ensure your starting bromopyridine and amine are pure. Impurities can poison the catalyst.
Section 4: Protecting Group Strategies
The amino group is nucleophilic and can interfere with subsequent reactions. Protecting it is often a necessary step in a multi-step synthesis.[11][12][13]
FAQ 4: What is the best protecting group for my aminopyridine, and what are the key considerations for its selection?
Answer:
The ideal protecting group is one that is easily installed, stable to the reaction conditions of subsequent steps, and can be removed selectively and in high yield under mild conditions (orthogonality).[11][12]
Comparison of Common Amino Protecting Groups:
| Protecting Group | Reagent for Protection | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | DMAP, TEA, DCM | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenation |
| Cbz (Carboxybenzyl) | Cbz-Cl | Base (e.g., NaHCO₃), THF/H₂O | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid, mild base |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O | Mild base (e.g., piperidine in DMF) | Stable to acid, hydrogenation |
| TFA (Trifluoroacetyl) | Trifluoroacetic anhydride | Base (e.g., pyridine), DCM | Mild base (e.g., K₂CO₃, MeOH) | Stable to acid |
Causality in Protecting Group Selection:
-
For subsequent reactions involving strong bases: A Cbz or Boc group is a good choice.
-
For subsequent reactions involving acidic conditions: An Fmoc group is preferred.
-
For subsequent reactions involving hydrogenation: A Boc or Fmoc group should be used.
-
Orthogonality: In a multi-step synthesis with other protecting groups, choose a protecting group that can be removed without affecting the others. For example, if you have a t-butyl ester in your molecule, you would avoid using a Boc protecting group for the amine, as both would be cleaved by strong acid.
Workflow for Protecting Group Selection:
Decision workflow for protecting group selection.
Section 5: Synthesis of Sterically Hindered Aminopyridines
Introducing bulky groups on or near the amino group can be synthetically challenging due to steric hindrance.
FAQ 5: I am struggling to synthesize a sterically hindered aminopyridine. Traditional methods are failing. What are some alternative strategies?
Answer:
The synthesis of sterically hindered amines is a known challenge in organic chemistry.[14][15] When standard SNAr or Buchwald-Hartwig aminations fail due to steric clash, alternative approaches are necessary.
Strategies for Synthesizing Sterically Hindered Aminopyridines:
-
Modified Buchwald-Hartwig Conditions:
-
Specialized Ligands: Employ ligands specifically designed for hindered substrates, such as t-BuXPhos or BrettPhos. These ligands have large steric profiles that can facilitate the coupling of bulky amines and aryl halides.
-
Higher Temperatures and Longer Reaction Times: Pushing the reaction conditions may be necessary to overcome the higher activation energy associated with sterically demanding substrates.
-
-
Copper-Catalyzed Ullmann Condensation: While often requiring higher temperatures than palladium-catalyzed reactions, the Ullmann condensation can sometimes be more effective for hindered substrates.
-
Building the Ring Last (Ring-Forming Reactions): Instead of functionalizing a pre-formed pyridine ring, construct the ring with the hindered amino group already in place. This can involve condensation reactions of appropriately substituted acyclic precursors.
-
Novel Reagents: Recent advancements have introduced new reagents for the mild synthesis of 2-aminopyridines, such as bench-stable 2-halopyridinium ketene hemiaminals, which can react with sterically hindered amines under mild conditions.[16]
This technical support center provides a starting point for troubleshooting the synthesis of substituted aminopyridines. Successful synthesis often requires careful consideration of the electronic and steric properties of the substrates and a willingness to screen and optimize reaction conditions.
References
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Deriv
- A Comparative Analysis of Protecting Groups for Aminopyridines - Benchchem.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
- Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals | Request PDF - ResearchG
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.
- 3125 PDFs | Review articles in AMINOPYRIDINES - ResearchG
- comparative study of the synthetic routes to substituted 2-aminopyridines - Benchchem.
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem.
- Why is β substitution in Nucleophilic reactions of pyridines not preferred? - Quora.
- Why does nucleophilic aromatic substitution occur
- Why nucleophilic substitution in pyridine favours
- Directing Group-Free Regioselective meta-C-H Functionaliz
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Public
- (PDF)
- Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - ResearchG
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Buchwald-Hartwig Amin
- Help troubleshooting a Buchwald-Hartwig amin
- Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society - ACS Fall 2025.
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sterically hindered amine derivatives with wide ranges of applications.
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
- The Synthesis of Sterically Hindered Amides - PubMed.
- 3-aminopyridine - Organic Syntheses Procedure.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.
- Amino Acid-Protecting Groups - SciSpace.
- A simple synthesis of aminopyridines: use of amides as amine source - SciELO.
- (PDF)
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts.
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Technical Support Center: Preventing Oxidation of 6-Amino-4-methylpyridin-3-ol During Storage
Welcome to the technical support center for 6-Amino-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound. Due to its chemical structure, which is analogous to aminophenols, this compound is highly susceptible to oxidative degradation. This can compromise sample integrity, leading to reduced potency, discoloration, and the formation of impurities that can affect experimental outcomes and safety profiles.[1][2] This document provides in-depth troubleshooting advice, proactive prevention strategies, and validated protocols to ensure the long-term stability of your material.
Section 1: Troubleshooting Guide - "My Compound is Degrading"
Encountering degradation is a common challenge. This section helps you diagnose the issue and implement corrective actions. The first step is to systematically evaluate the potential causes, as outlined in the workflow below.
Caption: Troubleshooting workflow for diagnosing and correcting degradation of this compound.
Question: My solid this compound has changed color from off-white to brown/purple. What happened?
Answer: This is a classic indicator of oxidation.[2] The aminophenol moiety in the molecule is readily oxidized upon exposure to atmospheric oxygen and/or light. This process forms highly colored quinone-imine type structures.
-
Primary Cause (Causality): Oxygen is the primary culprit. The electron-rich pyridine ring, activated by both an amino group and a hydroxyl group, readily reacts with molecular oxygen. This autoxidation can be accelerated by exposure to light (photolytic oxidation), heat, and the presence of trace metal ion impurities which can catalyze the reaction.[1][3][4]
-
Immediate Actions:
-
Isolate the Batch: Segregate the discolored material to prevent it from being used in critical experiments.
-
Quantify Degradation: Use a stability-indicating method like HPLC-UV to determine the remaining purity of the parent compound and quantify the impurities formed.
-
Review Storage: Immediately assess your storage conditions against the recommendations in Table 1. Was the container seal compromised? Was it exposed to light? Was the atmosphere inert?
-
Question: The purity of my stock solution is decreasing rapidly, even when stored in the freezer. Why?
Answer: While low temperatures slow reaction rates, they do not halt oxidation, especially in solution where molecules have higher mobility. Several factors could be at play:
-
Dissolved Oxygen: Standard solvents contain dissolved oxygen, which remains reactive even at low temperatures. Unless the solvent was de-gassed and the solution prepared and stored under an inert atmosphere, oxidation will proceed.
-
pH of the Solution: The stability of aminophenols is highly dependent on pH.[5][6] In neutral or alkaline solutions (pH > 7), the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is exceptionally sensitive to oxidation. The rate of auto-oxidation for aminophenols significantly increases at higher pH values.[6]
-
Solvent Purity: Solvents like ethers or THF can form peroxides over time, which are potent oxidizing agents. Impurities in other solvents, including trace metals, can also catalyze degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can introduce more oxygen from the headspace into the solution with each cycle, accelerating degradation.
Section 2: FAQs for Proactive Prevention
Proactive measures are the most effective way to ensure the long-term integrity of this compound.
Q1: What are the ideal storage conditions for solid this compound?
Answer: The primary goal is to minimize exposure to oxygen, light, moisture, and heat.[7][8] The ideal conditions are summarized below.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[8] | Displaces atmospheric oxygen, the primary driver of oxidative degradation. |
| Light | Store in an amber glass vial or other opaque container, inside a dark cabinet.[2][9] | Prevents photolytic oxidation, where light energy initiates the autoxidative chain reaction.[3] |
| Temperature | Store in a cool, well-ventilated area.[9] Recommended: 2-8°C for long-term storage. | Reduces the kinetic rate of the oxidation reaction. |
| Humidity | Store in a tightly sealed container in a dry environment (desiccator if necessary).[1] | Moisture can facilitate degradation pathways and may contain dissolved oxygen. |
| Container | Use glass containers over plastic where possible. | Glass is more impermeable to oxygen than most plastics and is less likely to have reactive impurities. |
Q2: How should I prepare and store solutions to maximize stability?
Answer: Solution stability is more challenging than solid-state stability. The key is to control the chemical environment by deoxygenating the solvent and adjusting the pH.
-
Solvent Selection & Preparation: Use high-purity (HPLC-grade or equivalent) solvents. Before use, thoroughly de-gas the solvent by sparging with argon or nitrogen for 15-30 minutes or via sonication under vacuum.
-
pH Adjustment: The most critical factor for solution stability is pH. Preparing the solution in an acidic buffer (e.g., pH 3-5) dramatically increases stability.[10] In acidic conditions, the lone pair of electrons on the amino group is protonated, reducing its electron-donating (and thus, ring-activating) effect, which makes the entire molecule less prone to oxidation.
-
Use of Antioxidants: For maximum stability, especially for long-term storage, the addition of an antioxidant is highly recommended.[1][3]
Q3: Which antioxidants are recommended, and how do I choose one?
Answer: Antioxidants work by either scavenging free radicals to terminate chain reactions or by acting as oxygen scavengers, reacting with oxygen before it can degrade the compound.[3][11]
Table 2: Selection of Antioxidants for Solution Stabilization
| Antioxidant | Mechanism | Typical Concentration | Best For | Considerations |
| Sodium Metabisulfite / Sodium Bisulfite | Oxygen Scavenger | 0.01 - 0.1% (w/v) | Aqueous acidic solutions | Highly effective in acidic pH.[10] May be incompatible with certain downstream applications. |
| Ascorbic Acid (Vitamin C) | Oxygen Scavenger, Radical Scavenger | 0.05 - 0.1% (w/v) | Aqueous solutions | A "biologically friendly" antioxidant. Itself can degrade, so use fresh solutions. |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 0.01 - 0.1% (w/v) | Organic / lipid-based solutions | Excellent for preventing autoxidation in non-aqueous systems.[1] |
| EDTA (Chelating Agent) | Metal Inactivator | 0.01 - 0.05% (w/v) | Aqueous solutions | Binds trace metal ions (Fe, Cu) that catalyze oxidation. Often used in combination with other antioxidants. |
Q4: How can I analytically monitor the stability of my compound?
Answer: A systematic stability monitoring program is essential for validating storage conditions.
-
Visual Inspection: Regular checks for color change are the simplest first-pass indicator.
-
UV-Vis Spectrophotometry: Oxidized aminophenols form colored products with characteristic absorbance in the visible range, allowing for a semi-quantitative assessment of degradation over time.[6]
-
Reverse-Phase HPLC (RP-HPLC): This is the gold standard. A stability-indicating HPLC method should be used to separate the parent peak from all degradation products. Purity is calculated by peak area percentage. This method allows for precise quantification of the remaining active compound.
-
LC-MS/MS: For advanced analysis, LC-MS/MS can be used to identify the exact mass of degradation products, helping to elucidate the degradation pathway.[12][13]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for best practices in handling and storing this compound.
Protocol 1: Inert Gas Overlay for Solid Compound Storage
This protocol describes how to create an inert atmosphere in a storage vial to protect the solid compound from oxygen.
Caption: Workflow for packaging a solid compound under an inert atmosphere.
Materials & Equipment:
-
This compound solid
-
Amber glass vial with a PTFE-lined septum cap
-
Source of dry Argon or Nitrogen gas with a regulator
-
Two long needles (e.g., 22-gauge) and tubing
-
Parafilm
Procedure:
-
Place the required amount of solid this compound into the amber glass vial.
-
Securely crimp or screw on the septum cap.
-
Carefully pierce the septum with the gas inlet needle, ensuring the tip is near the bottom of the vial, below the level of the solid.
-
Pierce the septum with the gas outlet needle, ensuring its tip is in the headspace, well above the solid.
-
Set the gas regulator to a gentle flow rate (you should barely be able to feel it on your hand). A high flow rate can blow the powder out of the vial.
-
Purge the vial for 2-5 minutes. The heavier inert gas will fill the vial from the bottom up, displacing the lighter air out through the outlet needle.
-
While the gas is still flowing, remove the outlet needle first. Then, immediately remove the inlet needle. This ensures a positive pressure of inert gas remains inside.
-
Quickly wrap the cap and septum with parafilm to provide an extra barrier against moisture and gas exchange.
-
Label the vial clearly and place it in a dark, refrigerated (2-8°C) location for storage.
Protocol 2: Preparation of a Stabilized Acidic Stock Solution (10 mM)
This protocol describes the preparation of a stock solution with enhanced stability using an acidic buffer and an oxygen scavenger.
Materials & Equipment:
-
This compound (MW: 138.15 g/mol )
-
Deionized water, HPLC grade
-
Citric acid and Sodium citrate (or a pre-made pH 4.0 buffer)
-
Sodium Metabisulfite
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas for sparging
Procedure:
-
Prepare the Buffer: Prepare a 50 mM citrate buffer at pH 4.0.
-
Deoxygenate the Buffer: Place the required volume of pH 4.0 citrate buffer into a flask. Sparge with Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Add Antioxidant: To the deoxygenated buffer, add sodium metabisulfite to a final concentration of 0.1% w/v (1 mg/mL). Stir gently under a positive pressure of inert gas until dissolved. This is now your stabilized vehicle.
-
Weigh Compound: In a separate amber glass vial, accurately weigh the amount of this compound needed for your target concentration (e.g., for 10 mL of a 10 mM solution, weigh 13.8 mg).
-
Dissolve: Add a small amount of the stabilized vehicle to the vial containing the compound and vortex to dissolve. Transfer this concentrate to a volumetric flask. Rinse the vial several times with the vehicle and add the rinses to the flask to ensure a quantitative transfer.
-
Bring to Volume: Add the stabilized vehicle to the volumetric flask to bring it to the final desired volume.
-
Store Properly: Aliquot the final solution into smaller, single-use amber vials. Purge the headspace of each vial with inert gas (as per Protocol 1) before sealing. Store frozen (-20°C or -80°C) and protected from light. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
References
- Addressing Instability in APIs Prone to Oxidation in Tablet Formul
- Active Pharmaceutical Ingredient (API)
- 4-Aminophenol. (n.d.). PubChem.
- p-Aminophenol Hydrochloride Solution. (2021). Photrio.com Photography Forums.
- Safety Data Sheet: 4-Aminophenol. (2025). Sigma-Aldrich.
- Safety Data Sheet: 4-Aminophenol. (n.d.). Astech Ireland.
- 4-Aminophenol Safety D
- 4-AMINOPHENOL Extra Pure MSDS. (2016). Loba Chemie.
- Technical Support Center: Prevention of Compound Degrad
- Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron C
- Effect of pH on the oxidation of 2-aminophenol. (n.d.).
- Stabilization of Pharmaceuticals to Oxidative Degradation. (2025).
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). Pharmaceutics.
- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. (2025).
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher.
- Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. (n.d.). PMC - NIH.
- Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. (n.d.). PMC - NIH.
Sources
- 1. Addressing Instability in APIs Prone to Oxidation in Tablet Formulations – Pharma.Tips [pharma.tips]
- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 11. jscholaronline.org [jscholaronline.org]
- 12. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 6-Azaindole Formation
Welcome to the Technical Support Center for the synthesis of 6-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of 6-azaindole synthesis, optimize your reaction conditions, and overcome common experimental hurdles.
Introduction to 6-Azaindole Synthesis
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and antiviral agents. Its synthesis, however, can be challenging due to the electronic properties of the pyridine ring and the potential for side reactions. This guide provides practical, experience-driven advice to help you achieve higher yields, better purity, and more reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 6-azaindoles, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is showing low to no formation of the desired 6-azaindole product. What are the likely causes and how can I improve the yield?
Answer: Low yield is a frequent challenge in 6-azaindole synthesis and can stem from several factors, depending on the synthetic route. Here’s a breakdown of potential causes and solutions for common methods:
A. For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck):
-
Catalyst Deactivation: The pyridine nitrogen in the starting material or product can coordinate to the palladium center, leading to catalyst poisoning and deactivation.
-
Solution:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for deactivation.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle.
-
Protecting Groups: The use of N-protected substrates can sometimes lead to improved yields by preventing catalyst poisoning.
-
Reactivation: In some cases, catalyst activity can be restored by treatment with an oxidizing agent like benzoquinone, which can reoxidize inactive Pd(0) to the active Pd(II) state.
-
-
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical for efficient cross-coupling.
-
Solution:
-
Base Screening: Experiment with a range of inorganic and organic bases. For Sonogashira reactions, a combination of a copper(I) co-catalyst and an amine base like triethylamine or diisopropylethylamine is common. For Suzuki couplings, inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.
-
Solvent Effects: The solvent can influence solubility, reaction rate, and even regioselectivity. Aprotic polar solvents like DMF, DMAc, dioxane, or THF are frequently used. For some reactions, aqueous solvent mixtures can be beneficial.
-
-
B. For Electrophilic Cyclization of 3-amino-4-methylpyridines:
-
Insufficient Electrophilicity of the C1 Synthon: The reaction relies on the electrophilicity of the reagent that provides the C2 carbon of the indole ring.
-
Solution:
-
Choice of Reagent: Trifluoroacetic anhydride (TFAA) is a highly effective C1 electrophile for this transformation. Other reagents like the Vilsmeier-Haack reagent can also be used, but may result in different substitution patterns. Acetic anhydride is often not electrophilic enough to drive the reaction to completion.
-
-
-
Steric Hindrance: Substituents on the pyridine ring can sterically hinder the cyclization process.
-
Solution:
-
Substrate Design: Be mindful of the steric bulk of substituents, particularly at the C2 and C5 positions of the 3-amino-4-methylpyridine starting material. Alpha-substituted counterparts may not yield the cyclized product.
-
-
C. For Bartoli Indole Synthesis:
-
Low Reactivity of Nitropyridine: The electron-deficient nature of the nitropyridine starting material can lead to low yields.
-
Solution:
-
Substituent Effects: The presence of a halogen atom, particularly at a position alpha to the pyridine nitrogen, can significantly improve yields. The parent 6-azaindole can then be obtained via a subsequent hydrogenolysis step.
-
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction produces a mixture of products, making purification difficult. What are the common side products and how can I minimize their formation and improve purification?
Answer: The formation of side products is a common issue that complicates purification and reduces the overall yield.
-
Common Side Products:
-
Positional Isomers: Depending on the starting materials and reaction conditions, the formation of other azaindole isomers (e.g., 4-azaindole or 7-azaindole) can occur.
-
Over-alkylation/arylation: In cross-coupling reactions, multiple substitutions on the pyridine or pyrrole ring can occur.
-
Hydrolysis Products: In reactions using anhydrides, hydrolysis of the acyl groups can lead to the formation of carboxylic acids or deacylated products.
-
Dimers and Polymers: At high concentrations, starting materials can react with each other, leading to the formation of dimeric or polymeric byproducts.
-
-
Strategies for Minimizing Side Products:
-
Control of Stoichiometry: Carefully control the stoichiometry of reagents to minimize over-reaction.
-
Temperature Control: Running the reaction at the optimal temperature can improve selectivity and reduce the formation of degradation products. Lowering the temperature may be beneficial in some cases.
-
Protecting Groups: The use of protecting groups on the pyrrole nitrogen can prevent unwanted side reactions at this position. Common protecting groups for indoles and azaindoles include Boc, Ts, and SEM.
-
-
Purification Strategies:
-
Column Chromatography: Flash column chromatography is the most common method for purifying 6-azaindoles. A variety of solvent systems can be employed, often consisting of a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). A small amount of a basic modifier like triethylamine or ammonia in the eluent can sometimes improve peak shape and prevent streaking.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative HPLC can be employed.
-
Issue 3: Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the 6-azaindole formation?
Answer: Controlling regioselectivity is crucial for obtaining the desired isomer.
-
Directing Groups: The strategic placement of directing groups on the pyridine ring can influence the site of reaction. For example, in the formylation of a substituted pyridine, the choice of an ortho-directing or ortho-repulsing group can control the position of the formyl group, which in turn dictates the regiochemistry of the subsequent cyclization.
-
Palladium-Catalyzed Reactions: In palladium-catalyzed reactions involving di-substituted pyridines, the relative reactivity of the substitution sites will determine the regioselectivity. Site-selective Sonogashira reactions of 3,4-dibromopyridine, for instance, can be controlled to favor the formation of the precursor to 6-azaindole.
-
Protecting Groups: The use of a protecting group on the pyridine nitrogen can alter its electronic properties and influence the regioselectivity of subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 6-azaindole synthesis?
A1: Common starting materials include substituted 3-aminopyridines, particularly 3-amino-4-picoline and its derivatives for electrophilic cyclizations. For palladium-catalyzed methods, halo-substituted aminopyridines (e.g., 3-amino-4-bromopyridine or 3-amino-4-iodopyridine) are frequently used. Nitropyridines are the key starting materials for the Bartoli synthesis.
Q2: How do I choose the right catalyst and ligand for a palladium-catalyzed 6-azaindole synthesis?
A2: The choice of catalyst and ligand is critical for success.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.
-
Ligand: For challenging cross-couplings involving electron-deficient pyridines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often the best choice. These ligands stabilize the active palladium species and promote efficient catalytic turnover.
Q3: What is the role of temperature in optimizing 6-azaindole synthesis?
A3: Temperature is a critical parameter that affects reaction rate, selectivity, and catalyst stability.
-
Reaction Rate: Generally, increasing the temperature increases the reaction rate.
-
Selectivity: In some cases, running the reaction at a lower temperature can improve selectivity and reduce the formation of side products.
-
Catalyst Stability: For palladium-catalyzed reactions, excessively high temperatures can lead to catalyst decomposition or the formation of inactive palladium black. It is important to find an optimal temperature that balances reaction rate with catalyst longevity.
Q4: How can I confirm the structure of my 6-azaindole product?
A4: A combination of spectroscopic techniques is used to confirm the structure of the product.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and substitution pattern of the 6-azaindole ring. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm connectivity.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
-
UV-Vis and Fluorescence Spectroscopy: 6-Azaindole and its derivatives have characteristic UV-Vis absorption and fluorescence spectra that can be used for characterization.
Experimental Protocols & Data
Table 1: Comparison of Common Synthetic Methods for 6-Azaindole
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Palladium-Catalyzed Cross-Coupling | Halo-aminopyridines, alkynes/boronic acids | Pd catalyst, phosphine ligand, base | Moderate to High | High functional group tolerance, good yields. | Catalyst deactivation, cost of catalyst and ligands. |
| Electrophilic Cyclization | 3-Amino-4-methylpyridines | TFAA, Vilsmeier-Haack reagent | Good to Excellent | Metal-free, scalable, often one-pot. | Limited to specific starting materials, potential for side reactions. |
| Bartoli Synthesis | Nitropyridines, vinyl Grignard reagents | Vinylmagnesium bromide | Low to Moderate | Utilizes readily available starting materials. | Often low yields, requires Grignard reagent. |
| Fischer Indole Synthesis | Pyridylhydrazines, ketones/aldehydes | Acid catalyst | Variable | Classic method, can be effective for certain substrates. | Can require harsh conditions, low yields with electron-deficient pyridines. |
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling/Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halo-aminopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-2 mol%).
-
Solvent and Reagents: Add a suitable solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Electrophilic Cyclization using TFAA
This protocol is adapted from a reported scalable synthesis.
-
Reaction Setup: In a dry reaction vessel, dissolve the 3-amino-4-methylpyridine (1.0 equiv) in dry pyridine (as solvent).
-
Reagent Addition: Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (TFAA, 3.0-3.3 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Overview of major synthetic strategies for accessing the 6-azaindole scaffold.
References
-
D. Guijarro, G. M. Gallego, and M. Yus, "Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles," Organic & Biomolecular Chemistry, vol. 6, no. 8, pp. 1364-1376, 2008. [Online]. Available: [Link]
-
"Azaindole synthesis," Organic Chemistry Portal. [Online]. Available: [Link]
-
J. A. G. Williams, "The Photophysical Properties of 6-Azaindole," ResearchGate, 2025. [Online]. Available: [Link]
-
D. R. Williams, M. G. Fromhold, and J. D. Earley, "A General Method for the Preparation of 4- and 6-Azaindoles," The Journal of Organic Chemistry, vol. 67, no. 18, pp. 6443-6446, 2002. [Online]. Available: [Link]
-
"Structure of azaindole isomers," ResearchGate. [Online]. Available: [Link]
-
T. Nguyen et al., "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators," ACS Medicinal Chemistry Letters, vol. 9, no. 12, pp. 1244-1249, 2018. [Online]. Available: [Link]
-
M. S. Bultman et al., "Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068," Semantic Scholar. [Online]. Available: [Link]
-
M. L. Lopez-Rodriguez et al., "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors," Digital CSIC, 2024. [Online]. Available: [Link]
-
"What's the best way to protect the NH group in Heterocyclic Compounds?," ResearchGate. [Online]. Available: [Link]
-
K. Scott, "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry," Journal of Chemical and Pharmaceutical Research, vol. 16, no. 4, p. 131, 2024. [Online]. Available: [Link]
-
S. Ivonin et al., "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit," ChemRxiv, 2023. [Online]. Available: [Link]
-
S. K. Guchhait, A. S. Chaudhary, and A. K. Verma, "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes," Organic Chemistry Frontiers, vol. 9, no. 8, pp. 2196-2202, 2022. [Online]. Available: [Link]
-
F. Popowycz, S. Routier, and G. Guillaumet, "The Azaindole Framework in the Design of Kinase Inhibitors," Molecules, vol. 14, no. 10, pp. 3895-3921, 2009. [Online]. Available: [Link]
- A. S. Santos, C. M. Ana, and M. M. B. Marques, "Synthesis of substituted 4-, 5-, 6- and 7-azaindoles
Technical Support Center: Stability of 6-Amino-4-methylpyridin-3-ol in Solution
Introduction
Welcome to the technical support guide for 6-Amino-4-methylpyridin-3-ol (CAS: 1033203-10-9).[1][2][3][4][5] This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their experiments. Understanding the stability of this compound in solution is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your results. This guide provides a structured approach to identifying, troubleshooting, and proactively managing potential stability issues through a series of frequently asked questions, detailed troubleshooting protocols, and validated experimental workflows.
Given that this compound is a substituted aminopyridinol, its stability profile is governed by the reactivity of the aminophenol-like core. This structure is known to be susceptible to environmental factors, making careful handling and storage paramount.[6]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents.[7]
-
pH: The ionization state of the molecule can change with pH, which may lead to different degradation pathways.[8] Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[8]
-
Oxidation: The aminophenol moiety is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen or the presence of oxidizing agents. This is a common degradation pathway for aromatic amines and aminophenols.[6][9]
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photodegradation.[10][11] Aromatic amines are known to be photosensitive, which can lead to the formation of colored degradants.[9][10]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[12] Therefore, storing solutions at lower temperatures is crucial for maintaining long-term stability.
Q2: My solution of this compound has turned a yellow-brown color. What is the likely cause?
A2: A color change to yellow, brown, or even pink/purple is a strong indicator of oxidative degradation. Similar to 4-aminophenol, which deteriorates rapidly in the presence of air, the aminophenol core of your compound has likely oxidized to form colored quinone-imine species.[6][13] This process is often accelerated by exposure to air and light. To prevent this, it is critical to handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light.
Q3: What are the best practices for preparing and storing stock solutions?
A3: To ensure the maximum shelf-life of your stock solutions, adhere to the following best practices:
-
Solvent Choice: Use high-purity, degassed solvents. For many aminopyridine derivatives, DMSO, ethanol, or acetonitrile are common choices.[9][14] Ensure the compound is fully dissolved.
-
Inert Atmosphere: Prepare solutions under an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[9]
-
Storage Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down potential degradation kinetics.[9]
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes. This practice prevents contamination and avoids repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What are the potential degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively published, we can infer likely pathways based on its chemical structure and the known behavior of related compounds like aminophenols and aminopyridines.
-
Oxidation: This is the most probable pathway. Oxidation can occur at the amino group or the hydroxyl group, potentially leading to the formation of N-oxides or quinone-imine structures.[7] The pyridine ring itself can also be oxidized.[15]
-
Photodegradation: Upon exposure to UV light, aromatic amines can undergo complex reactions, including oxidation and polymerization, leading to a variety of degradation products.[10]
-
Hydrolysis: While generally less common for this structure than oxidation, extreme pH conditions could potentially lead to hydrolytic degradation, although the pyridine ring is relatively stable.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues that may arise from the instability of this compound.
Issue 1: Inconsistent or Non-Reproducible Biological Assay Results
-
Symptoms: You observe high variability between replicate wells, a time-dependent loss of activity, or a discrepancy between freshly prepared and older solutions.
-
Root Cause Analysis: Compound instability in the assay buffer is a likely cause. The pH, aqueous nature, and incubation time/temperature of biological assays can create conditions conducive to degradation.
-
Troubleshooting Workflow:
Caption: Workflow for a comprehensive forced degradation study.
Table 1: Forced Degradation Experimental Conditions
| Stress Condition | Reagent / Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp, then 50-60°C | Up to 7 days [12] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, then 50-60°C | Up to 7 days [12] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Monitored frequently |
| Thermal | Heat in solution and as solid | 60°C - 80°C | Varies |
| Photolytic | ICH Q1B compliant light source | Controlled Room Temp | 1.2 million lux hours [12] |
Protocol 3: Stability-Indicating HPLC-UV Method
A robust analytical method is required to separate the parent compound from all potential degradation products. [16][17]
-
Instrumentation: Standard HPLC system with a UV/Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [14]* Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA monitoring from 200-400 nm to detect peaks with different chromophores. Quantify at a specific wavelength (e.g., λmax of the parent compound).
-
Validation: The method must be validated to demonstrate it is "stability-indicating," meaning it can resolve all degradation peaks from the parent peak and from each other.
References
- Iranian Chemical Society Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024, October 6).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Benchchem. (2025). Technical Support Center: Aminopyridinol Stability and Degradation.
- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure.
- ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their removal.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- Benchchem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline.
- ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
-
Blessing, A., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
- ResearchGate. (n.d.). Aminophenols.
- ResearchGate. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- ChemicalBook. (2023). This compound.
-
Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50, 113-118. Retrieved from [Link]
-
Fetzner, S. (2012). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 96(6), 1433-1451. Retrieved from [Link]
-
Patil, S. B., et al. (2017). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. RSC Advances, 7(84), 53535-53539. Retrieved from [Link]
- Hbtopchem. (n.d.). This compound, min 97%, 100 mg.
- Appretech Scientific Limited. (n.d.). This compound.
- ResearchGate. (2020). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides.
- Benchchem. (2025). Technical Support Center: Stability of 9-Aminophenanthrene Derivatives in Solution.
- Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
- Reddit. (2023). 4-Aminophenol stability.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- ResearchGate. (2021). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
- Neilson, A. P., et al. (2018). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 245, 106-114.
- MDPI. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals.
Sources
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Technical Support Center: Refining Purification Techniques for Aminopyridinol Isomers
Welcome to the technical support center dedicated to the purification of aminopyridinol isomers. The structural similarity of these compounds presents significant challenges in achieving high purity, a critical requirement for research, drug discovery, and pharmaceutical development.[1] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate and resolve common purification hurdles.
Frequently Asked Questions (FAQs)
Question: What are aminopyridinol isomers, and why are they so difficult to separate?
Answer: Aminopyridinol isomers are compounds that share the same molecular formula but differ in the spatial arrangement of their atoms. This includes positional isomers (where the amino and hydroxyl groups are at different positions on the pyridine ring) and stereoisomers (enantiomers or diastereomers if a chiral center exists).[2] Their separation is challenging because these subtle structural differences result in very similar physicochemical properties, such as polarity, solubility, and pKa.[1] Consequently, standard purification techniques often lack the required selectivity to resolve them effectively.
Question: I have a crude mixture of aminopyridinol isomers. What is the first purification method I should try?
Answer: The choice depends on the physical state of your product and the scale of the purification.
-
If your product is a solid , recrystallization is often a convenient and cost-effective first attempt.[3] It can be highly effective if the desired isomer and impurities have significantly different solubilities in a chosen solvent system.
-
If your product is an oil or if recrystallization fails , chromatography is the more powerful and versatile approach.[4] High-Performance Liquid Chromatography (HPLC) is the workhorse for analytical and preparative-scale separation of isomers.[5]
Question: What are the most common impurities I might encounter in my aminopyridinol synthesis?
Answer: Besides residual starting materials and reagents, common process-related impurities can include:
-
Incomplete reaction products: Such as partially substituted intermediates.
-
Byproducts from side reactions: The specific byproducts depend on your synthetic route.
-
Degradation products: Aminopyridinols can be susceptible to oxidation, especially if exposed to air and light over time.[6][7]
-
Residual protecting groups: If your synthesis involves protecting the amino or hydroxyl functionalities, incomplete deprotection can lead to impurities.[7][8]
Question: How do I choose between recrystallization and chromatography?
Answer: This decision involves a trade-off between speed, scale, purity requirements, and the inherent difficulty of the separation. The following decision tree can guide your choice.
Caption: Decision tree for selecting an initial purification strategy.
Troubleshooting Guide: Chromatographic Purification (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for resolving challenging isomer mixtures. However, achieving baseline separation often requires systematic optimization.
Problem 1: Poor Resolution / Co-elution of Isomers
Question: My aminopyridinol positional isomers are not separating on a standard C18 (Reversed-Phase) column. What are my next steps?
Answer: This is a common challenge. When a standard C18 column fails, it indicates that the isomers have very similar hydrophobicity. A multi-faceted approach is required to exploit other physicochemical differences.
First, perform initial checks on your system, such as verifying column health and system suitability, to ensure the problem is not instrumental.[9] If the system is performing correctly, proceed with the following optimization strategies:
-
Optimize Mobile Phase pH: The ionization state of aminopyridinols is highly pH-dependent. Small changes in pH can dramatically alter retention and selectivity.[9] The amino group and the pyridine nitrogen are basic, while the hydroxyl group is weakly acidic. Systematically screen a pH range (e.g., pH 3 to pH 7) to find the "sweet spot" where the differences in the isomers' pKa values can be maximally exploited for separation.[9]
-
Vary Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[9] Increasing the temperature (e.g., from 30°C to 50°C) can decrease viscosity, leading to sharper peaks and sometimes improved resolution.[9][10]
-
Change Column Chemistry: If optimizing pH and temperature is insufficient, the stationary phase chemistry is the most powerful variable to change. Isomers that are inseparable on one phase may be easily resolved on another.[11] Consider columns that offer alternative separation mechanisms beyond simple hydrophobicity.
| Column Type | Primary Interaction Mechanism | Best For Separating... | Rationale |
| C18 (Standard) | Hydrophobic Interactions | General purpose, initial screening. | Separates based on differences in hydrophobicity. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Positional isomers on an aromatic ring.[2][11] | The phenyl groups in the stationary phase interact with the pyridine ring of the analytes, providing unique selectivity for aromatic compounds.[9][11] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, Ion-exchange | Isomers with differing electron distribution, halogenated compounds. | Offers a complex mix of interaction mechanisms that can be highly effective for resolving isomers that differ subtly in their electronic structure.[9][11] |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on the stationary phase surface. | Highly polar aminopyridinols that are poorly retained on reversed-phase columns.[9][10] | Provides an orthogonal (very different) separation mechanism to reversed-phase, based on hydrophilicity.[9] |
| Hydrogen-Bonding | Specific Hydrogen-Bond Adsorption | Isomers of substituted pyridines.[12] | Directly exploits the hydrogen-bonding capability of the amino and hydroxyl groups for separation.[12] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Question: My aminopyridinol peaks are tailing significantly. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions between the basic amine/pyridine nitrogen and residual acidic silanols on the silica surface of the stationary phase. Fronting is typically a sign of column overload.
-
To Address Tailing:
-
Use a Low-Ionic-Strength Buffer: Add a buffer to your mobile phase (e.g., 20-50 mM ammonium formate or ammonium acetate). The buffer ions will compete for the active sites on the stationary phase, masking the silanols and improving peak shape.
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., < 4) will protonate the silanols, reducing their interaction with the protonated basic analytes.[9]
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are specifically designed to minimize silanol interactions and are highly recommended for basic compounds.
-
-
To Address Fronting:
-
Reduce Injection Mass: The most common cause of fronting is injecting too much sample.[9] Decrease the injection volume or dilute your sample and reinject.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[9]
-
Problem 3: Separating Chiral Aminopyridinol Isomers (Enantiomers)
Question: I need to separate the enantiomers of a chiral aminopyridinol. Will a standard HPLC column work?
Answer: No. Enantiomers have identical physical properties in an achiral environment, so they cannot be separated on standard (achiral) HPLC columns.[2][13] You must use a Chiral Stationary Phase (CSP).[5][14]
CSPs are packed with a single enantiomer of a chiral selector, creating a chiral environment inside the column. The two enantiomers of your analyte form transient diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times.[15]
Caption: Workflow of enantiomeric separation on a Chiral Stationary Phase.
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a starting point for separating aminopyridinol enantiomers using a polysaccharide-based CSP, which is a versatile and widely used column type.[9]
-
Column Selection: Start with a polysaccharide-based CSP, such as one derived from amylose or cellulose. These are effective for a broad range of compounds.[9]
-
Mode Selection: Normal-phase (using hexane/alcohol mixtures) is often a good starting point for chiral separations.
-
Sample Preparation: Dissolve the racemic aminopyridinol sample in the initial mobile phase or a compatible solvent like ethanol or isopropanol.
-
Initial Screening Conditions:
-
Column: Amylose or Cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) n-Hexane / Isopropanol
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV (select a wavelength where the analyte absorbs, e.g., 270 nm)
-
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of your sample and run the analysis.
-
Optimization:
-
No Separation: If the enantiomers co-elute, systematically vary the percentage of the alcohol modifier (e.g., try 90:10 and 70:30 Hexane/Isopropanol). You can also try a different alcohol, like ethanol.
-
Poor Resolution: If there is partial separation, try lowering the flow rate (e.g., to 0.5 mL/min) to increase efficiency.[9] Adjusting the temperature can also impact selectivity.
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, based on differences in solubility.[16]
Problem 1: My compound is "oiling out" instead of forming crystals.
Answer: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This often happens when the solution is cooled too quickly or the solvent is too good for the compound.
-
Solution 1: Slow Down Cooling. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature before inducing further cooling in an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
-
Solution 2: Use More Solvent. You may be using too concentrated a solution. Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled significantly.
-
Solution 3: Change the Solvent System. The chosen solvent may be too "good." Try a solvent in which your compound is less soluble. Alternatively, use a two-solvent system: dissolve the compound in a small amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy (the saturation point). Then, heat to redissolve and cool slowly.[3]
Problem 2: My recrystallized product is still impure.
Answer: This indicates that the impurity has similar solubility characteristics to your product in the chosen solvent, causing it to co-crystallize.
-
Solution 1: Choose a Different Solvent. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while dissolving the impurity well at all temperatures (so it stays in the mother liquor) OR poorly at all temperatures (so it can be filtered out of the hot solution).
-
Solution 2: Perform a Second Recrystallization. A single recrystallization may not be sufficient for high-level purity. Repeating the process with the once-crystallized material can significantly improve purity. Be aware that you will lose some product with each successive recrystallization.[17]
Advanced Techniques: When to Consider Supercritical Fluid Chromatography (SFC)
Question: My HPLC separation is slow and uses a lot of organic solvent. Is there a better alternative?
Answer: Yes, you should strongly consider Supercritical Fluid Chromatography (SFC). SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide (CO₂) as the primary mobile phase.[18]
Key Advantages of SFC for Isomer Separation:
-
High Speed and Efficiency: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC, leading to significantly faster separations (often 3-5 times faster).[19][20]
-
Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC, making it an excellent complementary technique for difficult separations.[21]
-
Green Chemistry: It drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective choice for preparative-scale purifications.
-
Excellent for Chiral Separations: SFC is particularly powerful for chiral separations and is widely adopted in the pharmaceutical industry for this purpose.[18]
Specialized stationary phases, such as those based on 2-ethylpyridine, have been designed for SFC to effectively separate basic compounds like aminopyridinols, often without the need for mobile phase additives.[19][22]
References
- Technical Support Center: Optimizing HPLC Separation of Flavanone Isomers - Benchchem. (n.d.).
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. (2025).
- Improving HPLC Separation of Polyphenols - LCGC International. (n.d.).
-
Brunelli, C., Zhao, Y., Brown, M. H., & Sandra, P. (2008). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Journal of separation science, 31(8), 1299–1306. [Link]
-
Wang, M., Yu, K., & Zhang, Q. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules (Basel, Switzerland), 27(13), 4192. [Link]
- How to remove unreacted 2-aminopyridine from product - Benchchem. (n.d.).
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.).
- Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column | Request PDF - ResearchGate. (2008).
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024).
- Supercritical fluid chromatography - Wikipedia. (n.d.).
- Maximizing Your HPLC Method Development - YouTube. (2022).
- Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (n.d.).
- Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent - CrystEngComm (RSC Publishing). (n.d.).
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.).
- A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- Technical Support Center: Aminopyridinol Stability and Degradation - Benchchem. (n.d.).
- Use of Supercritical Fluid Chromatography to Improve Efficiency of Medicinal Chemistry Purifications - Biopharma Asia. (2014).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. (2021).
- Recrystallization - Chemistry LibreTexts. (2023).
- Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography - Unife. (2023).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (2018).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.).
- Separation of enantiomers: needs, challenges, perspectives - PubMed. (2001).
- The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (n.d.).
- Protein purification troubleshooting guide - Dutscher. (n.d.).
- Separation of Enantiomers: Needs, Challenges, Perspectives | Request PDF - ResearchGate. (2001).
- US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).
- Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed. (n.d.).
- 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud. (2023).
- Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. (n.d.).
- Identification and synthesis of impurities formed during sertindole preparation - PMC. (2011).
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.).
Sources
- 1. biocompare.com [biocompare.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. openaccesspub.org [openaccesspub.org]
- 5. sfera.unife.it [sfera.unife.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
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- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
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- 15. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
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- 17. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
- 22. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Pyridine Derivatives
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of pyridine derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental challenges.
Section 1: General Troubleshooting and FAQs
This section addresses broad issues applicable to various pyridine synthesis methodologies.
Frequently Asked Questions (General)
Q1: My reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?
A1: Several factors can contribute to a slow or incomplete reaction. A systematic approach to troubleshooting is crucial.
-
Catalyst Activity and Loading : Ensure your catalyst is active and used at an optimal concentration. Catalyst deactivation can occur due to impurities in reactants or solvents.[1][2] The choice of catalyst is paramount and depends on the specific reaction.[3] For instance, Lewis acids like AlCl₃ activate reactants by accepting an electron pair, while transition metals such as palladium are key for cross-coupling reactions.[3] The amount of catalyst used can also impact the reaction rate, yield, and selectivity.[3]
-
Reaction Temperature : Temperature is a critical kinetic parameter. Low temperatures can lead to slow reaction rates, while excessively high temperatures might cause decomposition of reactants or products.[1] For example, the Chichibabin pyridine synthesis is typically conducted at high temperatures (350–500 °C) over oxide catalysts like alumina or silica.[4]
-
Solvent Choice : The solvent's polarity and its ability to solubilize reactants and intermediates are key.[1] In some multicomponent reactions for pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile can significantly improve yields and shorten reaction times, especially when using an ionic base catalyst.[5][6][7]
-
Purity of Reactants : Impurities in starting materials can poison catalysts or lead to unwanted side reactions, complicating purification.[1]
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Poor selectivity is a common challenge that directly impacts yield.
-
Optimize Reaction Temperature : Temperature can differentially affect the rates of competing reaction pathways. Running small-scale experiments at various temperatures can help identify the optimal conditions for the desired product.[8]
-
Catalyst Selection : The catalyst can dramatically influence selectivity. For instance, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, the choice between an amine base (like piperidine) and an ionic base (like tetrabutylammonium hydroxide) can promote different oxidation pathways for the dihydropyridine intermediate.[5]
-
Order of Reagent Addition : In multi-step or multicomponent reactions, the sequence of adding reagents can be critical to avoid the formation of undesired intermediates.[9]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on several factors, including the reaction type, desired product purity, and process scalability.
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture, potential for product contamination. |
| Heterogeneous | Easy separation and recyclability, suitable for continuous flow processes. | Can have lower activity than homogeneous counterparts, potential for leaching of the active species. |
Recent advancements include the development of magnetically recoverable nanocatalysts, which combine the advantages of both types by offering high surface area and easy separation using an external magnet.[10]
General Troubleshooting Workflow
Below is a generalized workflow for troubleshooting common issues in pyridine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
Technical Support Center: Managing Thermal Stability of Aminopyridines in High-Temperature Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical information and practical troubleshooting strategies for managing the thermal stability of aminopyridines in high-temperature reactions. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, thereby optimizing your reaction outcomes.
Introduction: The Challenge of Thermally Labile Aminopyridines
Aminopyridines are crucial building blocks in medicinal chemistry and materials science. However, their application in high-temperature reactions, such as transition-metal-catalyzed cross-couplings, can be hampered by their inherent thermal instability.[1] Understanding the factors that influence their decomposition is paramount to achieving high yields and purity. This guide will delve into the common degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of aminopyridines?
A1: The thermal stability of aminopyridines is primarily influenced by a combination of factors including temperature, the presence of oxidizing agents, the choice of solvent, and the nature of the catalyst used in the reaction.[2][3] At elevated temperatures, aminopyridines can be susceptible to oxidation, dimerization, and other degradation pathways.[2]
Q2: What are the common degradation pathways for aminopyridines at high temperatures?
A2: One of the most common degradation pathways is the oxidation of the pyridine nitrogen to form an N-oxide.[2][3] This is often indicated by the observation of an impurity with a mass increase of +16 Da compared to the starting material.[2] Other potential degradation routes include dimerization and reactions with solvent impurities, especially at elevated temperatures.[2] For instance, DMF can decompose to generate dimethylamine, which can act as a nucleophile and lead to byproduct formation.[2]
Q3: How does the position of the amino group affect the thermal stability of aminopyridine isomers?
Q4: Are there any general guidelines for selecting a suitable solvent for high-temperature reactions involving aminopyridines?
A4: When conducting high-temperature reactions, it is crucial to use high-purity, anhydrous solvents to minimize the presence of water and oxidizing impurities.[2] If you suspect solvent-mediated degradation, for example with DMF, consider replacing it with a more thermally stable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).[2] The solubility of the specific aminopyridine isomer in the chosen solvent at various temperatures should also be considered to ensure it remains in solution.[5]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during high-temperature reactions with aminopyridines.
Guide 1: Low Yield and/or Formation of Unidentified Byproducts
Symptom: The yield of the desired product is significantly lower than expected, and analytical techniques (e.g., LC-MS, NMR) show the presence of multiple unidentified impurities.
Possible Causes & Troubleshooting Steps:
-
Thermal Degradation of the Aminopyridine:
-
Action: Lower the reaction temperature. Even a small reduction can significantly decrease the rate of degradation.
-
Rationale: Aminopyridines can decompose at elevated temperatures. Running the reaction at the minimum effective temperature is crucial.
-
-
Oxidation:
-
Action: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2] Consider sparging the solvent with an inert gas prior to the reaction to remove dissolved oxygen.[2]
-
Rationale: The pyridine nitrogen is susceptible to oxidation, especially at high temperatures, leading to the formation of N-oxides.[2][3]
-
-
Solvent Instability:
Experimental Protocol: Optimizing Reaction Temperature
-
Set up a series of parallel reactions in small vials.
-
Vary the reaction temperature in 5-10 °C increments, starting from a lower temperature than initially used.
-
Monitor the reactions at regular intervals using a suitable analytical method (e.g., TLC, LC-MS).
-
Analyze the product-to-byproduct ratio at each temperature to identify the optimal balance between reaction rate and stability.
Guide 2: Identification of a Specific Impurity with +16 Da Mass Shift
Symptom: LC-MS analysis reveals a significant impurity with a mass that is 16 Da higher than the starting aminopyridine or the desired product.
Possible Cause & Troubleshooting Steps:
-
N-Oxide Formation: This mass shift is a strong indicator of the oxidation of the pyridine nitrogen.
-
Action 1: Rigorous Inert Atmosphere: As detailed in Guide 1, ensure all sources of oxygen are excluded from the reaction. Use freshly distilled or high-purity anhydrous solvents.[2]
-
Action 2: Antioxidant Additives: In some cases, the addition of a small amount of a radical scavenger or antioxidant can be beneficial, though this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
-
Workflow for Mitigating N-Oxide Formation
Caption: Troubleshooting workflow for N-oxide formation.
Data Summary: Thermal Properties of Aminopyridines
The thermal stability of aminopyridines can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following table summarizes some reported thermal data for aminopyridine compounds. Note that decomposition temperatures can be influenced by experimental conditions such as heating rate and atmosphere.
| Compound | Analysis Method | Key Thermal Event | Temperature (°C) | Reference |
| 2-Aminopyridine Barium Chloride | DTA | Melting Point | 169 | [6] |
| 2-Aminopyridine Barium Chloride | TGA | Decomposition | 321 | [6] |
| Molybdenum(VI) iminopyridine adduct | TGA/DSC | Decomposition | 225 | [7] |
Advanced Considerations: Catalyst and Ligand Effects
In transition-metal-catalyzed reactions, the choice of catalyst and ligands can significantly impact the stability of aminopyridines. The coordination of the aminopyridine to the metal center can alter its electronic structure and susceptibility to degradation.[1]
Decision Pathway for Catalyst Optimization
Caption: Decision pathway for catalyst and ligand screening.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. imanagerpublications.com [imanagerpublications.com]
- 7. pubs.acs.org [pubs.acs.org]
scale-up considerations for 6-Amino-4-methylpyridin-3-OL production
Introduction
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) concerning the production and scale-up of 6-Amino-4-methylpyridin-3-ol (CAS: 1033203-10-9).[1][2][3] This pyridinol derivative is a valuable building block in medicinal chemistry and drug development. Scaling its synthesis from the lab bench to pilot or manufacturing scale introduces challenges that require careful consideration of reaction conditions, purification methods, and safety protocols. This guide is intended for researchers, chemists, and process development professionals.
Safety First: Essential Handling & Hazard Mitigation
Before beginning any work, a thorough review of the Safety Data Sheet (SDS) for the target compound and all reagents is mandatory. While a specific SDS for this compound is not widely available, data from structurally similar aminopyridines and pyridinols indicate several key hazards.
Core Hazards Associated with Aminopyridines:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5]
-
Irritation: Causes skin, eye, and respiratory system irritation.[6]
-
Environmental Hazard: Should not be released into the environment.[6]
Recommended Personal Protective Equipment (PPE) and Handling:
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood.[7][8]
-
Eye Protection: Wear chemical safety goggles or a face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron to prevent skin exposure.[7]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter.[7]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are located near the workstation.[6]
Part 1: Frequently Asked Questions (FAQs) for Scale-Up
This section addresses high-level strategic questions that arise when planning the scale-up of this compound synthesis.
Q1: What are the viable synthetic routes for scaling the production of this compound?
While multiple routes may be chemically possible, scalability requires focusing on cost-effective, safe, and high-yielding pathways. A common strategy for constructing substituted pyridinols involves a multi-step synthesis starting from commercially available materials. One logical approach, synthesized from literature precedents for similar structures, involves the functionalization of a pre-formed pyridine ring.[9] A potential route could start from a substituted chloropyridine, followed by nitration, nucleophilic substitution for the hydroxyl group, and finally, reduction of the nitro group to the amine.
Q2: What are the critical process parameters (CPPs) to monitor during the key reaction steps?
The CPPs are highly dependent on the chosen synthetic route. However, for typical reactions involving pyridinic systems, the following parameters are crucial:
-
Temperature: Exothermic events, such as nitration or certain nucleophilic substitutions, must be strictly controlled. Poor heat dissipation on a larger scale can lead to runaway reactions and the formation of impurities.
-
Reagent Stoichiometry & Addition Rate: The molar ratios of reactants are critical. On scale, slow, controlled addition of potent reagents (e.g., nitrating agents, strong bases) is essential to maintain temperature and minimize side reactions.
-
Mixing Efficiency: As vessel size increases, ensuring homogenous mixing becomes more challenging. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and yield.
-
Reaction Time: Reaction endpoints should be determined by in-process controls (IPCs), not fixed time, to account for batch-to-batch variability.
Q3: Which analytical techniques are recommended for in-process control (IPC) and final product release?
A robust analytical package is essential for a successful scale-up.
-
TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative monitoring of reaction progress at the bench. Its utility decreases for IPCs in a plant setting but remains useful for troubleshooting.
-
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): This is the workhorse for quantitative analysis. Use it to monitor the disappearance of starting materials and the formation of the product and key impurities. A validated, stability-indicating method is required for final product release.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Primarily for structural confirmation of the final product and key intermediates. 1H and 13C NMR are standard.
-
Mass Spectrometry (MS): Used for confirmation of molecular weight (often coupled with LC) and to help identify unknown impurities.
-
Karl Fischer Titration: To determine the water content in the final product, which can be critical for stability and downstream processing.
Q4: What are the primary safety concerns when moving from bench to pilot scale?
-
Thermal Safety: The potential for runaway reactions is the most significant concern. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry - RC1) is highly recommended to understand the reaction's heat flow and thermal accumulation potential.
-
Material Handling: Handling larger quantities of toxic and corrosive materials (e.g., strong acids, bases) requires engineered controls like closed-system transfers and dedicated charging ports.[4][7]
-
Dust Explosion Risk: If the final product or any intermediate is an isolated solid, its dust explosion potential must be evaluated.
-
Waste Disposal: The volume and nature of waste streams (e.g., organic solvents, acidic/basic aqueous layers) become a major logistical and regulatory challenge at scale.[7]
Part 2: Troubleshooting Guide for Production
This guide addresses specific issues that may be encountered during the synthesis, work-up, and purification of this compound.
Section 2.1: Reaction Issues
Q: My reaction has stalled or is proceeding very slowly. What are the likely causes?
-
A1: Catalyst Inactivation (if applicable): If using a catalyst (e.g., for hydrogenation), it may be poisoned by impurities in the starting materials or solvents. Test a fresh batch of catalyst.
-
A2: Insufficient Temperature: Heat transfer is less efficient in larger vessels. Verify the internal batch temperature, not just the jacket temperature. There may be a significant temperature differential (ΔT).
-
A3: Poor Reagent Quality: Verify the purity and water content of starting materials and solvents. Water can interfere with many reactions, such as those involving organometallics or strong bases.[10]
-
A4: Inadequate Mixing: At scale, solids may settle, or immiscible layers may separate without vigorous agitation. Increase the agitation speed and check for vortex formation or baffle efficiency.
Q: I am observing a significant new impurity by HPLC that was not present on the lab scale. How do I address this?
-
A1: Identify the Impurity: First, try to obtain a molecular weight by LC-MS. This can provide clues to its structure (e.g., is it a dimer, a product of solvent reaction, or a degradation product?).
-
A2: Suspect Thermal Degradation: The longer reaction or work-up times and potentially higher internal temperatures at scale can lead to degradation. Consider lowering the reaction temperature.
-
A3: Check for Regioisomers: Pyridine ring functionalizations can often lead to regioisomers. The selectivity of the reaction may change with temperature or concentration. Re-evaluate the reaction conditions to favor the desired isomer.
-
A4: Impurities from Starting Materials: An impurity present at a low level (e.g., <0.5%) in a starting material can become a significant issue when used at a multi-kilogram scale. Re-analyze all starting materials.
Section 2.2: Work-up & Isolation Problems
Q: I am struggling with persistent emulsion formation during the liquid-liquid extraction. What can I do?
-
A1: Add Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which often helps to break emulsions.
-
A2: Change Solvent: If possible, switch to a solvent with a greater density difference from water (e.g., dichloromethane instead of ethyl acetate).
-
A3: Centrifugation: For smaller pilot-scale batches, a centrifuge can be highly effective at separating the layers.
-
A4: Filter through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth can sometimes break the emulsion.
Q: The product is not crystallizing from the chosen solvent system, or it is oiling out.
-
A1: Check Purity: The presence of impurities often inhibits crystallization. Try to purify a small sample by column chromatography and use that to seed the main batch.
-
A2: Solvent System Tuning: The optimal solvent system may change at scale. Experiment with different solvent/anti-solvent ratios and combinations on a small scale.
-
A3: Control Cooling Rate: Crash-cooling is a common cause of oiling out. Implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour) with gentle agitation.
-
A4: Salt Formation: If the freebase is proving difficult to crystallize, consider forming a salt (e.g., hydrochloride, sulfate). Crystalline salts are often easier to isolate and handle, with improved stability.
Section 2.3: Purification Challenges
Q: My final product purity is low after crystallization. How can I improve it?
-
A1: Re-slurry/Recrystallization: A second crystallization or a slurry in a solvent that dissolves the impurities but not the product can be very effective.
-
A2: Activated Carbon Treatment: If the issue is colored impurities, treating a solution of the product with activated carbon can remove them. Perform a small-scale test first to ensure it doesn't adsorb your product.
-
A3: Column Chromatography: While challenging to scale, flash chromatography is a viable option for removing closely related impurities. Consider the cost of silica gel and solvent at the required scale.
-
A4: Optimize the Isolation pH: The solubility of aminopyridinols is highly pH-dependent. Ensure you are crystallizing at the pH of minimum solubility (isoelectric point) to leave ionizable impurities behind in the mother liquor.
Part 3: Experimental Protocols
The following protocols are provided as illustrative examples. They must be adapted and optimized for specific laboratory and scale-up conditions.
Protocol 3.1: Illustrative Lab-Scale Synthesis (Hypothetical Route)
This protocol is based on common synthetic transformations for producing functionalized aminopyridines.[9]
Step 1: Nitration of 2-chloro-4-methylpyridine
-
To a stirred solution of sulfuric acid (100 mL) in a round-bottom flask cooled to 0 °C, add 2-chloro-4-methylpyridine (12.7 g, 0.1 mol) portion-wise, keeping the internal temperature below 10 °C.
-
Add a mixture of sulfuric acid (50 mL) and nitric acid (7.5 mL) dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
Stir the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor progress by HPLC.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Neutralize the solution by the slow addition of aqueous sodium hydroxide (50% w/w) while maintaining the temperature below 20 °C.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methyl-5-nitropyridine.
Step 2: Hydrolysis to 6-Hydroxy-4-methyl-3-nitropyridine
-
Dissolve the nitro-chloro intermediate (17.2 g, 0.1 mol) in DMSO (100 mL).
-
Add potassium hydroxide (11.2 g, 0.2 mol) and a small amount of water (5 mL).
-
Heat the mixture to 80 °C and stir for 6 hours. Monitor by HPLC until the starting material is consumed.
-
Cool to room temperature and pour into water (500 mL).
-
Acidify with concentrated HCl to pH ~3. The product should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the hydroxynitropyridine intermediate.
Step 3: Reduction to this compound
-
Suspend the hydroxynitropyridine intermediate (15.4 g, 0.1 mol) in ethanol (200 mL).
-
Add Palladium on carbon (10% w/w, 1.5 g, ~10 mol% Pd).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake and HPLC. The reaction is typically complete in 4-8 hours.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Protocol 3.2: Purification by Flash Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 dichloromethane/methanol).
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol). Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity, e.g., from 2% to 10% methanol in dichloromethane) may be necessary to separate impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Part 4: Process Flow & Logic Diagrams
Visualizing the process workflow and troubleshooting logic is crucial for clear communication and planning.
Diagram 4.1: General Synthetic Workflow
This diagram outlines the key unit operations in a typical synthetic campaign for this compound.
Caption: High-level process flow for synthesis and purification.
Diagram 4.2: Troubleshooting Low Purity After Isolation
This decision tree helps diagnose and solve issues with final product purity.
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Validation & Comparative
comparing 6-Amino-4-methylpyridin-3-OL to other kinase inhibitors
An In-Depth Comparative Guide to Aminopyridinol-Based Kinase Inhibitors and Their Alternatives
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical decision that shapes the trajectory of discovery. This guide provides a comprehensive comparison of an emerging class of aminopyridinol-based inhibitors, with a focus on a representative molecule, a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, against other well-established kinase inhibitors targeting the broader FGFR-MAPK signaling axis.
Introduction: The Kinase Target Landscape
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets. The FGFR family, and its downstream Mitogen-Activated Protein Kinase (MAPK) cascade (comprising ERK, JNK, and p38), represent a critical signaling pathway involved in cell proliferation, differentiation, and survival.[1] This guide will delve into a specific aminopyridinol compound that selectively targets FGFR4 and compare its profile with inhibitors of key nodes within this pathway.
While the specific compound "6-Amino-4-methylpyridin-3-OL" is not extensively characterized in public literature, a closely related analog, 6-Amino-2,4,5-trimethylpyridin-3-ol , has been identified as a potent and selective FGFR4 inhibitor.[2][3] This guide will use this well-documented analog (referred to hereafter as an aminopyridinol analog) as the primary subject for comparison.
Comparative Analysis: Aminopyridinol Analog vs. Other Kinase Inhibitors
The efficacy of a kinase inhibitor is defined by its potency, selectivity, and mechanism of action. Here, we compare the aminopyridinol analog to inhibitors targeting FGFR and the downstream kinases ERK, JNK, and p38.
Mechanism of Action & Selectivity
The aminopyridinol analog and its derivatives were designed as selective inhibitors of FGFR4.[2][4] One key derivative, compound 6O from a 2022 study, demonstrated exceptional selectivity for FGFR4 over other FGFR family members (FGFR1-3).[2] This selectivity is achieved through specific molecular interactions within the ATP-binding pocket of the kinase. The strategic placement of methyl groups on the pyridinol or pyrimidine ring can create steric hindrance that prevents binding to the hinge regions of FGFR1-3, while allowing for a favorable conformation for strong interaction with FGFR4.[2][4]
In contrast, inhibitors of the MAPK pathway target different kinases:
-
ERK Inhibitors (e.g., Ulixertinib, Temuterkib) are typically ATP-competitive and target the final kinases in the MAPK cascade, ERK1 and ERK2.[5][6] They are being investigated for cancers with RAS or BRAF mutations that lead to pathway reactivation.[5]
-
JNK Inhibitors (e.g., SP600125, JNK-IN-8) can be ATP-competitive or substrate-competitive, targeting the stress-activated JNK isoforms.[7][8] Their therapeutic potential is explored in inflammatory diseases and cancer.[9][10]
-
p38 MAPK Inhibitors (e.g., Doramapimod, SB202190) also bind to the ATP pocket of p38 kinases, which are involved in cellular responses to stress and inflammation.[11][12]
The logical relationship between these targets is illustrated below.
Potency Comparison (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for inhibitor potency. Lower values indicate higher potency.
| Inhibitor Class | Representative Compound(s) | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| Aminopyridinol Analog | Compound 6O | FGFR4 | 75.3 | [2] |
| FGFR1 | >50,000 | [2] | ||
| FGFR2 | 35,482 | [2] | ||
| FGFR3 | >30,000 | [2] | ||
| FGFR Control | BLU9931 | FGFR4 | 3 | [2] |
| ERK Inhibitors | Temuterkib (LY3214996) | ERK1/2 | 5 | [6] |
| Ulixertinib (BVD-523) | ERK2 | <0.3 | [6] | |
| JNK Inhibitors | JNK-IN-8 | JNK1 | 4.7 | [8] |
| JNK2 | 18.7 | [8] | ||
| JNK3 | 1 | [8] | ||
| SP600125 | JNKs | 40-90 | [7] | |
| p38 MAPK Inhibitors | Doramapimod (BIRB 796) | p38α | 38 | [12] |
| p38β | 65 | [12] | ||
| SB202190 | p38α | 50 | [12] | |
| p38β2 | 100 | [12] |
Table 1: Comparative potency of selected kinase inhibitors.
From this data, it is evident that while the aminopyridinol analog is a potent FGFR4 inhibitor, other compounds targeting FGFR4 (like BLU9931) or downstream kinases (like Ulixertinib) exhibit even lower IC₅₀ values. However, the key advantage of the aminopyridinol analog lies in its remarkable selectivity against other FGFR isoforms, which can be crucial for minimizing off-target effects.[2]
Experimental Protocols for Inhibitor Characterization
To rigorously compare kinase inhibitors, a series of standardized biochemical and cell-based assays are essential. The choice of assay depends on the specific question being asked—from direct enzyme inhibition to cellular outcomes.
Biochemical Kinase Activity Assay
Expertise & Experience: This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. The radiometric filter-binding assay is considered the gold standard due to its direct detection of phosphate transfer, which minimizes false positives that can occur with indirect assay formats.[13][14] The protocol described for the aminopyridinol analog uses this robust method.[2]
Protocol: Radiometric Kinase Assay (for FGFR4) [2]
-
Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing 5-10 mU of purified human FGFR4 kinase and 0.2 mg/mL of a peptide substrate (e.g., poly[Glu:Tyr] 4:1) in a suitable reaction buffer.
-
Inhibitor Addition: Add the test compound (e.g., aminopyridinol analog) at various concentrations (typically a 7-point dilution series) to the reaction wells. Include a DMSO vehicle control. Incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³³P-ATP] to a final concentration of 10 µM.
-
Incubation: Incubate the plate for 40 minutes at 25°C.
-
Stop Reaction: Terminate the reaction by adding 3% phosphoric acid solution.
-
Detection: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the membrane to remove unreacted [γ-³³P-ATP].
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Assay: Western Blot for Target Phosphorylation
Expertise & Experience: Moving from a purified system to a cellular context is crucial to confirm that an inhibitor can engage its target within a living cell. A western blot is a direct and reliable method to measure the phosphorylation status of a kinase's downstream substrate.[15] A reduction in substrate phosphorylation upon inhibitor treatment provides strong evidence of on-target activity. For robust data, it is critical to use phosphatase inhibitors during sample preparation and to normalize the phosphorylated protein signal to the total protein level.[16]
Protocol: Western Blot for Downstream Kinase Inhibition [15]
-
Cell Culture & Treatment: Seed appropriate cells (e.g., Hep3B for FGFR4 studies) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the kinase inhibitor for a specified duration (e.g., 3-6 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Place culture dishes on ice, wash cells once with ice-cold PBS, and then add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK). After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add an ECL detection reagent and capture the chemiluminescent signal using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for the total (non-phosphorylated) protein as a loading control. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Cell Viability Assay (MTT Assay)
Expertise & Experience: This assay assesses the functional consequence of kinase inhibition on cell proliferation and viability. The MTT assay is a colorimetric method that measures cellular metabolic activity, which generally correlates with the number of viable cells.[17][18] It provides a quantitative measure of the inhibitor's cytostatic or cytotoxic effects.
Protocol: MTT Cell Viability Assay [17][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Conclusion and Future Outlook
The aminopyridinol analog, represented by compounds like 6-Amino-2,4,5-trimethylpyridin-3-ol, stands out as a highly selective inhibitor of FGFR4. While other inhibitors targeting the FGFR-MAPK pathway may exhibit greater raw potency in some cases, the exceptional selectivity profile of the aminopyridinol scaffold offers a significant advantage in potentially reducing off-target toxicities. Its anti-proliferative activity against hepatocellular carcinoma cell lines underscores its therapeutic potential.[2][3]
The choice of inhibitor—whether targeting an upstream receptor like FGFR4 or a downstream node like ERK or JNK—is a strategic one. Targeting the upstream kinase can shut down multiple downstream signals, but pathway redundancy or reactivation can be a challenge. Targeting downstream kinases can be effective in cancers where those specific kinases are constitutively active due to upstream mutations.[5]
Ultimately, the rigorous application of the biochemical and cellular assays described in this guide is paramount for any head-to-head comparison. By understanding the causality behind experimental choices and ensuring that each protocol is a self-validating system, researchers can confidently identify the most promising kinase inhibitors to advance into further preclinical and clinical development.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
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Cell-based Kinase Assays. (n.d.). Profacgen. [Link]
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Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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MTT (Assay protocol). (2023, February 27). protocols.io. [Link]
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Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2015). PLOS One. [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
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What are ERK inhibitors and how do you quickly get the latest development progress? (2023, November 24). Synapse. [Link]
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p38 mitogen-activated protein kinases. (n.d.). Wikipedia. [Link]
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Kim, H. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1094. [Link]
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Munshi, A., & Ramesh, R. (2013). Mitogen-activated protein kinases and their role in radiation response. Genes & cancer, 4(9-10), 401–408. [Link]
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Chen, Y. R., & Tan, T. H. (2007). The c-Jun N-terminal kinase pathway and apoptotic signaling. International journal of oncology, 31(2), 277-284. [Link]
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Inhibitors of Extracellular Signal-Regulated Kinase (ERK) regulated signaling pathways. (n.d.). NIH. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed. [Link]
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(PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025, June 25). ResearchGate. [Link]
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Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025, June 1). PubMed. [Link]
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6-amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors. (2025, August 9). ResearchGate. [Link]
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6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors. (2011, March 1). Bioorganic & Medicinal Chemistry Letters. [Link]
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A Researcher's Guide to Validating the Biological Activity of 6-Amino-4-methylpyridin-3-ol in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 6-Amino-4-methylpyridin-3-ol. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][] The specific structure of this compound, featuring both amino (-NH2) and hydroxyl (-OH) functional groups, suggests a high potential for significant biological interactions, as these groups are known to enhance the antiproliferative activity of pyridine compounds.[1][2]
This document moves beyond a simple recitation of protocols. It offers a strategic, multi-pronged approach to systematically investigate this compound's potential in three critical therapeutic areas: oncology, inflammation, and neurodegeneration. We will explore the rationale behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Part 1: Evaluation of Anticancer and Antiproliferative Activity
The prevalence of the pyridine ring in antitumor agents makes oncology a primary area of investigation.[][4] Many such compounds function by inhibiting key cellular signaling pathways, particularly protein kinases, which are often dysregulated in cancer.[5] A recent study highlighted a derivative, 6-Amino-2,4,5-trimethylpyridin-3-ol, as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in hepatocellular carcinoma.[6][7] This provides a strong rationale for investigating this compound as a potential anticancer agent.
For comparative analysis, we will benchmark its performance against Sorafenib , a multi-kinase inhibitor with a pyridine moiety, approved for treating liver and kidney cancer.
Experimental Workflow: From Cytotoxicity to Mechanism
The following workflow provides a logical progression from broad screening to more specific mechanistic insights.
Caption: Workflow for anticancer activity validation.
Step 1: Cell Viability and Cytotoxicity Screening
Causality: The initial and most fundamental step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell, which serves as a proxy for cell viability.[5][8] A reduction in the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases indicates a loss of viable cells.[9][10]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., HepG2 (liver), MCF-7 (breast), A549 (lung)) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator, Sorafenib (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Sorafenib (Comparator) | Experimental Data | Experimental Data | Experimental Data |
Step 2: Elucidating the Mechanism of Cell Death: Apoptosis Assay
Causality: If the compound is cytotoxic, the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Treatment: Treat the most sensitive cell line (determined from the MTT assay) in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Data Presentation: Apoptosis Induction
| Treatment | % Healthy Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| Compound (IC50) | Experimental Data | Experimental Data | Experimental Data |
| Compound (2x IC50) | Experimental Data | Experimental Data | Experimental Data |
Part 2: Evaluation of Anti-Inflammatory Potential
Chronic inflammation is a driver of numerous diseases, including cancer and neurodegenerative disorders.[12] The established anti-inflammatory properties of many pyridine derivatives provide a strong basis for investigating this compound in this context.[1][2]
The standard model for in vitro inflammation involves stimulating macrophages, key cells of the innate immune system, with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[13] This activation triggers inflammatory cascades, primarily through the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]
For comparison, we will use Dexamethasone , a potent corticosteroid with well-characterized anti-inflammatory effects.
Experimental Workflow: From Cytokine Inhibition to Pathway Analysis
Caption: Workflow for anti-inflammatory activity validation.
Step 1: Measuring Inhibition of Pro-inflammatory Cytokines
Causality: The primary goal is to determine if the compound can suppress the inflammatory response. Measuring the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, released by activated macrophages is a direct and quantitative method to assess this.[14]
Protocol: Cytokine ELISA
-
Cell Culture: Culture RAW 264.7 murine macrophages in 24-well plates until they reach 80% confluency.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analysis: Compare cytokine levels in the compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
Data Presentation: Cytokine Inhibition
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| Control (No LPS) | Experimental Data | N/A | Experimental Data | N/A |
| LPS Only | Experimental Data | 0% | Experimental Data | 0% |
| Compound + LPS | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Dexamethasone + LPS | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Step 2: Investigating the NF-κB Signaling Pathway
Causality: To understand the mechanism of cytokine inhibition, we must investigate the upstream signaling pathway. The NF-κB pathway is a master regulator of inflammation.[13][14] In resting cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14] We can use Western blotting to see if our compound prevents the degradation of IκBα.
Caption: The NF-κB signaling pathway and potential point of inhibition.
Protocol: Western Blot for IκBα Degradation
-
Cell Treatment: Culture and treat RAW 264.7 cells as described for the ELISA, but for a shorter duration (e.g., 30-60 minutes) to capture the transient phosphorylation event.
-
Lysate Preparation: Lyse the cells and determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry. A decrease in phospho-IκBα and total IκBα in the LPS-treated sample indicates pathway activation. An effective compound will prevent this decrease.
Part 3: Evaluation of Neuroprotective Effects
Given that oxidative stress is a major contributor to neurodegenerative diseases and that pyridinol derivatives have demonstrated potent antioxidant activity, exploring the neuroprotective capacity of this compound is a logical extension.[15][16] Studies on similar compounds have shown they can protect cultured cells from cytotoxicity induced by various neurotoxins.[16]
A common in vitro model involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma line SH-SY5Y, and assessing whether the test compound can mitigate the resulting cell death.[17]
Our comparator will be N-acetylcysteine (NAC) , a well-known antioxidant and precursor to the intracellular antioxidant glutathione.
Experimental Workflow: From Protection to ROS Scavenging
Caption: Workflow for neuroprotective activity validation.
Step 1: Assessing Protection Against Oxidative Stress
Causality: This experiment directly tests the hypothesis that the compound can protect neurons from a lethal insult. By pre-treating cells with the compound before exposing them to an oxidative stressor like hydrogen peroxide (H2O2), we can determine if it enhances cell survival.
Protocol: Neuroprotection Viability Assay
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype (e.g., by treatment with retinoic acid).
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound or NAC for 2-4 hours.
-
Induce Oxidative Stress: Add a pre-determined toxic concentration of H2O2 (e.g., 100-200 µM) to the wells.
-
Incubation: Incubate for 24 hours.
-
Viability Measurement: Assess cell viability using the MTT assay as described previously.
-
Analysis: Calculate the percentage of cell viability, where 100% is the untreated control and 0% is the viability after H2O2 treatment alone.
Data Presentation: Neuroprotection Against Oxidative Stress
| Treatment | % Cell Viability |
| Control (No H2O2) | 100% |
| H2O2 Only | Experimental Data |
| Compound + H2O2 | Experimental Data |
| NAC + H2O2 | Experimental Data |
Step 2: Direct Measurement of Intracellular ROS
Causality: To confirm that the neuroprotective effect is due to antioxidant activity, we must directly measure the compound's ability to reduce intracellular Reactive Oxygen Species (ROS). The DCFH-DA assay is a common method for this. Non-fluorescent DCFH-DA diffuses into the cell, where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
Protocol: Intracellular ROS Assay (DCFH-DA)
-
Cell Treatment: Seed and pre-treat SH-SY5Y cells in a black, clear-bottom 96-well plate as in the neuroprotection assay.
-
Dye Loading: Load the cells with 10 µM DCFH-DA for 30 minutes.
-
Oxidative Stress: Add H2O2 to induce ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader.
-
Analysis: Compare the fluorescence levels in compound-treated cells to the H2O2-only control.
Synthesizing the Evidence: A Comparative Overview
After completing the experimental workflows, the data can be consolidated into a summary table to provide a holistic view of the compound's biological activity profile.
| Biological Activity | Key Metric | This compound | Comparator |
| Anticancer | IC50 vs. HepG2 (µM) | Data | Sorafenib: Data |
| Anti-inflammatory | % TNF-α Inhibition | Data | Dexamethasone: Data |
| Neuroprotection | % Cell Viability vs. H2O2 | Data | NAC: Data |
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to validate the biological activity of this compound. By progressing logically from broad screening to mechanistic studies in oncology, inflammation, and neuroprotection, researchers can build a comprehensive profile of this promising compound. Positive results from these in vitro assays would provide a strong foundation for advancing the compound into more complex studies, including 3D cell culture models and subsequent in vivo validation in relevant animal models, such as tumor xenografts[7] or DSS-induced colitis.[15] The ultimate goal of this rigorous preclinical evaluation is to determine if this compound has the therapeutic potential to warrant further development.
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A Comparative Guide to the Structure-Activity Relationship of 6-Amino-4-methylpyridin-3-ol Analogs as Kinase Inhibitors
The 6-amino-4-methylpyridin-3-ol scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an attractive starting point for developing potent and selective therapeutic agents. This guide provides an in-depth comparison of analogs based on this core, focusing on how structural modifications influence their biological activity. We will delve into the causality behind experimental design and present supporting data from authoritative sources.
The Aminopyridinol Scaffold: A Foundation for Kinase Inhibition
The pyridine ring system is a cornerstone in drug discovery, with its derivatives showing a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The aminopyridinol core, specifically, serves as an excellent bioisostere for other hinge-binding motifs.[2] The hydroxyl and amino groups are strategically positioned to act as hydrogen bond donors and acceptors, mimicking the adenine region of ATP and anchoring the inhibitor in the kinase active site. The methyl group at the 4-position can provide favorable steric interactions and influence the overall conformation of the molecule.
This guide will focus on a series of analogs designed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC).[3][4] By analyzing specific structural changes to the core and its substituents, we can derive a clear structure-activity relationship (SAR).
Comparative Analysis of Analog Performance
The biological activity of novel this compound analogs was primarily assessed through in vitro kinase assays and cell-based anti-proliferative assays.[3] A key study designed and synthesized a series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, which are close analogs of the core topic, and evaluated them as FGFR4 inhibitors.[3][4]
Impact of Core Methylation and Ring Variation
A pivotal aspect of the SAR study was the methylation of the central pyridine or pyrimidine ring. Compared to previously known unmethylated parent compounds, the introduction of additional methyl groups was generally detrimental to FGFR4 inhibitory activity.[3] However, this modification proved crucial for achieving selectivity.
For instance, compound 6O , a dimethylpyrimidinol derivative, exhibited outstanding selectivity for FGFR4 over other FGFR family members (FGFR1-3).[3] Molecular docking studies suggest that the methyl groups on the pyrimidine ring create steric hindrance that prevents a proper conformation for covalent bonding to FGFR1-3, while still allowing strong binding to FGFR4.[3] This highlights a key principle in kinase inhibitor design: subtle structural changes can dramatically shift the selectivity profile.
Substituent Effects on the Phenyl Ring
The analogs feature a substituted phenyl ring attached via an amide linker. Modifications at this position significantly impact potency.
-
Halogen Substitution : The presence and nature of halogen atoms on the dimethoxyphenyl ring were critical. Compounds 6A , 6O , and 6S , all featuring a fluorine atom, demonstrated the highest inhibitory activity against FGFR4.[3] The smaller atomic radius of fluorine compared to other halogens appears to provide a more suitable conformation for strong binding interactions within the FGFR4 active site.[3]
-
Acrylamide Moiety : The terminal aromatic ring connected to an acrylamide group is designed to form a covalent bond with a cysteine residue in the kinase active site, leading to irreversible inhibition. The nature of this aromatic ring influences both potency and cellular activity.
Summary of Biological Activity
The inhibitory potency (IC₅₀) of key analogs against FGFR kinases and their anti-proliferative activity in HCC cell lines are summarized below.
| Compound | Core Scaffold | Key Substituent (X) | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Hep3B Cell IC₅₀ (µM) | Huh7 Cell IC₅₀ (µM) |
| BLU9931 (1) | Aminopyridine | H | 23.0 | 1345 | 1147 | 370 | 0.9 | 6.3 |
| 6A | Trimethylpyridinol | F | 190 | 1565 | 1149 | 277 | 25.2 | Not sig. diff. |
| 6O | Dimethylpyrimidinol | F | 75.3 | >50,000 | 35,482 | >30,000 | 4.5 | 12.6 |
| 6E | Trimethylpyridinol | H | >10,000 | - | - | - | - | - |
| 6G | Dimethylpyrimidinol | H | >10,000 | - | - | - | - | - |
| Data synthesized from a study by Lee et al. (2022).[3] |
As the data illustrates, compound 6O shows a remarkable improvement in selectivity for FGFR4 (398- to 664-fold over other isoforms) compared to the reference compound BLU9931.[3] While its cellular potency is slightly lower than BLU9931 in the Hep3B cell line, its exceptional selectivity makes it a highly promising lead compound.[3][4]
Experimental Protocols & Methodologies
In Vitro Kinase Inhibition Assay
The primary evaluation of compound potency is typically performed using an in vitro biochemical assay that measures the inhibition of kinase activity. A common method is a luminescence-based assay that quantifies ADP production, a direct product of the kinase's phosphotransferase reaction.[5][6]
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
-
Compound Preparation : Prepare a 10 mM stock solution of the test analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.[6]
-
Kinase Reaction Setup : In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to each well.
-
Enzyme Addition : Add 2.5 µL of the purified kinase enzyme (e.g., recombinant human FGFR4) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[6] Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction : Start the kinase reaction by adding 5 µL of a mixture containing the kinase substrate (a specific peptide) and ATP. Incubate the plate at 30°C for 60 minutes.[6]
-
ATP Depletion : Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[6]
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability/Anti-Proliferation Assay
To determine if the inhibition of the target kinase translates into a functional anti-cancer effect, cell-based assays are essential. These assays measure the number of viable cells after treatment with the compound.[7]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating : Seed cancer cells (e.g., Hep3B, Huh7) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO₂).
-
Compound Treatment : Treat the cells with a serial dilution of the test compound. Include a DMSO-only control. Incubate for a specified period (e.g., 72 hours).
-
Assay Reagent Preparation : Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation : Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8] This reagent lyses the cells and contains luciferase and luciferin.
-
Signal Stabilization : Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[8][9]
-
Data Analysis : Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC₅₀ value.
Mechanistic Insights and Signaling Context
The this compound analogs discussed here primarily target FGFR4. Dysregulation of the FGFR signaling pathway is a known driver in various cancers. Upon binding of its ligand (e.g., FGF19), FGFR4 dimerizes, autophosphorylates, and activates downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. A selective FGFR4 inhibitor like compound 6O would block these downstream signals, leading to an anti-tumor effect in FGFR4-dependent cancers.[3]
Caption: Simplified FGFR4 signaling and point of inhibition.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs reveals critical insights for rational drug design. This comparative guide demonstrates that while the core scaffold provides the necessary hinge-binding interactions, fine-tuning through substitutions on both the central pyridinol ring and peripheral phenyl moieties is essential for achieving high potency and, crucially, selectivity.
The case of compound 6O exemplifies how strategic methylation can confer remarkable selectivity for FGFR4 over other isoforms by exploiting subtle differences in active site topology.[3] Furthermore, the data underscores the importance of specific halogen substitutions for optimizing binding interactions.
Future work in this area should focus on expanding the diversity of substituents at all positions to further improve potency and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of novel analogs based on this promising scaffold.
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A Comparative Analysis of 6-Amino-4-methylpyridin-3-OL Derivatives for Fibroblast Growth Factor Receptor (FGFR) Selectivity
This guide provides a detailed comparative analysis of 6-Amino-4-methylpyridin-3-OL derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Intended for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern isoform selectivity, presents supporting experimental data, and offers detailed protocols for the evaluation of these compounds.
Introduction: The Therapeutic Promise and Challenge of Targeting FGFR
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling through gene amplification, mutations, or chromosomal translocations is a key oncogenic driver in a variety of malignancies, including bladder, cholangiocarcinoma, and hepatocellular carcinoma.[1][3] This has established the FGFRs as compelling targets for cancer therapy.
While several pan-FGFR inhibitors have shown clinical activity, they are often associated with on-target toxicities such as hyperphosphatemia and soft tissue mineralization, which are attributed to the inhibition of FGFR1 and FGFR3.[3][4] This has spurred the development of isoform-selective inhibitors, particularly for FGFR4, which is a key driver in hepatocellular carcinoma.[3] The this compound scaffold has emerged as a promising starting point for the development of such selective inhibitors. This guide will explore the chemical modifications to this core structure that influence potency and selectivity across the FGFR family.
The this compound Scaffold: A Privileged Core for Kinase Inhibition
The this compound core serves as an excellent foundation for the design of ATP-competitive kinase inhibitors. Its aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase domain, a feature common to many kinase inhibitors. The hydroxyl group provides a further point for interaction or derivatization, while the methyl group can influence the orientation of the molecule within the binding pocket.
The true value of this scaffold lies in its synthetic tractability, allowing for systematic modifications at various positions to explore the chemical space and optimize for potency and selectivity. The subsequent sections will analyze how substitutions on this core and related aminopyrimidine structures dictate their interaction with different FGFR isoforms.
Comparative Analysis of Derivatives: Decoding the Determinants of FGFR Selectivity
The selectivity of this compound derivatives for different FGFR isoforms is dictated by subtle structural modifications that exploit the minor differences in the ATP-binding pockets of the four receptors. A key differentiator is the presence of a cysteine residue (Cys552) in the hinge region of FGFR4, which is a tyrosine in FGFR1, 2, and 3. Many selective FGFR4 inhibitors are designed to form a covalent bond with this unique cysteine, thereby achieving high potency and selectivity.
Case Study: Achieving High FGFR4 Selectivity
A recent study by Chaudhary et al. provides an excellent case study in achieving FGFR4 selectivity through the strategic modification of an aminopyrimidine core, which is structurally related to the this compound scaffold.[3] Their work highlights the importance of methyl groups on the core and substitutions on the solvent-exposed region.
Table 1: Comparative Inhibitory Activity of Key this compound and Related Derivatives against FGFR Isoforms
| Compound ID | Core Scaffold | Key Substitutions | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | FGFR4 Selectivity (vs. FGFR1/2/3) | Reference |
| BLU9931 | Aminopyrimidine | Acrylamide | >40,000 | >40,000 | >40,000 | 3 | >13,333-fold | [3] |
| Compound 6A | Aminotrimethylpyridinol | Acrylamide | 1565 | 1149 | 277 | 190 | 1.5 - 8-fold | [3] |
| Compound 6O | Aminodimethylpyrimidinol | Difluoro substitution, Acrylamide | >50,000 | 35,482 | >30,000 | 75.3 | 398 - 664-fold | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Methyl Group Placement: The introduction of methyl groups on the central pyridine or pyrimidine ring can significantly impact selectivity. In the case of Compound 6A, the trimethylpyridine core leads to a loss of selectivity compared to the highly selective FGFR4 inhibitor BLU9931. Molecular docking studies suggest that these methyl groups can cause steric clashes with the hinge region of FGFR4, weakening the binding affinity.[3]
-
Halogen Substitution: The presence and nature of halogen substituents on the dimethoxyphenyl ring play a crucial role. In Compound 6O, the smaller size of the fluorine atoms compared to chlorine allows for a more favorable conformation for strong binding interactions with FGFR4.[3]
-
Covalent Warhead: The acrylamide moiety acts as a Michael acceptor, forming a covalent bond with the Cys552 residue in FGFR4. This irreversible interaction is a key driver of both potency and selectivity for many FGFR4 inhibitors.[3]
The remarkable selectivity of Compound 6O, which is at least 8 times more selective for FGFR4 than BLU9931, underscores the power of fine-tuning these structural elements.[3] The dimethyl groups on the pyrimidine ring of 6O appear to be optimally positioned to disfavor binding to FGFR1, 2, and 3, while the difluoro substitution enhances the interaction with FGFR4.[3]
Towards Pan-FGFR and FGFR1/2/3 Selective Inhibition
While FGFR4 selectivity is crucial for certain cancers, pan-FGFR inhibitors or those selective for FGFR1/2/3 are valuable for other malignancies driven by alterations in these isoforms.[1] Achieving this requires a different design strategy, often avoiding the covalent interaction with the unique FGFR4 cysteine.
For pan-FGFR inhibitors based on the aminopyridine scaffold, the focus is on optimizing interactions with the common features of the FGFR ATP-binding pocket. This often involves:
-
Flexible Linkers: Employing more flexible linkers to the solvent-exposed region can allow the molecule to adapt to the subtle differences between the FGFR isoforms.
-
Alternative Hinge Binders: Utilizing different heterocyclic cores that can still form the key hydrogen bonds with the hinge region but present a different vector for substitution.
-
Exploiting the DFG-out Conformation: Designing inhibitors that bind to the inactive "DFG-out" conformation of the kinase can also lead to potent pan-FGFR inhibition.
Developing selective FGFR1/2/3 inhibitors from the this compound scaffold would involve modifications that are sterically or electronically disfavored by the FGFR4 binding pocket while being accommodated by the other isoforms.
Experimental Protocols
To ensure the reproducibility and validity of findings in the development of FGFR inhibitors, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.
Synthesis of the 6-Amino-2,4,5-trimethylpyridin-3-ol Core
The synthesis of the core pyridinol structure can be achieved from commercially available starting materials, such as pyridoxine.[3]
Step-by-step Protocol:
-
Chlorination of Pyridoxine: Treat pyridoxine with a chlorinating agent (e.g., thionyl chloride) to convert the hydroxymethyl groups to chloromethyl groups.
-
Reductive Cleavage: Subject the resulting chlorinated intermediate to reductive cleavage to replace the chloromethyl groups with methyl groups.
-
Ring Bromination: Introduce a bromine atom onto the pyridine ring through electrophilic aromatic substitution.
-
Final Assembly: The resulting brominated trimethylpyridine can then be used as a key intermediate for coupling with other fragments to generate the final inhibitor molecules.
A detailed, step-by-step synthesis for a specific derivative, Compound 6O, is provided in the supplementary information of the cited reference.[3]
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Step-by-step Protocol:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Dilute the recombinant human FGFR enzyme (FGFR1, 2, 3, or 4) and the substrate (e.g., poly(E,Y)4:1) in the kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare the ATP solution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for FGFR Phosphorylation
This assay determines the ability of a compound to inhibit FGFR autophosphorylation in a cellular context.
Step-by-step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells with known FGFR alterations in a 6-well plate and allow them to adhere overnight.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., pFGFR Tyr653/654) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL detection reagent.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Step-by-step Protocol:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well opaque-walled plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound or DMSO.
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control cells.
-
Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing Key Concepts: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the FGFR signaling pathway, the general workflow for inhibitor evaluation, and the structure-activity relationships of the this compound derivatives.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for FGFR inhibitor evaluation.
Caption: Key structure-activity relationships for FGFR selectivity.
Conclusion
The this compound scaffold and its related aminopyrimidine analogues represent a versatile platform for the development of potent and selective FGFR inhibitors. Through meticulous chemical design, particularly the introduction of specific substitutions that exploit the subtle differences in the ATP-binding pockets of the FGFR isoforms, it is possible to achieve high selectivity for FGFR4 or to develop pan-FGFR inhibitors. The ability to form a covalent bond with the unique Cys552 residue in FGFR4 is a particularly effective strategy for achieving isoform-specific inhibition.
The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds, from initial in vitro kinase assays to cellular characterization. As our understanding of the structural biology of FGFRs continues to grow, so too will our ability to design the next generation of highly selective and effective FGFR-targeted therapies.
References
-
Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., ... & Jeong, B. S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]
-
Xie, Y., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters, 14(3), 312-318. [Link]
- Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer.
-
Mo, F., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 738-743. [Link]
-
Wu, D., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 736560. [Link]
-
Ren, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116528. [Link]
-
D'Angelo, N. D., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]
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- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Amino-4-methylpyridin-3-OL Derivatives and BLU-9931 as FGFR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target, particularly in hepatocellular carcinoma (HCC) where aberrant signaling of the FGF19-FGFR4 axis is a known oncogenic driver.[1][2] This guide provides an in-depth, objective comparison of a novel class of 6-Amino-4-methylpyridin-3-OL derivatives against the well-characterized, potent FGFR4 inhibitor, BLU-9931. This analysis is designed to equip researchers and drug development professionals with the necessary experimental data and mechanistic insights to inform their research and development endeavors.
Introduction to the Contenders: A Shared Target, Distinct Scaffolds
Both this compound derivatives and BLU-9931 are small molecule inhibitors designed to selectively target FGFR4, a receptor tyrosine kinase. Their primary mechanism of action involves binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation and survival.
BLU-9931 , a pioneering molecule in this class, is a highly selective and irreversible inhibitor of FGFR4.[1][3] Its irreversible binding is achieved through the formation of a covalent bond with a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members, which contributes to its remarkable selectivity.[3]
The This compound derivatives , and more specifically the lead compound 6O (a 2-amino-4,6-dimethylpyrimidin-5-ol derivative), represent a newer class of selective FGFR4 inhibitors.[2][4] These compounds also function as ATP-competitive inhibitors and have been designed to achieve high potency and selectivity for FGFR4.[2][4]
Head-to-Head Comparison: Efficacy and Selectivity
The central tenet of a successful targeted therapy lies in its ability to potently inhibit the intended target while sparing off-target molecules to minimize toxicity. Here, we compare the in vitro potency and selectivity of the lead this compound derivative, compound 6O, with BLU-9931.
| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 |
| Compound 6O | FGFR4 | 75.3 | >664-fold (>50,000 nM) | 471-fold (35,482 nM) | >398-fold (>30,000 nM) |
| BLU-9931 | FGFR4 | 3 | >197-fold (591 nM) | >164-fold (493 nM) | 50-fold (150 nM) |
Data for Compound 6O and its selectivity are derived from Chaudhary et al., 2022.[2] Data for BLU-9931 IC50 and selectivity are from Hagel et al., 2015.
While BLU-9931 exhibits a lower IC50 value, indicating higher potency in enzymatic assays, compound 6O demonstrates a significantly superior selectivity profile against other FGFR family members.[2] This enhanced selectivity of compound 6O, particularly against FGFR1-3, is a critical attribute that could translate to a wider therapeutic window and reduced off-target toxicities in a clinical setting.
The Structural Basis of Selectivity: A Tale of Two Binding Modes
The remarkable selectivity of both inhibitor classes can be attributed to their unique interactions within the FGFR4 kinase domain.
BLU-9931 achieves its selectivity through a covalent interaction with Cys552, a residue unique to FGFR4 among the FGFR family.[3] This irreversible binding provides sustained target engagement.
Compound 6O , as elucidated through molecular docking studies, owes its high selectivity to the steric hindrance imposed by the dimethyl groups on its pyrimidine ring.[2] These methyl groups are predicted to clash with the hinge region of FGFR1, FGFR2, and FGFR3, preventing a stable binding conformation. In contrast, the smaller pocket of FGFR4 can accommodate this substitution, allowing for potent and selective inhibition. Furthermore, the fluorine atom on the dimethoxyphenyl ring of compound 6O is suggested to form a strong binding interaction within the FGFR4 active site.[2]
In Vivo Efficacy: Preclinical Models Tell a Promising Story
The ultimate measure of an anti-cancer agent's potential lies in its ability to control tumor growth in vivo. Both BLU-9931 and compound 6O have demonstrated significant anti-tumor activity in preclinical models of HCC.
BLU-9931 has been extensively evaluated in subcutaneous xenograft models using HCC cell lines such as Hep3B. In these models, oral administration of BLU-9931 led to dose-dependent tumor growth inhibition and even tumor regression at higher doses.[3] Notably, in some instances, complete responses were observed, with no signs of tumor recurrence after cessation of treatment.[3]
Compound 6O was evaluated in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model.[2][4] This model, while different from traditional mouse xenografts, allows for the rapid assessment of anti-tumor and anti-angiogenic effects. In the CAM model, compound 6O demonstrated in vivo anti-tumor activity that was comparable to that of BLU-9931.[2][4]
It is important to note that while both compounds show promise, the in vivo data were generated in different preclinical models. Direct head-to-head studies in the same in vivo model would be necessary for a definitive comparison of their in vivo efficacy.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. Below are representative methodologies for the key assays used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound derivatives or BLU-9931) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, recombinant human FGFR4 enzyme, and the appropriate substrate in kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed HCC cells (e.g., Hep3B, Huh7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 values.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the FGFR4 signaling pathway and the experimental workflows.
FGFR4 Signaling Pathway
Caption: The FGF19-FGFR4 signaling cascade and the point of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: A generalized workflow for the characterization of FGFR4 inhibitors.
Conclusion and Future Perspectives
This guide has provided a detailed comparison of this compound derivatives and BLU-9931, two promising classes of FGFR4 inhibitors. While BLU-9931 set a benchmark for potent and selective FGFR4 inhibition, the novel this compound derivatives, exemplified by compound 6O, exhibit a superior selectivity profile, a highly desirable characteristic for targeted cancer therapies.
The development of BLU-9931 paved the way for its successor, BLU-554 (fisogatinib), which has advanced into clinical trials, demonstrating the therapeutic potential of this approach. The preclinical data for compound 6O suggests that this chemical series also holds significant promise.
Future research should focus on direct, head-to-head in vivo comparisons in relevant HCC models, such as subcutaneous and orthotopic xenografts, to definitively establish the relative efficacy of these two classes of inhibitors. Furthermore, comprehensive pharmacokinetic and toxicology studies will be crucial in determining the clinical viability of the this compound derivatives. The insights provided herein should serve as a valuable resource for the continued development of next-generation FGFR4 inhibitors for the treatment of hepatocellular carcinoma and other FGF19-driven cancers.
References
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Hagel, M., Miduturu, C., Vacer, A., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424–437. [Link]
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Blueprint Medicines. (2015). Blueprint Medicines Publishes Preclinical Proof-of-Concept Data on Promising New Therapy for Patients with Genomically Defined Hepatocellular Carcinoma. PR Newswire. [Link]
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Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. PubMed. [Link]
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Chaudhary, C. L., Lim, D., Chaudhary, P., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
-
Chaudhary, C. L., Lim, D., Chaudhary, P., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. [Link]
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A Comparative Assessment of Antioxidant Capacity: 6-Amino-4-methylpyridin-3-ol versus α-Tocopherol
Prepared by: A Senior Application Scientist
This guide provides a comprehensive technical comparison of the antioxidant capacities of the novel synthetic compound, 6-Amino-4-methylpyridin-3-ol, and the well-established natural antioxidant, α-tocopherol. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of their antioxidant action and presents a rigorous experimental framework for their comparative evaluation using established in vitro assays.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants mitigate this damage by neutralizing free radicals. For decades, α-tocopherol, the most biologically active form of Vitamin E, has been the gold standard for lipophilic antioxidants, primarily due to its potent ability to inhibit lipid peroxidation within cellular membranes.[3][4][5]
However, the search for novel synthetic antioxidants with potentially enhanced efficacy, stability, or specific cellular targeting continues to be a critical area of pharmaceutical research. Pyridine derivatives, particularly those with hydroxyl and amino substitutions, have shown considerable promise as potent free radical scavengers.[6][7][8] This guide focuses on this compound, a representative of the pyridin-3-ol class, which has been identified as having potentially superior antioxidant activity. A study on novel 6-amino-3-pyridinols demonstrated that they exerted higher reactivity toward peroxyl radicals and more potent activity for inhibiting oxidative stress than α-tocopherol in several models.[9] This document outlines the scientific rationale and experimental protocols to rigorously test this hypothesis.
Structural and Mechanistic Basis of Antioxidant Action
An antioxidant's efficacy is intrinsically linked to its chemical structure. The primary mechanisms of action involve either hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.
α-Tocopherol: The Natural Benchmark
Alpha-tocopherol is a fat-soluble vitamin that functions as the primary chain-breaking antioxidant in biological membranes.[4] Its activity stems from the hydroxyl group on the chromanol ring. This phenolic hydrogen is readily donated to lipid peroxyl radicals, halting the lipid peroxidation chain reaction and forming a relatively stable, resonance-stabilized tocopheroxyl radical.[3][10][11] This radical can then be recycled back to its active form by other antioxidants like Vitamin C.
This compound: A Promising Synthetic Challenger
The antioxidant potential of this compound is conferred by the electron-rich pyridin-3-ol core. The key structural features contributing to its activity are:
-
Hydroxyl Group (-OH) at C3: This group can readily donate a hydrogen atom (HAT mechanism) to a radical species.
-
Amino Group (-NH2) at C6: This electron-donating group increases the electron density of the pyridine ring, which enhances the stability of the radical formed after hydrogen donation and facilitates electron transfer (SET mechanism).
-
Methyl Group (-CH3) at C4: As another electron-donating group, it further contributes to the stabilization of the antioxidant's radical cation.
The synergistic effect of these functional groups is hypothesized to make this compound a highly reactive radical scavenger, potentially exceeding the activity of α-tocopherol in certain chemical environments.
Figure 1: Generalized radical scavenging mechanisms for α-tocopherol and this compound.
A Multi-Assay Experimental Design for Comprehensive Evaluation
No single assay can fully capture the antioxidant capacity of a compound. Therefore, a multi-pronged approach is essential for a robust comparison. We propose a workflow employing three distinct and complementary in vitro assays: DPPH, ABTS, and FRAP. This strategy allows for the evaluation of antioxidant activity through different mechanisms (HAT and SET) and against different radical species.
Causality of Assay Selection:
-
DPPH Assay: Chosen for its simplicity and specificity towards HAT-based mechanisms. It uses a stable nitrogen-centered radical.[12][13]
-
ABTS Assay: Selected for its versatility. The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic compounds. It reacts via both HAT and SET pathways.[14][15]
-
FRAP Assay: Included to specifically quantify the electron-donating (reducing) capacity of the antioxidants, a purely SET-based mechanism.[1][16]
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A Senior Application Scientist's Guide to the In Vivo Validation of 6-Amino-4-methylpyridin-3-ol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel 6-Amino-4-methylpyridin-3-ol derivatives. Moving a chemical entity from a promising in vitro hit to a viable preclinical candidate is a complex process where the crucible of in vivo testing determines its ultimate fate. This document is structured to provide not just protocols, but the strategic thinking and causal reasoning behind the critical decisions made during the validation process. We will compare and contrast validation strategies for two distinct therapeutic areas where pyridin-3-ol scaffolds have shown potential: oncology and neuroprotection.
The Strategic Imperative of In Vivo Validation
The this compound scaffold is a versatile pharmacophore. Recent studies have identified derivatives with potent and selective inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC).[1][2] Concurrently, related pyridine and pyridinol structures are widely investigated for their neuroprotective properties, often tied to antioxidant and anti-inflammatory mechanisms.[3][4][5]
An in vivo validation plan must therefore be tailored to the specific biological hypothesis. It is not merely about confirming efficacy; it is a multi-faceted investigation into a compound's absorption, distribution, metabolism, and excretion (ADME), its safety profile, and its target engagement in a complex biological system. The diagram below outlines a generalized workflow, which we will subsequently dissect for specific applications.
Caption: High-level workflow for the preclinical in vivo validation of a lead compound.
Comparative Analysis of Animal Models: Oncology vs. Neurodegeneration
The choice of animal model is the most critical decision in designing an efficacy study. It must recapitulate key aspects of the human disease pathology and be appropriate for testing the specific mechanism of action of the drug candidate.[6] Below is a comparison of common models for validating FGFR4 inhibitors and neuroprotective agents.
| Feature | Oncology Model (Hepatocellular Carcinoma) | Neurodegeneration Model (Parkinson's-like) | Rationale & Causality |
| Model Type | Cell Line-Derived Xenograft (CDX) or Chick Chorioallantoic Membrane (CAM).[2] | Neurotoxin-induced (e.g., 6-OHDA, MPTP).[3][5] | The CDX model directly tests the compound's effect on human cancer cells with known genetic drivers (e.g., FGFR4 overexpression). The neurotoxin model mimics specific pathological insults (oxidative stress, dopaminergic neuron loss) relevant to the human disease.[7] |
| Species | Immunocompromised Mice (e.g., NSG, Nude) or Chick Embryo. | Rats or Mice (e.g., C57BL/6).[5] | Immunocompromised mice are required to prevent rejection of human tumor grafts. Standard rodent strains are used for neurotoxin models as the insult is chemically induced. |
| Primary Endpoints | Tumor Growth Inhibition (TGI), Tumor Volume, Survival. | Behavioral/Motor Function (e.g., Rotarod, Cylinder Test), Immunohistochemistry (e.g., Tyrosine Hydroxylase staining), Biomarker levels (e.g., Dopamine). | Endpoints in oncology are focused on tumor burden. In neurodegeneration, both functional recovery and cellular/molecular evidence of protection are essential to demonstrate a meaningful therapeutic effect. |
| Study Duration | 21-40 days. | 14-30 days post-toxin induction. | Duration is dictated by the time required for tumors to reach a specified size or for the neurotoxic lesion and subsequent behavioral deficits to stabilize. |
Case Study 1: Oncology - Validation of an FGFR4 Inhibitor (Compound 6O)
A derivative of 2-amino-4,6-dimethylpyrimidin-5-ol, compound 6O, has been identified as a highly selective FGFR4 inhibitor, showing potent anti-proliferative activity in the Hep3B hepatocellular carcinoma cell line.[1][2] The in vivo validation sought to confirm its anti-tumor activity.
FGFR4 Signaling Pathway
The rationale for using an FGFR4 inhibitor is to block the downstream signaling cascade that promotes tumor cell proliferation and survival.
Caption: Simplified FGFR4 signaling pathway inhibited by 6-Amino-pyridin-3-ol derivatives.
Experimental Protocol: Hep3B Xenograft Model
This protocol is designed to directly assess the impact of Compound 6O on the growth of an FGFR4-dependent tumor in vivo.
-
Animal & Cell Line:
-
Use 6-8 week old female BALB/c nude mice. Allow 1 week for acclimatization.
-
Culture Hep3B cells (known to overexpress FGFR4) under standard conditions. Ensure cells are free of mycoplasma.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ Hep3B cells mixed with Matrigel into the right flank of each mouse.
-
Monitor tumor growth using calipers. The causality here is that Matrigel provides an extracellular matrix scaffold, improving initial tumor take-rate and growth consistency.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into vehicle and treatment groups (n=8-10 per group). This step is critical to prevent bias.
-
Prepare Compound 6O in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water).
-
Administer Compound 6O (e.g., 50 mg/kg) and vehicle via oral gavage once daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the vehicle group reach a predetermined size (~2000 mm³).
-
At termination, collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for phosphorylated downstream targets like p-ERK) to confirm target engagement.
-
Hypothetical Data Summary
| Group | Dose (mg/kg, PO) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%) |
| Vehicle | 0 | 1850 ± 210 | - | -2.5 ± 1.5 |
| Compound 6O | 50 | 450 ± 95 | 75.7% | -4.1 ± 2.0 |
| BLU9931 (Control)[2] | 50 | 480 ± 110 | 74.1% | -3.8 ± 1.8 |
Case Study 2: Neuroprotection - Validation of a Hypothetical Derivative (Derivative 'N')
Let's hypothesize a this compound derivative ('Derivative N') that showed potent antioxidant and anti-apoptotic activity in vitro. A logical next step is to test its neuroprotective efficacy in an animal model of Parkinson's disease, where oxidative stress is a key pathological driver.[8]
Neuroprotective Signaling Pathway (Nrf2/HO-1)
Many neuroprotective compounds exert their effects by upregulating endogenous antioxidant defense systems, such as the Nrf2 pathway.[4]
Caption: The Nrf2/HO-1 pathway, a common target for neuroprotective compounds.[4]
Experimental Protocol: 6-OHDA Rat Model of Parkinsonism
This protocol is designed to create a specific lesion of dopaminergic neurons and assess if Derivative 'N' can protect these neurons and preserve motor function.[3]
-
Animal & Stereotaxic Surgery:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle. This toxin is selectively taken up by dopaminergic neurons, causing their degeneration. A unilateral lesion allows the contralateral side to serve as an internal control.
-
-
Drug Administration:
-
Begin treatment with Derivative 'N' (e.g., 20 mg/kg, IP) or vehicle one day prior to surgery (pre-treatment) and continue for 14 days post-surgery. This regimen tests both preventative and restorative potential.
-
-
Behavioral Assessment:
-
At 14 and 21 days post-lesion, perform behavioral tests.
-
Cylinder Test: Assesses forelimb use asymmetry. A lesioned rat will preferentially use the non-impaired (ipsilateral) forelimb.
-
Apomorphine-Induced Rotations: Apomorphine is a dopamine agonist that causes contralateral rotations in lesioned animals due to receptor sensitization. The number of rotations is proportional to the extent of the lesion.
-
-
Endpoint Analysis (Histology & Biochemistry):
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform immunohistochemistry on brain slices for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of surviving TH-positive neurons in the substantia nigra.
-
Measure levels of oxidative stress markers (e.g., lipid peroxidation) and dopamine levels in the striatum via HPLC.[3]
-
Hypothetical Data Summary
| Group | Contralateral Rotations (turns/60 min) | TH+ Cell Count (% of control side) | Striatal Dopamine (% of control side) |
| Sham + Vehicle | 15 ± 8 | 98 ± 4% | 97 ± 5% |
| 6-OHDA + Vehicle | 450 ± 65 | 22 ± 7% | 15 ± 6% |
| 6-OHDA + Derivative 'N' | 180 ± 50 | 65 ± 11% | 58 ± 10% |
Pharmacokinetic and Safety Considerations
Efficacy is meaningless if the compound cannot reach its target at a sufficient concentration or if it is overtly toxic.[9]
-
Pharmacokinetics (PK): A preliminary PK study in rodents is essential.[10] This typically involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). This data is crucial for selecting the dose and schedule for efficacy studies.
-
Toxicology: Throughout efficacy studies, monitor for clinical signs of toxicity (e.g., lethargy, ruffled fur) and body weight loss. In-silico predictions and preliminary dose-range finding studies help identify potential liabilities of the pyridine scaffold, which can sometimes be associated with specific toxicities.[11][12] Formal GLP-compliant toxicology studies are required before initiating human clinical trials.[9]
Conclusion
The in vivo validation of this compound derivatives requires a bespoke, hypothesis-driven approach. As demonstrated, a compound targeting FGFR4 in cancer necessitates a vastly different validation strategy from a neuroprotective agent targeting oxidative stress. The success of the program hinges on selecting clinically relevant animal models, defining robust and quantifiable endpoints, and integrating efficacy data with pharmacokinetic and safety profiles. By adhering to these principles of rigorous scientific and logical validation, researchers can effectively de-risk their candidates and build a compelling data package for further development.
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(2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 6-Amino-4-methylpyridin-3-ol Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. It is the cornerstone of predicting both its efficacy and its potential for toxicity. The 6-amino-4-methylpyridin-3-ol scaffold and its close chemical relatives represent a promising class of kinase inhibitors. However, like most compounds targeting the highly conserved ATP-binding pocket of kinases, a thorough investigation of their off-target interactions is not just recommended—it is essential for advancing a lead candidate.
This guide provides an in-depth, technically-focused comparison of methodologies for profiling the cross-reactivity of this inhibitor class. Rather than a generic overview, we will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare representative data to provide a framework for rigorous inhibitor characterization. As a primary example, we will focus on aminopyridinol derivatives developed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).
The Imperative of Selectivity: Why Comprehensive Profiling Matters
The development of a kinase inhibitor is a balancing act between achieving potent on-target activity and minimizing off-target engagement. While some off-target effects can lead to beneficial polypharmacology, unintended interactions are a primary cause of adverse events and clinical trial failures.[1] A comprehensive cross-reactivity profile serves two main purposes:
-
De-risking Development: Early identification of potential liabilities, such as the inhibition of kinases crucial for cardiac function or glucose metabolism, allows for informed decisions and chemical optimization to mitigate these risks.
-
Understanding Phenotype: If a compound shows a potent effect in a cellular assay, a kinome-wide profile is crucial to confirm that the observed phenotype is indeed due to the inhibition of the intended target and not an unexpected off-target.
To build this comprehensive picture, a multi-tiered approach combining broad in vitro screening with focused cellular validation is the gold standard.
Core Methodologies for a Validated Cross-Reactivity Profile
A robust profiling cascade integrates biochemical assays that measure direct enzymatic inhibition or binding with cellular assays that confirm target engagement in a physiological context.
Part 1: In Vitro Kinome-Wide Profiling
The first step is to cast a wide net to understand the inhibitor's promiscuity across the human kinome. This is typically achieved by screening the compound against a large panel of recombinant kinases. Two primary methods dominate this space: activity-based assays and binding assays.
Featured Methodology: Competition Binding Assay (e.g., KINOMEscan™)
Competition binding assays offer a distinct advantage as they are independent of ATP concentration and can identify interactions with non-enzymatically active kinase domains. The KINOMEscan™ platform from Eurofins Discovery is an industry-standard method that quantitatively measures the ability of a compound to compete with an active-site directed ligand for binding to the kinase.[2][3][4]
-
Compound Preparation: The test inhibitor is solubilized in DMSO to a high concentration stock (e.g., 10-100 mM). For a single-point screen, a working concentration (e.g., 1-10 µM) is prepared. For Kd determination, an 11-point serial dilution is created.
-
Assay Plate Preparation: The inhibitor dilutions are added to the wells of a microtiter plate.
-
Reagent Addition: A mixture containing a specific DNA-tagged kinase from a large panel (e.g., 468 kinases in the scanMAX panel) and beads coated with an immobilized, broadly active kinase ligand is added to the wells.[2]
-
Competition & Binding: The plate is incubated to allow the test inhibitor and the immobilized ligand to compete for binding to the kinase's active site. If the test inhibitor has a high affinity, it will prevent the kinase from binding to the beads.
-
Washing: Unbound kinase is washed away. The amount of kinase remaining bound to the beads is inversely proportional to the affinity of the test inhibitor.
-
Quantification: The kinase bound to the beads is eluted, and the amount is quantified by detecting its unique DNA tag using quantitative PCR (qPCR).[4]
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A low %Ctrl value (e.g., <10%) indicates strong binding. For dose-response experiments, the data is fitted to a curve to determine the dissociation constant (Kd).
An alternative, widely used method is the radiometric activity assay, such as Reaction Biology's HotSpot™ platform. This technique directly measures the transfer of 33P-labeled phosphate from ATP to a substrate, providing a direct readout of enzymatic inhibition.[5][6][7][8]
Part 2: Cellular Target Engagement
While in vitro assays are essential for determining biochemical cross-reactivity, they do not fully recapitulate the complex environment of a living cell. Factors like cell membrane permeability, intracellular ATP concentrations (typically in the millimolar range), and protein scaffolding can significantly alter an inhibitor's effective selectivity.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that an inhibitor engages its target in an intact cellular environment.[10]
The principle of CETSA is based on ligand-induced thermal stabilization. When a protein binds to a ligand (like our inhibitor), it is thermodynamically stabilized, causing its melting temperature (Tm) to increase. This shift in thermal stability is a direct proxy for target engagement.[11]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Hep3B, an HCC line with FGF19 amplification) to ~80% confluency. Harvest the cells and resuspend them in culture medium. Treat the cells with the desired concentration of the inhibitor or a vehicle control (DMSO) for a set period (e.g., 1 hour) at 37°C.[11]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a planned gradient (e.g., 42°C to 68°C in 2°C increments). Include a non-heated control. Heat the samples in a thermocycler for a defined period (typically 3 minutes).[11]
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a 25-37°C water bath. This disrupts the cell membrane without the use of detergents that could interfere with protein stability.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the denatured, aggregated proteins.[11]
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration (e.g., using a BCA assay) to ensure equal loading. Prepare samples for SDS-PAGE and perform a Western blot using a primary antibody specific for the target protein (e.g., anti-FGFR4).
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein remaining (normalized to the non-heated control) against the temperature. A shift in the melting curve to the right for the inhibitor-treated sample compared to the vehicle control indicates target engagement.[12]
Comparative Analysis: Aminopyridinol Scaffold vs. Alternative FGFR4 Inhibitors
To illustrate how to interpret cross-reactivity data, we will compare a representative aminopyrimidinol compound (Compound 6O ) from a published study with two well-characterized, highly selective FGFR4 inhibitors, BLU-9931 and Roblitinib (FGF401) .[13][14] Compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, is structurally analogous to the this compound class and serves as an excellent exemplar.[13][14]
On-Target Potency
The first point of comparison is the inhibitor's potency against its intended target, FGFR4. High potency is a prerequisite for a successful therapeutic agent.
| Inhibitor | Scaffold Class | On-Target Potency (FGFR4) | Mechanism |
| Compound 6O | Aminopyrimidinol | IC50 = 1.3 nM | Reversible |
| BLU-9931 | Anilino-quinazoline | IC50 = 3 nM; Kd = 6 nM | Irreversible (Covalent) |
| Roblitinib (FGF401) | 2-Formylquinoline Amide | IC50 = 1.9 nM | Reversible-Covalent |
Data sourced from[13][14],[15][16][17][18], and[19][20][21].
All three compounds demonstrate potent, low-nanomolar inhibition of FGFR4, establishing them as effective on-target agents. BLU-9931 and Roblitinib achieve their potency through covalent or reversible-covalent interactions with a non-catalytic cysteine (Cys552) in the FGFR4 active site, a feature that enhances selectivity as this cysteine is not widely conserved across the kinome.[15][19]
Selectivity within the FGFR Family
For FGFR inhibitors, selectivity against other FGFR paralogs (FGFR1, 2, and 3) is critical. Inhibition of FGFR1-3 is associated with toxicities such as hyperphosphatemia and soft tissue mineralization.[13]
| Inhibitor | FGFR1 (IC50) | FGFR2 (IC50) | FGFR3 (IC50) | Fold Selectivity (FGFR1 vs 4) |
| Compound 6O | 10.4 nM | 15.6 nM | 27.0 nM | ~8-fold |
| BLU-9931 | 591 nM | 493 nM | 150 nM | ~197-fold |
| Roblitinib (FGF401) | >10,000 nM | >10,000 nM | >10,000 nM | >5000-fold |
Data sourced from[13][14],[15][16], and[15].
This comparison clearly highlights the superior selectivity profile of BLU-9931 and particularly Roblitinib over Compound 6O within the FGFR family. While Compound 6O shows some preference for FGFR4, its nanomolar activity against other family members could be a liability. The high selectivity of BLU-9931 and Roblitinib is a direct result of their mechanism, which exploits the unique Cys552 residue in FGFR4.
Kinome-Wide Selectivity
A broader view of selectivity is obtained from a large-scale kinome screen. This is often quantified using a Selectivity Score (S-score) , which is the fraction of kinases in the panel that are inhibited above a certain threshold at a given compound concentration.[1][9][22] A lower S-score indicates higher selectivity. For example, S(10) at 3 µM is the number of kinases bound >90% divided by the total number of kinases tested.
| Inhibitor | Kinase Panel Size | Key Off-Targets (>90% Inhibition) | Selectivity Score |
| Compound 6O | Not Reported | Not Reported | Not Reported |
| BLU-9931 | 456 kinases | FGFR4 (99.7%), CSF1R (90.1%) | S(10) @ 3 µM = 0.005 |
| Roblitinib (FGF401) | 456 kinases | FGFR4 only | Highly selective (score not published) |
Data for BLU-9931 sourced from[15]. Qualitative selectivity for Roblitinib from[15].
The KINOMEscan data for BLU-9931 is exemplary. At a high concentration of 3 µM, it significantly binds to only two out of 456 kinases: its intended target FGFR4 and one off-target, Colony-Stimulating Factor 1 Receptor (CSF1R).[15] This gives it an excellent selectivity score of 0.005. While full quantitative data for Roblitinib is not publicly available, it is reported to be exquisitely selective for FGFR4.[15] The lack of broad kinome scan data for Compound 6O represents a significant gap in its characterization and highlights a critical step that would be required before further development.
Biological Context: The FGFR4 Signaling Pathway
To fully appreciate the consequences of on- and off-target inhibition, one must understand the inhibitor's role in its biological pathway. FGFR4 is a receptor tyrosine kinase. Its activation by its ligand, FGF19, in the presence of the co-receptor β-Klotho, triggers downstream signaling cascades that promote cell proliferation and survival, primarily through the RAS-MAPK and PI3K-AKT pathways.[23][24][25]
Inhibition of FGFR4 by a selective compound like those discussed is intended to block these pro-growth signals. However, if an inhibitor also hits off-targets like CSF1R (as BLU-9931 does), it may have unintended consequences on macrophage biology, which could be beneficial or detrimental depending on the therapeutic context. This underscores why identifying every significant interaction is critical.
Conclusion
The comprehensive cross-reactivity profiling of a novel inhibitor, such as one based on the this compound scaffold, is a multi-step, evidence-based process. It requires an integrated workflow that begins with broad, in vitro kinome-wide screening to identify all potential binding partners and is followed by rigorous cellular assays like CETSA to confirm physiologically relevant target engagement.
As the comparative data shows, while different scaffolds can achieve high on-target potency, true selectivity is a distinguishing feature that must be empirically proven. The aminopyridinol/pyrimidinol class shows clear promise as selective FGFR4 inhibitors, but a full kinome-wide analysis is a mandatory step to fully understand their potential and position them relative to highly optimized alternatives like BLU-9931 and Roblitinib. By following the structured, self-validating methodologies outlined in this guide, researchers can build a robust data package, enabling confident decision-making in the complex but rewarding field of kinase inhibitor development.
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Fairhurst, R. A., et al. (2020). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. PubMed. [Link]
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A Comparative Guide to Bioisosteric Strategies for Modifying 6-Amino-4-methylpyridin-3-ol
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of bioisosteric strategies for the promising scaffold, 6-Amino-4-methylpyridin-3-ol. By exploring the rationale behind various modifications and providing supporting experimental data, this document aims to empower researchers to rationally design analogs with improved potency, selectivity, and pharmacokinetic profiles.
Introduction to this compound and the Power of Bioisosterism
This compound is a versatile heterocyclic scaffold. Its constituent aminopyridine and phenol-like moieties offer multiple points for interaction with biological targets. Notably, derivatives of this scaffold have shown promise as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma, as well as demonstrating antioxidant properties.[1] However, like many lead compounds, the inherent physicochemical properties of the parent scaffold may present challenges in terms of metabolic stability, bioavailability, and off-target effects.
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy to address these challenges.[2] This approach allows for the fine-tuning of a molecule's characteristics to enhance its drug-like properties while preserving or improving its desired biological activity. Bioisosteres are broadly classified into two categories:
-
Classical Bioisosteres: These are atoms or groups that have a similar size, shape, and electronic configuration.
-
Non-classical Bioisosteres: These are structurally distinct groups that mimic the key biological or physicochemical properties of the original functional group.
This guide will delve into specific bioisosteric modifications for the key functional groups of this compound – the 6-amino group and the 3-hydroxyl group – and explore the impact of these changes on its biological activity, with a focus on FGFR4 inhibition.
Strategic Bioisosteric Modifications of this compound
The this compound scaffold can be considered as having two key pharmacophoric elements: a substituted aniline-like moiety (the 6-amino-4-methylpyridine core) and a phenol-like group (the 3-hydroxyl). Both of these groups are amenable to a wide range of bioisosteric replacements.
Bioisosteric Replacement of the Pyridine Core: A Focus on the Pyrimidine Scaffold
A common strategy in medicinal chemistry is the replacement of a pyridine ring with other heteroaromatic systems. A prime example is the substitution with a pyrimidine ring, which can significantly alter the electronic properties and metabolic stability of the molecule.
A study by Lee et al. (2022) provides a direct comparison of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives with their 2-amino-4,6-dimethylpyrimidin-5-ol bioisosteres as FGFR4 inhibitors.[1] This allows for a data-driven evaluation of this bioisosteric switch.
The following table summarizes the in vitro inhibitory activity (IC50) of representative trimethylpyridine and dimethylpyrimidine analogs against FGFR family kinases.
| Compound ID | Core Scaffold | X | Y | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | FGFR4 Selectivity over FGFR1/2/3 |
| 6A | Trimethylpyridine | F | H | 1565 | 1149 | 277 | 190 | 1.5 - 8 fold |
| 6O | Dimethylpyrimidine | F | H | >50,000 | 35,482 | >30,000 | 75.3 | 398 - 664 fold |
Data extracted from Lee et al., 2022.[1]
As the data clearly indicates, the bioisosteric replacement of the trimethylpyridine core with a dimethylpyrimidine scaffold in compound 6O led to a dramatic increase in selectivity for FGFR4 over other FGFR isoforms.[1] While the potency against FGFR4 was comparable to the pyridine analog 6A , the selectivity of 6O was significantly enhanced.[1]
Molecular docking studies suggest that the methyl groups on the pyrimidine ring of 6O may induce a conformational constraint that is less favorable for binding to the active sites of FGFR1, 2, and 3, thus contributing to its remarkable selectivity.[1] This highlights how a seemingly subtle bioisosteric switch can have a profound impact on the selectivity profile of a compound.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis of aminopyridinol derivatives and the assessment of their biological and pharmacokinetic properties are provided below.
General Procedure for the Synthesis of Aminopyridinol and Aminopyrimidinol Derivatives
The synthesis of the core scaffolds and their subsequent derivatization can be achieved through multi-step synthetic routes. A representative scheme for the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, based on the work of Lee et al. (2022), is outlined below.[1]
Caption: Workflow for an in vitro FGFR kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Prepare solutions of the FGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in kinase assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the FGFR kinase, the substrate, and the test compound dilutions.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Pharmacokinetic Assays
To assess the drug-like properties of the synthesized compounds, the following standard in vitro assays can be performed.
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Caption: Workflow for a microsomal metabolic stability assay.
Protocol Outline:
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and an NADPH-regenerating system at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: After protein precipitation, analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percent of the parent compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance.
This assay assesses the potential for a compound to be absorbed across the intestinal wall.
Protocol Outline:
-
Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to allow them to differentiate and form a monolayer.
-
Assay: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At a specified time point (e.g., 2 hours), take samples from the receiver compartment.
-
Analysis: Analyze the concentration of the compound in the receiver compartment using LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters.
Future Directions and Broader Bioisosteric Considerations
The data presented herein provides a strong rationale for the exploration of pyrimidine bioisosteres of the this compound scaffold to enhance FGFR4 selectivity. However, this is just one of many potential bioisosteric strategies. Future work could explore:
-
Non-classical bioisosteres for the 3-hydroxyl group: To improve metabolic stability and oral bioavailability, the phenol moiety could be replaced with other acidic groups such as hydroxypyridones, N-hydroxyimidazoles, or tetrazoles.
-
Bioisosteres for the 6-amino group: To modulate basicity and hydrogen bonding capacity, the amino group could be replaced with groups like -OH, -CH3, or incorporated into a heterocyclic ring.
-
Scaffold hopping: More drastic modifications, where the entire this compound core is replaced with a structurally distinct scaffold that maintains the key pharmacophoric features, could lead to the discovery of novel intellectual property with improved drug-like properties. [3][4]
Conclusion
The strategic application of bioisosterism is a powerful tool in the optimization of lead compounds. As demonstrated with the this compound scaffold, a well-chosen bioisosteric replacement, such as the substitution of the pyridine ring with a pyrimidine, can lead to significant improvements in the selectivity profile of a drug candidate. By combining rational design with robust experimental evaluation, researchers can effectively navigate the complexities of drug discovery and develop safer and more effective therapeutic agents. This guide provides a framework and the necessary experimental details to embark on such an endeavor.
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Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. Available from: [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available from: [Link]
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Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold-Hopping Approaches. Drug Discovery Today, 17, 310–324. Available from: [Link]
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Bajorath, J. (2016). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 59(9), 4062-4076. Available from: [Link]
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Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. Available from: [Link]
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Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available from: [Link]
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A Comparative Guide to the Synthesis of Aminopyridinol Scaffolds: Strategies, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The aminopyridinol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic and structural properties. The strategic placement of amino and hydroxyl groups on the pyridine ring allows for diverse interactions with biological targets, making it a privileged structure in drug discovery.[1] This guide offers an in-depth comparison of prevalent synthetic routes to aminopyridinol compounds, providing the causal insights and experimental data necessary for researchers to make informed strategic decisions in their synthetic campaigns.
Core Synthetic Strategies
The synthesis of aminopyridinols can be approached through several distinct strategies, each with inherent advantages and limitations. The primary methods involve:
-
Reduction of Nitropyridinols: A classical and reliable method involving the reduction of a nitro group precursor.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of a leaving group on the pyridine ring by an amine or hydroxide nucleophile.
-
Transition-Metal Catalyzed Cross-Coupling: Modern methods, such as the Buchwald-Hartwig amination, for forming the C-N bond.
-
Ring Formation/Annulation: Constructing the aminopyridinol core from acyclic precursors.
-
Chichibabin Amination: Direct amination of hydroxypyridines, a classic named reaction in heterocyclic chemistry.[2][3][4]
This guide will focus on the most widely applicable and illustrative of these strategies: the reduction of nitropyridinols and transition-metal catalyzed amination, offering a clear contrast between classical and modern approaches.
Strategy 1: Reduction of Nitropyridinols
This is arguably the most common and straightforward route to aminopyridinols. The strategy relies on the initial synthesis of a nitropyridinol, followed by the reduction of the nitro group to an amine. The choice of starting material and nitration conditions dictates the final substitution pattern, while the reduction step is typically high-yielding and clean.
Causality and Mechanistic Insight
The success of this route hinges on the regioselective nitration of a suitable pyridinol precursor or the construction of the nitropyridinol scaffold. The subsequent reduction is a fundamental transformation in organic chemistry. Catalytic hydrogenation is often the method of choice due to its efficiency and clean workup. The nitro group is reduced on the surface of a heterogeneous catalyst, such as Palladium on carbon (Pd/C), through a series of intermediates (nitroso, hydroxylamino) to the final amine.[5][6] The inert atmosphere (hydrogen or argon) is critical to prevent catalyst poisoning and ensure complete reduction.
Key Advantages & Disadvantages
-
Advantages: High yields, readily available starting materials, well-established and reliable procedures, and generally clean reactions.
-
Disadvantages: The nitration step can sometimes lead to mixtures of isomers, requiring careful purification. The use of strong acids for nitration and flammable hydrogen gas for reduction requires stringent safety precautions.
Detailed Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine
This protocol details the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[6]
Step 1: Reaction Setup
-
To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).
-
The reaction vessel is flushed with an inert gas, such as argon, to remove oxygen.
Step 2: Hydrogenation
-
Bubble hydrogen gas through the solution for 10 minutes to saturate the mixture.
-
Maintain a hydrogen atmosphere using a balloon and stir the mixture vigorously overnight at room temperature.
Step 3: Workup and Purification
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional methanol to ensure complete recovery of the product.
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
The resulting solid is purified by silica gel chromatography (eluting with 5% MeOH/CH2Cl2) to yield the pure 2-amino-3-hydroxypyridine.
Data Presentation: Reduction of Nitropyridinols
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-3-nitropyridine | [6] |
| Key Reagents | 10% Pd/C, H2, Methanol | [5][6] |
| Reaction Time | Overnight | [6] |
| Temperature | Room Temperature | [6] |
| Yield | 89% | [6] |
| Purity | >99% (after chromatography) | [5] |
Strategy 2: Palladium-Catalyzed Amination of Halopyridinols
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heteroaromatic systems like pyridines is a powerful tool for constructing aminopyridinols.[7][8] This method involves the palladium-catalyzed cross-coupling of a halopyridinol with an amine, offering a versatile and modular approach.
Causality and Mechanistic Insight
This reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridinol.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminopyridinol product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst.[8][9] Sterically hindered phosphine ligands are often employed to promote the reductive elimination step.[8] The use of a strong, non-nucleophilic base like sodium tert-butoxide is common, though milder bases like KF-alumina have also been developed to improve functional group tolerance.[7][10]
Key Advantages & Disadvantages
-
Advantages: High functional group tolerance, broad substrate scope (various amines and halopyridinols can be coupled), and modularity, allowing for the rapid synthesis of analogues.
-
Disadvantages: The cost of palladium catalysts and specialized ligands can be high. The reaction can be sensitive to air and moisture, often requiring inert atmosphere techniques. Residual palladium in the final product can be a concern for pharmaceutical applications.
Detailed Experimental Protocol: Conceptual Amination
While a specific protocol for a halopyridinol is not detailed in the provided search results, a general procedure for the Buchwald-Hartwig amination of a bromopyridine can be adapted.[10]
Step 1: Reaction Setup
-
In a glovebox, combine the bromopyridinol (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
Step 2: Reaction
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 3: Workup and Purification
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Palladium-Catalyzed Amination
| Parameter | General Conditions | Reference |
| Starting Material | Bromopyridines | [10] |
| Key Reagents | Pd(0) catalyst, Phosphine ligand, Base (e.g., NaOtBu) | [8][10] |
| Reaction Time | Varies (typically 2-24 h) | |
| Temperature | 80-110 °C | |
| Yield | Generally good to excellent | [9] |
| Purity | High after chromatography |
Comparative Analysis and Decision Making
The choice between these two synthetic strategies depends heavily on the specific target molecule, available starting materials, and project constraints such as cost and scale.
Decision-Making Flowchart
Caption: Decision flowchart for selecting a synthetic route.
Summary Comparison Table
| Feature | Route 1: Reduction of Nitropyridinol | Route 2: Palladium-Catalyzed Amination |
| Key Transformation | NO2 → NH2 | C-X → C-N |
| Versatility | Lower (depends on nitration) | Higher (modular) |
| Cost | Generally lower (cheaper reagents) | Higher (catalyst and ligand costs) |
| Scalability | Well-established for large scale | Can be challenging due to cost and catalyst removal |
| Safety Concerns | Nitrating agents, H2 gas | Pyrophoric bases, toxic metal catalyst |
| Ideal Use Case | Large-scale synthesis of a specific isomer with an available nitro precursor. | Rapid synthesis of a library of analogues for SAR studies. |
Conclusion
Both the classical reduction of nitropyridinols and the modern palladium-catalyzed Buchwald-Hartwig amination are powerful and effective methods for the synthesis of aminopyridinol compounds. The reduction pathway offers a robust, high-yielding, and cost-effective solution when a suitable nitropyridinol precursor is accessible. In contrast, the Buchwald-Hartwig amination provides unparalleled versatility and modularity, making it the preferred choice for medicinal chemistry programs that require the rapid exploration of chemical space. A thorough evaluation of project-specific needs, including target structure, scale, budget, and timeline, will ultimately guide the selection of the optimal synthetic strategy.
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of Novel 6-Amino-4-methylpyridin-3-OL Derivatives
Introduction: From Chemical Scaffold to Clinical Candidate
The 6-amino-4-methylpyridin-3-ol scaffold represents a promising starting point for novel therapeutics. Its structural motifs, particularly the pyridine ring, can confer advantageous properties such as improved metabolic stability and cellular permeability.[1][2] However, a promising chemical structure is only the beginning of the journey. To translate a novel compound into a viable drug candidate, a rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3][4] Neglecting early ADME assessment is a primary cause of late-stage clinical trial failures, leading to significant financial and temporal losses.[5]
This guide provides an in-depth, comparative framework for profiling the ADME characteristics of novel this compound derivatives. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring that the data generated is not only accurate but also contextually meaningful. The methodologies described are designed to be self-validating, incorporating appropriate controls to ensure data integrity. Our objective is to build a comprehensive ADME profile that enables data-driven decisions, identifying compounds with the highest potential for successful in vivo performance and de-risking the path to preclinical development.[6][7]
Intestinal Permeability: The Gateway to Systemic Exposure
For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[8] These cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters.[8][9] This allows us to measure not just passive diffusion but also identify if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can severely limit absorption.
Logical Workflow for Permeability Assessment
Caption: Liver Microsomal Stability Assay Workflow.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). [10][11] * Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity. [12] * Prepare the test compound stock solution (e.g., 10 mM in DMSO) and dilute to the final working concentration. [11]2. Incubation:
-
In a microcentrifuge tube, combine the microsomal solution and the test compound (final concentration typically 1-10 µM). Pre-incubate at 37°C. [12] * Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture. [10][12] * Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt metabolism. [12]3. Control Incubations:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated or chemical degradation. [11] * Positive Control: Include compounds with known metabolic fates (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin) to validate the assay performance. [13]4. Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the zero-minute sample. [13]5. Data Analysis:
-
Plot the natural logarithm of the percent remaining of the test compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k .
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL) . [11]
-
Comparative Data: Metabolic Stability of Derivative CMPD-X
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Hepatic Clearance |
| Verapamil (High Clearance) | < 5 | > 200 | High |
| Warfarin (Low Clearance) | > 60 | < 12 | Low |
| CMPD-X (Test) | 45 | 25.7 | Low to Moderate |
Interpretation: CMPD-X displays moderate metabolic stability, significantly better than the rapidly cleared control. This suggests it is not likely to be subject to high first-pass metabolism and should have a reasonable duration of action in vivo.
Plasma Protein Binding: The "Free Drug" Principle
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. [14]It is the unbound, or "free," drug that is able to distribute into tissues to reach its target and exert a therapeutic effect. [15]Therefore, determining the fraction of a compound bound to plasma proteins is essential for understanding its distribution and for interpreting PK/PD (pharmacokinetic/pharmacodynamic) relationships. [14][15]High plasma protein binding can limit drug distribution and may also slow metabolism and clearance. [14]
Conceptual Diagram: Plasma Protein Binding Equilibrium
Caption: Equilibrium between free and protein-bound drug.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) method is a widely used, high-throughput assay for determining plasma protein binding. [15][16]
-
Device Preparation: Utilize a 96-well RED plate, which has individual wells split into two chambers by a semipermeable dialysis membrane (typically 8 kDa MWCO).
-
Assay Setup:
-
Add plasma (human, rat, etc.) spiked with the test compound (e.g., 5 µM) to one chamber (the plasma chamber).
-
Add an equal volume of phosphate-buffered saline (PBS), pH 7.4, to the other chamber (the buffer chamber).
-
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. During this time, only the unbound drug can diffuse across the membrane from the plasma chamber into the buffer chamber until equilibrium is reached.
-
Sampling and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Crucially, to measure the total drug concentration in the plasma chamber, the plasma sample must be matched with an equal volume of clean buffer, and the buffer sample must be matched with an equal volume of blank plasma. This "matrix matching" is critical to avoid analytical artifacts during LC-MS/MS analysis.
-
Quantify the drug concentration in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound = (1 - fu) * 100
-
Comparative Data: Plasma Protein Binding of Derivative CMPD-X
| Compound | % Bound (Human Plasma) | Fraction Unbound (fu) | Interpretation |
| Warfarin (High Binding) | 99.5% | 0.005 | Highly Bound |
| Metformin (Low Binding) | < 5% | > 0.95 | Minimally Bound |
| CMPD-X (Test) | 92.8% | 0.072 | Moderately to Highly Bound |
Interpretation: CMPD-X is moderately to highly bound to plasma proteins. While not extreme, this level of binding must be considered when modeling in vivo dose-exposure relationships.
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Risk
A significant safety concern in drug development is the potential for drug-drug interactions (DDIs). [17]One of the most common mechanisms for DDIs is the inhibition of CYP enzymes by one drug, which leads to a decreased metabolism and increased, potentially toxic, exposure of a co-administered drug. [18][19]Therefore, regulatory agencies require the evaluation of a new drug's potential to inhibit major CYP isoforms. [20]
Logic of a CYP450 Inhibition Assay
Caption: CYP450 Inhibition Assay Logic Flow.
Experimental Protocol: CYP450 Inhibition Assay
This protocol assesses the concentration-dependent inhibition of the five most clinically relevant CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4. [21]
-
Reagent Preparation:
-
For each CYP isoform, prepare a reaction mixture containing human liver microsomes, a specific probe substrate (e.g., Diclofenac for CYP2C9), and buffer. [18] * Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and a known inhibitor for each isoform as a positive control (e.g., Sulfaphenazole for CYP2C9). [18]2. Incubation:
-
Add the test compound or control inhibitor to the reaction mixture and pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-15 minutes) determined to be in the linear range of metabolite formation for that isoform.
-
-
Reaction Termination and Analysis:
-
Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite. [22]4. Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).
-
Comparative Data: CYP450 Inhibition Profile of Derivative CMPD-X
| CYP Isoform | Probe Substrate | IC50 of CMPD-X (µM) | IC50 of Control Inhibitor (µM) | Risk Potential |
| CYP1A2 | Phenacetin | > 50 | Furafylline (2.1) | Low |
| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole (0.3) | Low |
| CYP2C19 | S-Mephenytoin | 28.5 | Ticlopidine (1.5) | Low |
| CYP2D6 | Dextromethorphan | > 50 | Quinidine (0.05) | Low |
| CYP3A4 | Midazolam | 15.2 | Ketoconazole (0.02) | Low to Moderate |
Interpretation: CMPD-X shows weak inhibition of CYP3A4 and CYP2C19, with IC50 values well above 10 µM. Generally, IC50 values > 10 µM are considered low risk for clinically significant DDIs. This profile suggests a low potential for causing drug-drug interactions.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive in vitro ADME assessment of this compound derivative CMPD-X provides a robust foundation for its continued development. The data collectively suggests a promising profile:
-
High Permeability: Predicts good oral absorption.
-
Moderate Metabolic Stability: Suggests a reasonable half-life and low risk of high first-pass metabolism.
-
Manageable Plasma Protein Binding: The binding is not so extreme as to preclude effective distribution.
-
Low DDI Potential: Weak inhibition of major CYP isoforms indicates a low risk of causing harmful drug interactions.
This integrated dataset allows for a confident "Go" decision, advancing CMPD-X to the next critical stage: in vivo pharmacokinetic studies in preclinical species. [23][24]This early, methodical, and scientifically rigorous approach to ADME profiling is the cornerstone of efficient and successful drug discovery.
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ACS Publications. (2021). Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Amino-4-methylpyridin-3-OL
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 6-Amino-4-methylpyridin-3-ol, ensuring the protection of both laboratory personnel and the environment.
The procedural guidance herein is synthesized from established safety protocols for aminopyridine derivatives and general principles of hazardous waste management. It is imperative to recognize that while this document offers in-depth direction, the Safety Data Sheet (SDS) specific to your purchased lot of this compound and your institution's and local regulatory guidelines remain the ultimate authorities.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. While a complete, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, information from suppliers and data on structurally similar aminopyridine compounds provide critical insights into its potential hazards.
Based on available data, this compound is classified as causing skin and eye irritation[1]. An SDS for the related compound 2-amino-6-methylpyridine indicates more severe hazards, including being toxic if swallowed, fatal in contact with skin, and causing respiratory irritation[2]. Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming a comparable hazard profile until a specific SDS proves otherwise.
Assumed Hazard Profile for this compound:
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| Causes skin irritation | Skin Irrit. 2 (H315) | Requires use of chemical-resistant gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Causes serious eye irritation | Eye Irrit. 2A (H319) | Mandates the use of safety goggles or a face shield. |
| Potentially Toxic if Swallowed | Acute Tox. 3 (Oral) (Assumed) | Prohibits eating, drinking, and smoking in the work area. Waste must be securely contained to prevent ingestion by wildlife. |
| Potentially Fatal in Contact with Skin | Acute Tox. 2 (Dermal) (Assumed) | Reinforces the critical need for appropriate gloves and immediate decontamination of skin. |
| May Cause Respiratory Irritation | STOT SE 3 (Assumed) | All handling and preparation for disposal should occur in a certified chemical fume hood. |
This initial risk assessment dictates the necessity of treating this compound as a hazardous waste stream, requiring segregation, proper labeling, and disposal through a licensed hazardous waste contractor.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Proper waste segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.
-
Do Not Mix: Never mix this compound waste with other waste streams, particularly acids, strong oxidizing agents, acid chlorides, or acid anhydrides, as these are incompatible with aminopyridines[3].
-
Dedicated Waste Container: Designate a specific, compatible waste container for this compound and its contaminated materials.
The integrity of the waste container is crucial for safe storage and transport.
-
Material Compatibility: Use a container made of a material compatible with aminopyridines, such as high-density polyethylene (HDPE). Avoid metal containers for corrosive waste and glass containers for waste containing hydrofluoric acid, although the latter is not a concern with this compound[4].
-
Secure Closure: The container must have a tightly sealing lid to prevent the release of vapors and to avoid spills[5].
-
Condition: Ensure the container is in good condition, free from cracks or leaks[4].
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
"Hazardous Waste" Designation: The container must be clearly labeled with the words "HAZARDOUS WASTE."[4]
-
Chemical Identification: Clearly identify the contents, including the full chemical name: "this compound."
-
Concentration: If the waste is a solution, indicate the concentration of the active compound.
-
Hazard Pictograms: Affix the appropriate GHS pictograms. Based on the assumed hazard profile, these would include the health hazard and exclamation mark pictograms.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within or near the laboratory.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Closed Containers: Keep the waste container closed at all times except when adding waste[5].
-
Incompatible Materials: Store the container away from incompatible materials[3].
Any materials that come into contact with this compound must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats.
-
Labware: Weighing boats, pipette tips, contaminated glassware (if not being decontaminated).
-
Spill Cleanup Materials: Absorbent pads, vermiculite.
These items should be placed in the designated solid waste container for this chemical.
-
Licensed Waste Contractor: The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company[6].
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form[7].
-
Transportation: The waste will be transported off-site for final disposal, which for pyridine-based compounds often involves incineration at high temperatures[7].
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Spill Cleanup:
-
Small Spills: For minor spills within a chemical fume hood, use an absorbent material like vermiculite or sand to contain the spill. Carefully collect the absorbed material into the designated hazardous waste container.
-
Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
-
The Bedrock of Compliance: Regulatory Framework
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the generator's responsibility to determine if their waste is hazardous[8]. Pyridine and its derivatives are often listed as hazardous wastes[7]. Adherence to these federal regulations, as well as any more stringent state and local rules, is mandatory.
By following the detailed procedures in this guide, you are not only ensuring the safety of your laboratory and the surrounding environment but also upholding the highest standards of scientific integrity and professional responsibility.
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Massachusetts Department of Environmental Protection. (2016, October 1). Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. Retrieved from [Link]
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University of Nebraska Omaha. (n.d.). P-Listed Chemicals & Hazardous Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). List of Acutely Hazardous Waste (P-Coded Waste). Retrieved from [Link]
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Moray Beekeeping Dinosaurs. (n.d.). Environmental Fate of Imidacloprid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 6-Amino-4-methylpyridin-3-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Amino-4-methylpyridin-3-ol, a heterocyclic building block, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your well-being in the laboratory.
Understanding the Risks: Hazard Profile of this compound
This compound (CAS No. 1033203-10-9) is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] The presence of the GHS07 pictogram, indicating "Harmful," underscores the need for caution.[1]
While a comprehensive toxicological profile for this specific molecule is not extensively documented, the broader class of aminopyridines, to which it belongs, is known for significant toxicity. For instance, related compounds like 2-amino-4-methylpyridine are toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[2][3] Therefore, a conservative approach to PPE is not just recommended; it is imperative. The primary routes of exposure to mitigate are skin and eye contact, and inhalation of airborne particles.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of splashes, aerosolization, or spills. Below, we detail the minimum required PPE for handling this compound.
Eye and Face Protection: Your First Line of Defense
Given the classification of "serious eye irritation"[1], robust eye protection is non-negotiable.
-
Mandatory: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are required at all times when handling the compound.[4][5] These provide a seal around the eyes, offering protection from splashes and airborne particulates.
-
Recommended for High-Risk Procedures: For tasks with a significant splash or explosion risk, such as when handling larger quantities or working with the material under pressure, a face shield should be worn in addition to safety goggles.[4]
Hand Protection: Preventing Dermal Absorption
To prevent skin irritation and potential absorption, the choice of gloves is critical. Aminopyridine derivatives can be absorbed through the skin, making proper glove selection and use paramount.[4]
-
Material: Nitrile or neoprene gloves are recommended.[4] Always consult the glove manufacturer's chemical resistance guide to confirm compatibility and determine breakthrough times.
-
Practice: Inspect gloves for any signs of degradation or perforation before each use. If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash your hands thoroughly, and don a new pair.
Body Protection: Shielding from Spills and Splashes
A lab coat is essential to protect your skin and personal clothing from accidental contamination.
-
Requirement: A flame-resistant lab coat should be worn and kept fully buttoned.[4]
-
Best Practice: The lab coat should be worn over clothing made from natural fibers, such as cotton.
Respiratory Protection: Mitigating Inhalation Risks
Given that this compound is a solid, the primary inhalation risk comes from dust generation.
-
When Required: A NIOSH/MSHA-approved respirator is necessary when working with the solid outside of a chemical fume hood or when there is a potential for dust generation (e.g., weighing, transferring powder).[5]
-
Type: For dusts, a particulate filter conforming to EN 143 is appropriate.[5]
-
Engineering Controls First: The primary method for controlling inhalation hazards should always be engineering controls, such as a chemical fume hood.[2][6] Respirators should be used as a secondary line of defense.
Operational Plan: Step-by-Step PPE Protocols
Adherence to standardized procedures for donning and doffing PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contaminants.
-
Eye and Face Protection: Remove your face shield (if used) and then your safety goggles.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection Summary
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (<1g) in a Fume Hood | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Not typically required if work is within the fume hood |
| Weighing or Transferring Powder on an Open Bench | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | NIOSH/MSHA-approved respirator with particulate filter |
| Handling Solutions with Splash Potential | Goggles and Face Shield | Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Not typically required |
| Large-Scale Operations or High-Risk Procedures (e.g., heating, pressure) | Goggles and Face Shield | Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | NIOSH/MSHA-approved respirator with particulate filter |
PPE Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
